molecular formula C6H12N2O4S3 B1682303 Thiocystine CAS No. 14172-54-4

Thiocystine

Cat. No.: B1682303
CAS No.: 14172-54-4
M. Wt: 272.4 g/mol
InChI Key: LUSVBJKSQBHANR-IMJSIDKUSA-N
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Description

produced in the hydrolysis of proteins

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S3/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVBJKSQBHANR-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14172-54-4
Record name Thiocystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Significance of Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine, chemically known as bis(2-amino-2-carboxyethyl) trisulfide, is a trisulfide analog of the amino acid cystine. This molecule is of significant interest to the scientific community due to its role as a stable source of sulfane sulfur and its involvement in the metabolic pathways of cysteine and hydrogen sulfide (H₂S) signaling. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological functions.

Chemical Structure and Properties

This compound is a symmetrical trisulfide derived from two L-cysteine molecules linked by a three-sulfur bridge.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄S₃[1]
Molecular Weight 272.37 g/mol [1]
IUPAC Name (2R,2'R)-3,3'-Trisulfanediylbis(2-aminopropanoic acid)
CAS Number 6899-07-6
Appearance White crystalline solid
Solubility Poorly soluble in water at neutral pH, more soluble in acidic or basic solutions.[2]
Stability Relatively stable, but can undergo degradation in the presence of amines to form the corresponding disulfide and elemental sulfur.[2]

Experimental Protocols

Synthesis of L-Thiocystine

Several methods have been developed for the synthesis of organic trisulfides.[3] A common approach involves the reaction of a thiol with a sulfur transfer reagent. The following is a plausible method for the synthesis of L-Thiocystine adapted from established procedures for cysteine-derived trisulfides.

Principle:

This synthesis involves the reaction of L-cysteine with a sulfur monochloride (S₂Cl₂) or a related sulfur donor in a suitable solvent system. The reaction proceeds through the formation of a sulfenyl chloride intermediate which then reacts with another molecule of L-cysteine to form the trisulfide bridge.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Nitrogen gas

Procedure:

  • Suspend L-cysteine hydrochloride monohydrate in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C with constant stirring.

  • Slowly add a solution of sulfur monochloride in anhydrous diethyl ether to the cooled suspension. The molar ratio of L-cysteine to S₂Cl₂ should be approximately 2:1.

  • Continue stirring the reaction mixture at 0°C for 2-3 hours, and then allow it to warm to room temperature overnight.

  • Filter the resulting precipitate and wash it with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • To purify the crude product, dissolve it in a minimal amount of dilute hydrochloric acid.

  • Slowly neutralize the solution with a saturated sodium bicarbonate solution until a white precipitate of this compound forms.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold methanol.

  • Dry the purified L-Thiocystine under vacuum.

Expected Yield: 65-85%

Note: The synthesis can be challenging due to the reactivity of cysteine, which may lead to the formation of the disulfide (cystine) as a significant byproduct. Purification by recrystallization or column chromatography may be necessary to obtain a highly pure product.

Analytical Methods

Principle:

Reversed-phase HPLC can be used to separate and quantify this compound. Derivatization is often employed to enhance detection sensitivity.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is commonly used.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., dilute HCl).

  • (Optional) Derivatize with a fluorescent labeling agent such as o-phthalaldehyde (OPA) for enhanced sensitivity.

  • Filter the sample through a 0.22 µm filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run a linear gradient of acetonitrile to elute the compound.

  • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for underivatized this compound or the excitation/emission wavelengths for the derivatized product).

Principle:

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound.

Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile and water with a modifier like formic acid.

MS/MS Parameters:

  • Ionization Mode: Positive ESI

  • Precursor Ion (m/z): 273.0 [M+H]⁺

  • Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Principle:

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.

Sample Preparation:

  • Dissolve the purified this compound in a suitable deuterated solvent, such as D₂O with a small amount of DCl to aid solubility.

Expected ¹H NMR Signals:

  • The spectrum is expected to show signals corresponding to the α-proton and the two β-protons of the cysteine moieties. The chemical shifts of the β-protons will be influenced by the adjacent trisulfide linkage.

Expected ¹³C NMR Signals:

  • Signals corresponding to the carboxyl carbon, α-carbon, and β-carbon of the cysteine residues are expected.

Biological Significance and Signaling Pathways

This compound is a key molecule in the metabolism of sulfur-containing amino acids and acts as a biological source of sulfane sulfur. Sulfane sulfur refers to sulfur atoms with a formal oxidation state of 0, which are highly reactive and play crucial roles in redox signaling and cellular protection.

Role as a Sulfane Sulfur Donor

This compound can react with thiols, such as glutathione (GSH), to generate persulfides (e.g., glutathione persulfide, GSSH) and the corresponding disulfide. Persulfides are potent nucleophiles and antioxidants.

Logical Flow of this compound as a Sulfane Sulfur Source

G This compound as a Sulfane Sulfur Donor This compound This compound (Cys-S-S-S-Cys) Persulfide Persulfide (e.g., GSSH) This compound->Persulfide + Thiol Disulfide Disulfide (e.g., GSSG) This compound->Disulfide + Thiol Thiol Thiol (e.g., GSH) Thiol->Persulfide Thiol->Disulfide Biological_Effects Biological Effects (Antioxidant, Signaling) Persulfide->Biological_Effects

Caption: Logical flow of this compound acting as a sulfane sulfur donor.

Metabolism and Connection to H₂S Signaling

In some biological systems, this compound can be metabolized to produce cysteine and other sulfur-containing compounds. For instance, in E. coli, the metabolism of this compound is initiated by a β-elimination reaction, which is characteristic of enzymes like β-cystathionase. This metabolic pathway can ultimately lead to the release of hydrogen sulfide (H₂S), a critical gasotransmitter involved in numerous physiological processes.

Proposed Metabolic Pathway of this compound

G Proposed Metabolic Pathway of this compound This compound This compound Pyruvate Pyruvate This compound->Pyruvate β-elimination Ammonia Ammonia This compound->Ammonia β-elimination Thiocysteine Thiocysteine (Cysteine Persulfide) This compound->Thiocysteine β-elimination Beta_Cystathionase β-Cystathionase (or similar enzyme) Beta_Cystathionase->Pyruvate Beta_Cystathionase->Ammonia Beta_Cystathionase->Thiocysteine Cysteine Cysteine Thiocysteine->Cysteine H2S Hydrogen Sulfide (H₂S) Thiocysteine->H2S Signaling Cellular Signaling H2S->Signaling

Caption: Proposed metabolic pathway of this compound leading to H₂S production.

Conclusion

This compound is a fascinating molecule with a rich chemistry and important biological roles. As a stable carrier of sulfane sulfur, it is intricately linked to cellular redox homeostasis and H₂S signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and further investigate the functions of this important trisulfide. A deeper understanding of this compound's metabolism and its interactions within biological systems holds promise for the development of novel therapeutic strategies targeting diseases associated with oxidative stress and dysregulated sulfur metabolism.

References

Thiocystine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biological Activities and Signaling Pathways Modulated by Thiocystine and Related Persulfides

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a persulfide derivative of the amino acid cysteine, is emerging as a significant molecule in the field of redox biology and cellular signaling. Characterized by a trisulfide bond, this compound and other persulfides exhibit unique chemical properties that distinguish them from their thiol counterparts, such as cysteine and glutathione. This technical guide provides a comprehensive overview of the mechanism of action of this compound in biological systems, focusing on its potent antioxidant properties, its role in modulating key signaling pathways like NF-κB, and its impact on mitochondrial function. The content herein is supported by data on related persulfides, which serve as a strong predictive model for the biological activities of this compound.

Core Mechanism of Action: The Chemistry of a Potent Antioxidant

The primary mechanism of action of this compound is rooted in its chemical nature as a persulfide. Persulfides are significantly more nucleophilic and better reducing agents than their corresponding thiols. This enhanced reactivity is attributed to the "alpha effect," where the presence of an adjacent sulfur atom increases the electron density and reactivity of the outer sulfur atom.

This heightened nucleophilicity allows this compound to readily react with and neutralize a wide range of reactive oxygen species (ROS) and electrophiles, making it a potent antioxidant.[1][2][3] In vitro studies have shown that glutathione persulfide (GSSH), a related molecule, scavenges hydrogen peroxide (H₂O₂) much more effectively than glutathione (GSH).[3] This superior antioxidant capacity is a cornerstone of this compound's biological effects.

Protein Persulfidation: A Key Post-Translational Modification

A critical aspect of this compound's mechanism of action is its ability to induce protein persulfidation (also known as S-sulfhydration). This is a post-translational modification where a persulfide group (-SSH) is added to the thiol side chain of a cysteine residue on a protein.[4] This modification can alter a protein's structure, function, localization, and interaction with other molecules, thereby acting as a redox switch in cellular signaling. The formation of protein persulfides can also protect cysteine residues from irreversible oxidation.

Modulation of Signaling Pathways

This compound, through its potent antioxidant and persulfidating capabilities, is positioned to influence a variety of cellular signaling pathways that are sensitive to the cellular redox state.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activation is tightly linked to oxidative stress. While direct studies on this compound's effect on the NF-κB pathway are limited, its mechanism can be inferred from the known roles of antioxidants and thiol-reactive compounds in this pathway.

Oxidative stress is a potent activator of the canonical NF-κB pathway. ROS can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

As a powerful antioxidant, this compound is expected to suppress NF-κB activation by quenching the ROS that initiate this cascade. Furthermore, key proteins in the NF-κB pathway, including IKK and NF-κB subunits themselves, contain reactive cysteine residues that are susceptible to modification. This compound could potentially directly persulfidate these cysteines, thereby modulating their activity and inhibiting the inflammatory signaling cascade.

NF_kB_Modulation_by_this compound Oxidative Stress Oxidative Stress This compound This compound This compound->Oxidative Stress IKK IKK This compound->IKK Potentially Inhibits via Persulfidation IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activates

Proposed modulation of the NF-κB pathway by this compound.
Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular metabolism and are a major source of endogenous ROS. The redox state within mitochondria is tightly regulated, and cysteine thiols on mitochondrial proteins are critical for their function.

This compound and related persulfides have a dual role in mitochondria. On one hand, they act as potent antioxidants, protecting mitochondrial components from oxidative damage. On the other hand, they can directly participate in bioenergetics. Cysteine persulfides produced within the mitochondria have been shown to be essential for maintaining the mitochondrial membrane potential. They can donate electrons to the electron transport chain (ETC), thereby influencing cellular respiration.

Studies on exogenous thiol-containing antioxidants have revealed that they can induce a rapid oxidative shift in the mitochondrial matrix, with respiratory complex III being a key target. This suggests that this compound could modulate mitochondrial function by directly interacting with components of the ETC, potentially altering the rate of respiration and ROS production.

Mitochondrial_Function_and_this compound cluster_mitochondrion Mitochondrion This compound This compound Mitochondrial Matrix Mitochondrial Matrix This compound->Mitochondrial Matrix Enters ETC Electron Transport Chain (ETC) Mitochondrial Matrix->ETC Donates Electrons / Modulates Complex III Antioxidant Defense Antioxidant Defense Mitochondrial Matrix->Antioxidant Defense Enhances ROS Production ROS Production ETC->ROS Production Generates Mitochondrial Membrane Potential Mitochondrial Membrane Potential ETC->Mitochondrial Membrane Potential Maintains Antioxidant Defense->ROS Production Reduces ATP Production ATP Production Mitochondrial Membrane Potential->ATP Production Drives

This compound's multifaceted role in mitochondrial function.

Quantitative Data Summary

While direct quantitative data for this compound's antioxidant capacity is not extensively available, the table below summarizes relevant data for related thiol compounds and persulfides, which underscores the potent antioxidant nature of the persulfide group present in this compound.

Compound/SystemAssay/ParameterResultReference
Glutathione (GSH) vs. Glutathione Persulfide (GSSH)H₂O₂ ScavengingGSSH scavenges H₂O₂ much more effectively than GSH.
Various Thiol Compounds (GSH, Cysteine, etc.)Photochemiluminescence (PCL) AssayGlutathione showed the most significant antioxidant activity among the tested thiols.
Thiolate-Disulfide SystemsCUPRAC and Peroxynitrite Scavenging AssaysThese assays are suitable for quantifying the antioxidant capacity of thiol-containing compounds.
Protein Thiol Oxidation in HT29 CellsRedox ICAT ProteomicsAverage oxidation of cytoplasmic, nuclear, and mitochondrial proteins was found to be similar (14-16%).

Experimental Protocols

Protocol 1: Proteomic Identification of this compound Protein Targets

This protocol outlines a general workflow for identifying the protein targets of this compound using a biotin-maleimide-based enrichment strategy followed by mass spectrometry.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., HEK293T, A549) to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for a specified time.

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS and lyse in a buffer containing a non-reducing detergent and protease inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA).

3. Blocking of Free Thiols:

  • Incubate the protein lysate with a molar excess of N-ethylmaleimide (NEM) to block all free cysteine thiols.

4. Reduction of Disulfides and Persulfides:

  • Remove excess NEM by acetone precipitation or desalting column.

  • Resuspend the protein pellet and treat with a reducing agent like DTT or TCEP to reduce disulfide bonds and the persulfide bond of protein-thiocystine adducts.

5. Labeling of Newly Exposed Thiols:

  • Incubate the reduced protein sample with a biotin-conjugated maleimide (e.g., Maleimide-PEG2-Biotin) to label the cysteine residues that were originally modified by this compound.

6. Enrichment of Biotinylated Proteins:

  • Incubate the labeled lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

7. On-Bead Digestion and Mass Spectrometry:

  • Elute the bound proteins or perform on-bead digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were targeted by this compound.

Proteomics_Workflow Start Start End End Mass_Spectrometry Mass_Spectrometry Mass_Spectrometry->End Protein ID Cell_Treatment Cell_Treatment Lysis Lysis Cell_Treatment->Lysis Block_Free_Thiols Block_Free_Thiols Lysis->Block_Free_Thiols NEM Reduce_Modifications Reduce_Modifications Block_Free_Thiols->Reduce_Modifications DTT/TCEP Label_Exposed_Thiols Label_Exposed_Thiols Reduce_Modifications->Label_Exposed_Thiols Biotin-Maleimide Enrichment Enrichment Label_Exposed_Thiols->Enrichment Streptavidin Beads Digestion Digestion Enrichment->Digestion Trypsin Digestion->Mass_Spectrometry

Workflow for proteomic identification of this compound targets.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial function.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight.

2. This compound Treatment:

  • On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

  • Treat the cells with various concentrations of this compound and incubate for the desired duration in a non-CO₂ incubator at 37°C.

3. Seahorse XF Assay:

  • Calibrate the Seahorse XF analyzer with the provided calibration solution.

  • Load the cell plate into the analyzer.

  • The assay involves the sequential injection of mitochondrial stressors:

    • Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

4. Data Analysis:

  • The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

  • Compare these parameters between this compound-treated and control cells to determine the effect of this compound on mitochondrial respiration.

Conclusion

This compound and related persulfides are potent redox-active molecules with significant potential to influence cellular physiology. Their mechanism of action is centered on their superior antioxidant and nucleophilic properties, which enable them to scavenge ROS and modify protein function through persulfidation. By modulating key signaling pathways such as NF-κB and directly impacting mitochondrial bioenergetics, this compound represents a promising area of research for the development of novel therapeutics targeting diseases with underlying oxidative stress and inflammation. Further studies employing advanced proteomic and metabolomic techniques will be crucial to fully elucidate the specific protein targets and detailed signaling networks governed by this compound in various biological contexts.

References

An In-depth Technical Guide to the Physicochemical Properties of Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analogue of the amino acid cystine, is a molecule of significant interest in biochemistry and drug development. As a potential physiological source of sulfane sulfur, it plays a role in various cellular processes, including redox signaling and metabolism. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers working with this compound. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from closely related compounds and outlines detailed experimental protocols for the determination of its properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid---
Molecular Formula C₆H₁₂N₂O₄S₃[1]
Molecular Weight 272.37 g/mol [1]
CAS Number 14172-54-4[1]
Appearance Solid (predicted)Based on related amino acid derivatives.
Melting Point Data not availableExpected to decompose upon heating, similar to cystine.

Table 2: Solubility Profile of this compound

SolventSolubilitySource/Comment
Water Poorly soluble at pH 7.4Cysteine trisulfide, a similar compound, is poorly soluble at neutral pH[2].
Methanol Data not available---
Ethanol Data not available---
DMSO 10 mM[1]

Table 3: Spectroscopic Data for this compound

TechniqueWavelength/Chemical ShiftSource/Comment
UV-Vis Spectroscopy Expected to have a weak absorption band in the near-UV region.Cysteine trisulfide exhibits a local absorption maximum at 340 nm upon reaction with glutathione. Isolated this compound's spectrum is not available.
¹H NMR Spectroscopy Data not availableExpected signals for α-CH and β-CH₂ protons, similar to cystine but potentially influenced by the trisulfide bridge.
¹³C NMR Spectroscopy Data not availableExpected signals for the carboxyl, α-carbon, and β-carbon atoms. The chemical shift of the β-carbon is particularly sensitive to the oxidation state of the sulfur atoms.
Mass Spectrometry Molecular Ion (M+) expected at m/z 272.37Fragmentation patterns would likely involve cleavage of the trisulfide and C-S bonds.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established techniques for amino acid derivatives and sulfur-containing compounds.

Melting Point Determination

Methodology:

The melting point of this compound can be determined using a standard capillary melting point apparatus. Due to the potential for decomposition at elevated temperatures, a rapid heating rate should be used initially to estimate the melting/decomposition range, followed by a slower, more precise measurement.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A digital melting point apparatus with a variable heating rate and a viewing lens.

  • Procedure:

    • An initial rapid heating (10-20 °C/min) is performed to obtain an approximate melting range.

    • A new sample is prepared and the apparatus is preheated to a temperature approximately 20 °C below the estimated melting point.

    • The sample is heated at a slow rate (1-2 °C/min) to allow for accurate determination of the temperature at which the substance melts or decomposes.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction or decomposition of the sample is recorded.

Solubility Determination

Methodology:

The solubility of this compound in various solvents can be determined using the static equilibrium method. This involves preparing saturated solutions and quantifying the amount of dissolved solute.

  • Materials: this compound, selected solvents (e.g., water, ethanol, methanol, DMSO), analytical balance, thermostatically controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After reaching equilibrium, the solutions are centrifuged to separate the undissolved solid.

    • A known volume of the supernatant is carefully removed, diluted appropriately, and analyzed by a suitable analytical method to determine the concentration of dissolved this compound.

    • The solubility is expressed in units such as mg/mL or mol/L.

UV-Visible Spectrophotometry

Methodology:

UV-Vis spectrophotometry can be used to determine the absorption characteristics of this compound in a given solvent.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., water, methanol, or a suitable buffer).

  • Procedure:

    • The spectrophotometer is blanked using the same solvent as used for the sample.

    • The UV-Vis spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

    • The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • A sufficient amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

    • The solution is filtered into an NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to record include chemical shifts (δ), coupling constants (J), and integration values.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of the carbon atoms.

Mass Spectrometry (MS)

Methodology:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for ESI).

  • Data Acquisition:

    • Full Scan MS: The mass spectrum is acquired to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a fragmentation pattern, which can be used to confirm the structure of the molecule.

Signaling Pathways and Experimental Workflows

This compound is involved in the broader metabolic pathways of cysteine and sulfur-containing amino acids. The following diagrams illustrate a simplified metabolic pathway and a general experimental workflow for the analysis of this compound.

Thiocystine_Metabolism cluster_cysteine_metabolism Cysteine Metabolism Cysteine L-Cysteine Cystine L-Cystine Cysteine->Cystine Oxidation Cystine->Cysteine Reduction This compound This compound Cystine->this compound Sulfur Transfer Pyruvate Pyruvate + NH₃ + H₂S This compound->Pyruvate β-elimination (e.g., in E. coli) Sulfur_Source Cellular Sulfur Source This compound->Sulfur_Source Metabolism

A simplified diagram of the metabolic relationship between Cysteine, Cystine, and this compound.

Experimental_Workflow cluster_workflow General Workflow for this compound Characterization Start This compound Sample Melting_Point Melting Point Determination Start->Melting_Point Solubility Solubility Assessment Start->Solubility UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS, MS/MS) Start->MS Data_Analysis Data Analysis and Structure Elucidation Melting_Point->Data_Analysis Solubility->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

A general experimental workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines detailed protocols for their experimental determination. While there are gaps in the currently available data for this specific molecule, the information on related compounds and the provided methodologies offer a solid framework for researchers to characterize this compound in their own laboratories. Further research to fill these data gaps will be crucial for a more complete understanding of this compound's role in biological systems and its potential applications in drug development.

References

An Introduction to Persulfides and the Central Role of Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Persulfides, species containing a reactive R-S-S-H functional group, have emerged from the shadow of their thiol counterparts to become recognized as critical mediators in redox biology and cellular signaling.[1] This guide provides a comprehensive overview of the chemistry, biosynthesis, and function of persulfides, with a particular focus on thiocystine (cysteine persulfide), a key player in sulfur metabolism and signaling cascades. We will explore the enzymatic and non-enzymatic pathways of their formation, their superior nucleophilic and reducing properties compared to thiols, and their role as post-translational modifications that regulate protein function. Furthermore, this document details established experimental protocols for the detection and quantification of these transient but vital molecules and presents key quantitative data to provide a contextual understanding of their cellular prevalence and reactivity.

The Chemical Biology of Persulfides

Persulfides, also known as hydropersulfides, are sulfur compounds characterized by a sulfane sulfur atom bonded to a thiol sulfur, forming a hydrodisulfide (-SSH) moiety.[1][2] This modification can occur on low-molecular-weight (LMW) thiols, such as glutathione and cysteine, or on cysteine residues within proteins.[3][4]

2.1 Unique Chemical Properties

Compared to thiols (R-S-H), persulfides (R-S-S-H) exhibit distinct chemical properties that underpin their biological activity:

  • Enhanced Acidity: With a pKa around 6.2, persulfides are significantly more acidic than thiols (pKa ~7.6-8.5). This means that at physiological pH, they exist predominantly in their deprotonated, anionic form (RSS⁻), which is a potent nucleophile.

  • Superior Nucleophilicity: The anionic persulfide is a stronger nucleophile than the corresponding thiolate, partly due to the "alpha effect," where the adjacent sulfur atom's lone pair of electrons enhances the reactivity of the nucleophilic sulfur.

  • Dual Reactivity: Persulfides possess both nucleophilic and electrophilic character, a property absent in thiols and hydrogen sulfide. They can react with electrophiles at the outer sulfur and are also susceptible to nucleophilic attack.

  • Potent Reductants: Persulfides are powerful reducing agents and antioxidants, capable of reacting with and neutralizing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) much more efficiently than their corresponding thiols.

Biosynthesis of Persulfides and this compound

Persulfides are generated in biological systems through multiple enzymatic and non-enzymatic pathways. The modification of a cysteine residue on a protein to a cysteine persulfide is termed S-persulfidation or S-sulfhydration.

3.1 Enzymatic Formation

Several key enzymes are responsible for the endogenous production of persulfides:

  • Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS): These pyridoxal 5'-phosphate (PLP)-dependent enzymes, central to the transsulfuration pathway, can produce This compound (cysteine persulfide, CysSSH) from cystine. This compound can then transfer its sulfane sulfur to other thiols, such as glutathione (GSH), in a process called transpersulfidation to form glutathione persulfide (GSSH).

  • Cysteinyl-tRNA Synthetases (CARS): Recent evidence has identified CARS (both cytosolic CARS1 and mitochondrial CARS2) as a primary source of cysteine persulfide synthesis from L-cysteine. This pathway can even lead to the co-translational incorporation of persulfidated cysteine into nascent polypeptide chains.

  • Sulfide:Quinone Oxidoreductase (SQOR): This mitochondrial enzyme, involved in H₂S oxidation, generates a persulfide on its active site cysteine, which can then be transferred to GSH to form GSSH.

  • Cysteine Desulfurases (e.g., NifS, IscS): These enzymes generate a protein-bound persulfide intermediate on a conserved cysteine residue, which serves as a sulfur donor for the biosynthesis of iron-sulfur clusters and other sulfur-containing cofactors.

Below is a diagram illustrating the primary enzymatic pathways for persulfide formation.

G Fig. 2: Regulation of EGFR Signaling by Persulfidation EGF EGF EGFR EGFR EGF->EGFR binds NOX NOX EGFR->NOX activates EGFR_SOH EGFR-SOH (C797) EGFR->EGFR_SOH H2S_Enzymes H₂S Producing Enzymes (e.g., CSE) EGFR->H2S_Enzymes upregulates H2O2 H₂O₂ NOX->H2O2 produces H2O2->EGFR oxidizes C797 Activation Kinase Activation (Signal ON) EGFR_SOH->Activation EGFR_SSH EGFR-SSH (C797) EGFR_SOH->EGFR_SSH Downstream Downstream Signaling (Proliferation, etc.) Activation->Downstream H2S H₂S H2S_Enzymes->H2S produces H2S->EGFR_SOH reacts with Inhibition Kinase Inhibition (Signal OFF) EGFR_SSH->Inhibition Inhibition->Downstream inhibits G Fig. 3: Experimental Workflow of the Tag-Switch Method Start Protein Sample (contains P-SH and P-SSH) Step1 Step 1: Blocking Add MSBT reagent Start->Step1 Intermediate Blocked Proteins: P-S-BT (from Thiol) P-S-S-BT (from Persulfide) Step1->Intermediate Step2 Step 2: Tagging Add CN-Biotin reagent Intermediate->Step2 Final_Product Tagged Proteins: P-S-BT (Unchanged) P-S-S-CN-Biotin (Tagged) Step2->Final_Product Analysis Analysis Final_Product->Analysis WB Western Blot (Streptavidin-HRP) Analysis->WB Detection MS Enrichment (Streptavidin Beads) followed by LC-MS/MS Analysis->MS Identification

References

Thiocystine Stability and Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine, the trisulfide analogue of cystine, is a molecule of significant interest due to its role as a biological persulfide and its potential involvement in hydrogen sulfide (H₂S) signaling pathways. Understanding the stability of this compound and the nature of its degradation products is crucial for its development as a therapeutic agent and for elucidating its physiological functions. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, details its degradation pathways, and outlines experimental protocols for its analysis.

Introduction to this compound

This compound [bis(2-amino-2-carboxyethyl) trisulfide] is a naturally occurring sulfur-containing amino acid derivative. It is characterized by a trisulfide bond, which imparts unique chemical properties, including the ability to act as a persulfide by transferring its central sulfur atom to thiophilic acceptors.[1] This reactivity is central to its biological activities, including its role in redox signaling and as a potential source of sulfane sulfur.

Stability of this compound

The stability of this compound is influenced by several factors, most notably pH and the presence of thiols. Forced degradation studies are essential to determine the intrinsic stability of this compound and to identify potential degradation products that may arise during manufacturing, storage, and administration.[2]

pH-Dependent Stability (Hydrolytic Stability)

Studies on cysteine trisulfide, a close analogue of this compound, have demonstrated its pH-dependent stability in aqueous solutions. The degradation of these trisulfides is more rapid at higher pH values. This is attributed to the increased concentration of the neutral amine form, which can catalyze the degradation process.

Table 1: pH-Dependent Degradation of Cysteine Trisulfide at Room Temperature

pHDegradation after 10 days (%)Half-life (estimated)Reference
5.8~71> 10 days[3]
7.4~79~0.77 h⁻¹ (amine catalyzed)[3]
9.0~81< 1 day[3]
Reaction with Thiols

This compound reacts rapidly with thiols, such as cysteine and glutathione, leading to the formation of persulfides and the release of hydrogen sulfide (H₂S). This reaction is significantly faster than its spontaneous degradation in water. The reaction with thiols is a key aspect of its biological activity and a critical consideration for its formulation and in vivo stability.

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of a drug substance under stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. While specific quantitative data for the forced degradation of this compound is limited, the following sections outline the expected degradation pathways based on related compounds.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products of this compound

Stress ConditionReagents and ConditionsPotential Degradation ProductsReferences (Analogous Compounds)
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)Cystine, Cysteine, Elemental Sulfur, Cysteine Sulfinic Acid, Cysteic Acid
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C)Cystine, Cysteine, Thio-derivatives, Lanthionine
Oxidative Degradation 3-30% H₂O₂, room temperatureCysteine Sulfinic Acid, Cysteic Acid, Cystine
Photolytic Degradation Exposure to UV light (e.g., 254 nm)Cysteine, Cystine, further oxidation products
Thermal Degradation Solid-state heating (e.g., 100°C)Minimal degradation expected for the solid form, potential for desulfurization at high temperatures.

Degradation Pathways and Products

The degradation of this compound can proceed through several pathways, leading to a variety of products. The primary degradation routes involve the cleavage of the trisulfide bond.

Hydrolytic and Thiol-Mediated Degradation

Under aqueous conditions, especially at higher pH or in the presence of thiols, the trisulfide bond of this compound is susceptible to cleavage. The reaction with thiols is a rapid process that results in the formation of a disulfide and a persulfide, which can then release H₂S.

This compound This compound (Cys-S-S-S-Cys) Disulfide Disulfide (Cys-S-S-R) This compound->Disulfide + R-SH Persulfide Cysteine Persulfide (Cys-S-SH) This compound->Persulfide + R-SH Thiol Thiol (R-SH) H2S Hydrogen Sulfide (H₂S) Persulfide->H2S Cysteine Cysteine (Cys-SH) Persulfide->Cysteine + R-SH This compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Sulfoxides) This compound->Oxidized_Intermediates [O] Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Oxidized_Intermediates->Cysteine_Sulfinic_Acid [O] Cysteic_Acid Cysteic Acid Cysteine_Sulfinic_Acid->Cysteic_Acid [O] This compound This compound Cys_SSH Cysteine Persulfide (Cys-SSH) This compound->Cys_SSH Reduction (e.g., by thiols) Protein_SSH Protein-SSH (Persulfidated Protein) Cys_SSH->Protein_SSH Protein_SH Protein-SH Protein_SH->Protein_SSH Signal_Transduction Signal Transduction Protein_SSH->Signal_Transduction Sample Forced Degradation Sample HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector Data_Analysis Data Analysis (Quantification & Identification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

References

Thiocystine in Redox Biology and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine (Cys-S-S-S-Cys), a trisulfide analog of cystine, is emerging as a significant molecule in redox biology and cellular signaling. Functioning as a stable persulfide, it serves as a key precursor to the highly reactive cysteine hydropersulfide (CysSSH), a critical player in sulfane sulfur-based signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, physiological roles, involvement in redox signaling, and potential therapeutic applications. The guide includes available quantitative data, outlines experimental methodologies for the study of related thiol compounds, and presents putative signaling pathways involving this compound and its derivatives.

Introduction to this compound and Persulfides

This compound is characterized by a central sulfane sulfur atom, which it can transfer to thiophilic acceptors, thereby acting as a persulfide donor.[1] Persulfides (RSSH) are more potent nucleophiles and reductants than their corresponding thiols (RSH) due to the "alpha effect."[2] At physiological pH, the persulfide group is more likely to exist in its deprotonated, highly reactive anionic form (RSS⁻) compared to thiols.[3] this compound's relative stability compared to free cysteine persulfide makes it a crucial biological reservoir and transport form of sulfane sulfur.[4]

Physicochemical and Redox Properties

While specific quantitative data for this compound is not extensively available in the literature, the properties of the related and interconvertible cysteine/cystine redox couple provide a foundational context for its role in redox biology.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
Molecular Formula C₆H₁₂N₂O₄S₃
Molecular Weight 272.37 g/mol
CAS Number 14172-54-4
Appearance Solid
SMILES N--INVALID-LINK--C(O)=O">C@@HC(O)=O
InChI Key LUSVBJKSQBHANR-IMJSIDKUSA-N

Table 2: Redox Properties of the Cysteine/Cystine Couple

ParameterValueReference(s)
Standard Redox Potential (E₀') at pH 7.0 -0.22 V
Standard Redox Potential (E₀') at pH 7.4 -0.25 V

Note: The standard redox potential of the this compound/cysteine persulfide couple has not been experimentally determined and reported in the reviewed literature.

Biosynthesis and Metabolism

This compound can be formed through enzymatic and non-enzymatic pathways. The transsulfuration pathway enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are central to cysteine metabolism, can synthesize cysteine persulfide from cystine. This compound can be considered a more stable product of persulfide chemistry. In organisms like E. coli, this compound can be metabolized to provide sulfur for the biosynthesis of cysteine and other sulfur-containing macromolecules. The enzyme rhodanese (thiosulfate sulfurtransferase) can utilize this compound as a substrate to form a persulfide intermediate, highlighting its role in sulfane sulfur transfer.

cluster_synthesis Biosynthesis cluster_metabolism Metabolism Cystine Cystine CBS_CSE CBS / CSE Cystine->CBS_CSE CysSSH Cysteine Persulfide (CysSSH) CBS_CSE->CysSSH This compound This compound CysSSH->this compound Stabilization Thiocystine_met This compound Rhodanese Rhodanese Thiocystine_met->Rhodanese Rhodanese_SSH Rhodanese-SSH Rhodanese->Rhodanese_SSH Thiols Acceptor Thiols (R-SH) Rhodanese_SSH->Thiols Sulfur Transfer Sulfur_transfer Sulfane Sulfur Transfer Rhodanese_SSH->Sulfur_transfer

Biosynthesis and metabolic fate of this compound.

Role in Redox Signaling

The primary signaling function of this compound is believed to be mediated through its conversion to cysteine persulfide (CysSSH). CysSSH is a potent signaling molecule that can induce post-translational modification of proteins through S-sulfhydration (also known as persulfidation) of reactive cysteine residues. This modification can alter protein function, localization, and stability.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles and oxidants can modify specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. While direct evidence for this compound is limited, its derivative, cysteine persulfide, and other reactive sulfur species are hypothesized to be potent activators of the Nrf2 pathway through modification of Keap1 cysteines, such as Cys151.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CysSSH Cysteine Persulfide (CysSSH) This compound->CysSSH Keap1 Keap1 CysSSH->Keap1 Modifies Cys151 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Nrf2_nuc->ARE

Hypothesized activation of the Nrf2 pathway by this compound-derived persulfide.

Interaction with NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of NF-κB is tightly controlled by its inhibitor, IκB. Reactive oxygen and nitrogen species are known to modulate NF-κB signaling at multiple levels. Given the potent reductive capacity of persulfides, it is plausible that this compound, through CysSSH, could influence NF-κB signaling by modulating the redox state of critical cysteine residues in components of the pathway, such as IKK or NF-κB itself. However, direct experimental evidence for this is currently lacking.

Therapeutic Potential and Drug Development

The unique properties of this compound and other persulfides present intriguing opportunities for drug development.

  • Antioxidant and Cytoprotective Agent: By delivering cysteine persulfide, this compound could serve as a pro-drug to bolster cellular antioxidant defenses, particularly in conditions of heightened oxidative stress such as ischemia-reperfusion injury and neurodegenerative diseases.

  • Cardioprotection: Cysteine hydropersulfide has been shown to protect against myocardial ischemia-reperfusion injury by reducing lipid peroxidation. This compound, as a stable precursor, could be a viable therapeutic strategy in this context.

  • Challenges in Drug Development: The inherent reactivity and potential instability of persulfides pose challenges for drug formulation and delivery. Prodrug strategies, where a more stable molecule like this compound is administered and converted to the active persulfide in vivo, are being explored. The pharmacokinetics and toxicology of exogenous this compound are areas that require further investigation.

Experimental Protocols

Detailed and validated protocols specifically for the quantification of this compound in biological matrices are not widely published. However, methodologies for the analysis of related thiols and disulfides can be adapted. The key challenge is the preservation of the labile trisulfide bond and the specific detection of this compound in a complex mixture of other sulfur-containing compounds.

General Workflow for Thiol and Disulfide Analysis using HPLC-MS/MS

This workflow provides a general framework that would need to be optimized and validated for this compound analysis.

Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Extraction with Acidic Buffer containing a Thiol-Alkylating Agent (e.g., N-ethylmaleimide) Sample->Extraction Derivatization Optional Derivatization (e.g., Dansyl Chloride for Fluorescence Detection) Extraction->Derivatization HPLC Reversed-Phase or HILIC HPLC Separation Derivatization->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quantification Quantification using a Stable Isotope-Labeled Internal Standard MS->Quantification

General workflow for thiol/disulfide analysis adaptable for this compound.

Key Considerations for Protocol Development:

  • Sample Preparation: Immediate stabilization of thiols and persulfides upon sample collection is critical to prevent auto-oxidation and disulfide exchange. This is typically achieved by rapid acidification and the inclusion of a thiol-alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide.

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. The choice of column and mobile phase will need to be optimized for the retention and resolution of this compound from other thiols and disulfides.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for detection. A specific precursor-to-product ion transition for this compound would need to be identified and optimized for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

  • Standardization: The synthesis of a pure this compound standard and a stable isotope-labeled internal standard would be essential for accurate quantification.

Conclusion and Future Directions

This compound is a molecule of growing interest in redox biology, acting as a stable carrier and donor of sulfane sulfur. Its role as a precursor to the potent signaling molecule cysteine persulfide positions it at a crucial node in cellular redox regulation and defense. While our understanding of its fundamental chemistry and biology is advancing, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Biology: Determining the endogenous levels of this compound in various tissues and its precise redox potential to better understand its physiological context.

  • Mechanistic Studies: Elucidating the specific signaling pathways directly modulated by this compound and identifying its protein targets.

  • Method Development: Establishing robust and validated analytical methods for the routine measurement of this compound in biological samples.

  • Translational Research: Exploring the therapeutic potential of this compound and developing targeted drug delivery strategies for diseases associated with oxidative stress and dysregulated sulfur metabolism.

Addressing these questions will be pivotal in fully unraveling the role of this compound in health and disease and harnessing its potential for therapeutic intervention.

References

Unlocking the Therapeutic Promise of Thiocystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Stable Persulfide Donor for Drug Development in Oncology and Neurology

Introduction to Thiocystine and its Therapeutic Potential

This compound, a stable trisulfide analog of the amino acid cystine, is emerging as a molecule of significant interest in the field of therapeutic development. Its unique chemical structure, featuring a reactive sulfane sulfur atom, positions it as a potent persulfide donor. Persulfides, along with other reactive sulfur species (RSS) like hydrogen sulfide (H₂S), are now recognized as critical signaling molecules in a host of physiological and pathological processes. While direct research on this compound is in its nascent stages, its role as a precursor to cysteine persulfide (Cys-SSH) suggests its potential therapeutic applicability in diseases characterized by oxidative stress and redox dysregulation, notably cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and related persulfides, offering researchers a foundation for future investigations into its therapeutic applications.

The Central Role of Thiol-Based Redox Homeostasis

Cellular function is intrinsically linked to the maintenance of a delicate balance between oxidizing and reducing species, a state known as redox homeostasis. The thiol-containing molecules—cysteine, its oxidized dimer cystine, and the tripeptide glutathione (GSH)—are central to this balance. Many cancers exhibit a heightened dependence on exogenous cystine for the synthesis of GSH, which they utilize to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity. This dependency creates a potential therapeutic window for targeting the cystine-glutamate antiporter (xCT) or for modulating intracellular thiol pools.

Biochemistry and Signaling of Reactive Sulfur Species

This compound's therapeutic potential is rooted in its ability to generate persulfides. These molecules, characterized by a sulfur-sulfur bond (R-S-SH), are more potent nucleophiles and antioxidants than their corresponding thiols.

Neuroprotective Mechanisms of Persulfides and H₂S

In the central nervous system, H₂S and persulfides have demonstrated significant neuroprotective effects. Their mechanisms of action are multifaceted and include:

  • Anti-inflammatory Effects: H₂S can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is partly achieved through the modulation of signaling pathways like NF-κB.[1]

  • Antioxidant Activity: As potent antioxidants, persulfides can directly scavenge reactive oxygen species (ROS), thus protecting neurons from oxidative damage. A key mechanism is the activation of the Nrf2 antioxidant response pathway.

  • Modulation of Neurotransmitter Systems: H₂S can influence synaptic transmission and plasticity, contributing to its neuroprotective effects.

Anticancer Properties of Persulfides and H₂S Donors

The role of H₂S and persulfides in cancer is complex and context-dependent. However, numerous studies have highlighted their potential as anticancer agents through various mechanisms:

  • Induction of Apoptosis: H₂S donors like diallyl trisulfide (DATS) have been shown to induce apoptosis in various cancer cell lines by generating ROS, causing DNA damage, and activating caspase cascades.[2][3]

  • Cell Cycle Arrest: DATS can induce cell cycle arrest, particularly at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.[3][4]

  • Inhibition of Angiogenesis and Metastasis: By interfering with signaling pathways such as PI3K/Akt, H₂S donors can inhibit tumor angiogenesis and the migration and invasion of cancer cells.

  • Sensitization to Chemotherapy: H₂S donors can enhance the efficacy of conventional chemotherapeutic agents, potentially by overcoming drug resistance mechanisms.

Quantitative Data on the Bioactivity of H₂S Donors and Trisulfides

The following tables summarize key quantitative data from in vitro and in vivo studies on commonly used H₂S donors and the trisulfide DATS, providing a reference for effective concentrations and observed effects.

CompoundCell Line(s)Concentration RangeEffectReference(s)
Sodium Hydrosulfide (NaHS)HT22 (neuronal)50-1000 µMNeuroprotection against glutamate-induced oxidative stress
GYY4137Breast cancer cells100 µMSensitization to paclitaxel
Diallyl Trisulfide (DATS)HNSCC cellsPharmacological conc.Suppression of cancer stem cell populations
Diallyl Trisulfide (DATS)Pancreatic cancer100 µMInduction of apoptosis and cell cycle arrest

Table 1: In Vitro Bioactivity of H₂S Donors and Diallyl Trisulfide

CompoundAnimal ModelDosing RegimenEffectReference(s)
Sodium Hydrosulfide (NaHS)Rat model of subarachnoid hemorrhageNot specifiedInhibition of neuroinflammation
Diallyl Trisulfide (DATS)Mouse xenograft (HNSCC)Not specifiedInhibition of tumor growth and cancer stem cell fraction

Table 2: In Vivo Bioactivity of H₂S Donors and Diallyl Trisulfide

Signaling Pathways Modulated by H₂S and Persulfides

The biological effects of H₂S and persulfides are mediated through their interaction with specific signaling pathways. The Keap1/Nrf2 and PI3K/Akt pathways are two of the most well-characterized.

The Keap1/Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and oxidants, including H₂S and persulfides, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ub->Nrf2 H2S H₂S / Persulfides (e.g., from this compound) H2S->Keap1_Nrf2 S-persulfidation of Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: H₂S/persulfide-mediated activation of the Nrf2 pathway.

The PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. In the context of cancer, this pathway is often hyperactivated. H₂S donors like DATS have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway DATS Diallyl Trisulfide (DATS) (H₂S Donor) PI3K PI3K DATS->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion

Caption: Inhibition of the PI3K/Akt survival pathway by DATS.

Experimental Protocols

Researchers investigating the therapeutic potential of this compound and other persulfide donors will require robust experimental protocols. Below are outlines for key experimental approaches.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is essential for ensuring a reliable supply of the compound for experimental studies. While various methods exist, a common approach involves the reaction of cysteine with a sulfur donor. One published method describes the metabolism of L-[sulfane-³⁴S]this compound by Escherichia coli, which could be adapted for biosynthetic production. Chemical synthesis protocols can also be found in the chemical literature.

Measurement of Protein Persulfidation

Several methods have been developed to detect and quantify protein persulfidation, a key downstream effect of H₂S and persulfide donors.

  • Tag-Switch Method: This technique involves the selective labeling of persulfides. Free thiols are first blocked with an alkylating agent. The persulfides are then reduced to thiols and subsequently labeled with a reporter molecule, such as biotin, for detection and quantification.

  • Protein Persulfide Detection Protocol (ProPerDP): This method is designed to minimize artifacts by alkylating all thiol and persulfide species before cell lysis. This allows for a more accurate quantification of endogenous persulfidation levels.

Workflow for Protein Persulfidation Detection (Tag-Switch Method)

Tag_Switch_Workflow start Protein Sample (with -SH and -S-SH groups) block Block free thiols (e.g., with MMTS) start->block reduce Reduce persulfides to thiols (e.g., with DTT) block->reduce label Label newly formed thiols (e.g., with Biotin-HPDP) reduce->label detect Detection and Quantification (e.g., Western Blot, Mass Spec) label->detect

Caption: General workflow for the tag-switch method.

Cell-Based Assays for Therapeutic Efficacy
  • Cell Viability and Proliferation Assays: Standard assays such as MTT or colony formation assays can be used to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

  • Apoptosis Assays: Apoptosis can be quantified using methods like TUNEL staining, flow cytometry for Annexin V/propidium iodide, and Western blotting for caspase cleavage.

  • Measurement of Oxidative Stress: Intracellular ROS levels can be measured using fluorescent probes like DCFDA. The antioxidant capacity can be assessed by measuring the levels of GSH and the expression of antioxidant enzymes.

  • Neuroprotection Assays: In neuronal cell models, neuroprotection can be evaluated by measuring cell viability after exposure to a neurotoxin (e.g., glutamate, amyloid-beta) in the presence or absence of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent, particularly in the fields of oncology and neurology. Its ability to act as a stable and targeted donor of persulfides offers a unique opportunity to modulate cellular redox signaling pathways for therapeutic benefit. The existing body of research on H₂S and other persulfide donors provides a strong rationale for the further investigation of this compound.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

  • In Vivo Efficacy Studies: Rigorous testing in animal models of cancer and neurodegenerative diseases is necessary to validate the therapeutic potential of this compound.

  • Target Identification: Identifying the specific protein targets of persulfidation downstream of this compound administration will provide a deeper understanding of its mechanisms of action.

  • Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of this compound could improve its therapeutic index.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for novel treatments for some of the most challenging diseases of our time.

References

An In-Depth Technical Guide to Thiocystine: From Chemical Identity to Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analog of the amino acid cystine, is emerging as a molecule of significant interest in the fields of biochemistry and drug development. It serves as a stable, endogenous source of sulfane sulfur, playing a crucial role in redox signaling and cellular defense mechanisms against oxidative stress. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, experimental protocols for its study, and its involvement in biological pathways.

Core Data: Chemical Identifiers and Properties

A clear understanding of the fundamental chemical properties of this compound is paramount for its study and application. The following table summarizes its key chemical identifiers and physicochemical properties.

Identifier TypeDataReference
CAS Number 14172-54-4[1]
PubChem CID 167019[1]
Molecular Formula C₆H₁₂N₂O₄S₃[2]
Molecular Weight 272.37 g/mol [2]
IUPAC Name (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid[1]
InChI Key LUSVBJKSQBHANR-IMJSIDKUSA-N
Canonical SMILES C(C(C(=O)O)N)SSSC(C(C(=O)O)N)N
Appearance Solid

Experimental Protocols

Synthesis and Purification of this compound

A reliable method for the synthesis of L-thiocystine is crucial for its investigation. The following protocol is adapted from established methods for the preparation of symmetrical polysulfides from thiols.

Materials:

  • L-cysteine

  • Elemental sulfur (S₈)

  • Ammonia solution (e.g., 28% NH₃ in H₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., n-butanol:acetic acid:water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-cysteine in an aqueous ammonia solution.

  • Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise at room temperature. The reaction mixture will typically turn yellow.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of L-cysteine and the formation of this compound.

  • Purification by Precipitation: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the crude this compound. The precipitate can be collected by filtration and washed with cold water and diethyl ether to remove unreacted sulfur and other impurities.

  • Column Chromatography: For higher purity, the crude product can be further purified by column chromatography on silica gel.

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

    • Elution: Elute the column with an appropriate solvent system (e.g., a mixture of n-butanol, acetic acid, and water). Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a precise method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm). For increased sensitivity and specificity, pre-column derivatization with a fluorescent tag (e.g., monobromobimane) followed by fluorescence detection can be employed.

  • Quantification: A standard curve is generated using known concentrations of purified this compound to quantify the amount in unknown samples.

Biological Significance and Signaling Pathways

This compound's primary biological role is as a stable donor of sulfane sulfur, which exists in a zero oxidation state. This sulfane sulfur is readily transferred to other thiols, such as glutathione, to form persulfides like glutathione persulfide (GSSH). These persulfides are highly reactive and potent signaling molecules.

This compound as a Precursor to Cysteine Persulfide and its Role in Redox Signaling

This compound can be enzymatically cleaved by cystathionine γ-lyase (CSE) to produce cysteine persulfide (CysSSH), also known as thiocysteine. CysSSH is a key player in redox signaling and cellular protection.

Thiocystine_Metabolism This compound This compound (Cys-S-S-S-Cys) CSE Cystathionine γ-lyase (CSE) This compound->CSE Enzymatic Cleavage CysSSH Cysteine Persulfide (Cys-S-SH) CSE->CysSSH GSH Glutathione (GSH) CysSSH->GSH Sulfur Transfer Cellular_Protection Cellular Protection (Antioxidant Defense, Redox Signaling) CysSSH->Cellular_Protection GSSH Glutathione Persulfide (G-S-SH) GSH->GSSH GSSH->Cellular_Protection

Metabolic conversion of this compound to signaling persulfides.
Activation of the Nrf2 Signaling Pathway

Oxidative stress, which can be modulated by the sulfane sulfur species derived from this compound, is a potent activator of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sulfane_Sulfur Sulfane Sulfur Species This compound->Sulfane_Sulfur Oxidative_Stress Oxidative/Electrophilic Stress Sulfane_Sulfur->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces modification Keap1_Mod Modified Keap1 Keap1_Nrf2->Keap1_Mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_free Nrf2 Keap1_Mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes activates

This compound-mediated activation of the Nrf2 antioxidant response pathway.

Role in Drug Development and Research

The unique properties of this compound make it a valuable tool and potential therapeutic agent in several areas of research and drug development:

  • Antioxidant Research: As a stable source of highly reactive persulfides, this compound is an excellent model compound for studying the mechanisms of sulfane sulfur-mediated antioxidant defense.

  • Drug Delivery: The trisulfide bond in this compound is relatively stable but can be cleaved under specific biological conditions, suggesting its potential as a linker in drug delivery systems that release a therapeutic agent in response to a particular redox environment.

  • Cardiovascular and Neurodegenerative Diseases: Given the implication of oxidative stress in a multitude of diseases, including cardiovascular and neurodegenerative disorders, the protective effects of this compound-derived persulfides are an active area of investigation for novel therapeutic strategies.

Conclusion

This compound is a fascinating and biologically important molecule that lies at the intersection of amino acid metabolism and redox signaling. Its role as a stable carrier and donor of sulfane sulfur positions it as a key player in cellular antioxidant defense systems. For researchers and drug development professionals, a thorough understanding of its chemistry, biological functions, and the experimental methods for its study is essential for harnessing its full potential in the development of novel therapeutic interventions for a range of diseases associated with oxidative stress. Further research into the specific cellular targets and signaling pathways modulated by this compound and its derivatives will undoubtedly open new avenues for therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Thiocystine, also known as bis(2-amino-2-carboxyethyl) trisulfide. The synthesis is achieved through a robust and efficient method involving the reaction of L-cysteine with a sulfur transfer agent, N,N'-thiobisphthalimide. This application note includes detailed step-by-step experimental procedures for the synthesis of both the final product and the necessary sulfur transfer agent, a summary of quantitative data, and methods for purification and characterization. Additionally, the biological significance of this compound as a reactive sulfur species (RSS) in cellular signaling is discussed, and a representative signaling pathway is illustrated.

Introduction

This compound is a naturally occurring trisulfide analog of the amino acid cystine. It belongs to a class of molecules known as reactive sulfur species (RSS), which play crucial roles in redox biology and cellular signaling. RSS, including persulfides and polysulfides, are now recognized as important mediators in various physiological processes, acting as signaling molecules and antioxidants. The study of this compound and other RSS is critical for understanding their roles in health and disease, with potential therapeutic applications in areas such as cardiovascular disease and neuroprotection. This protocol provides a reliable method for the synthesis of this compound, enabling further research into its biochemical properties and physiological functions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂N₂O₄S₃
Molecular Weight272.37 g/mol
AppearanceWhite solid
CAS Number14172-54-4

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (D₂O)δ 3.2-3.5 (m, 4H, β-CH₂), δ 3.9-4.1 (t, 2H, α-CH)
¹³C NMR (D₂O)δ 40-45 (β-CH₂), δ 55-60 (α-CH), δ 170-175 (C=O)
FT-IR (KBr, cm⁻¹)~3400 (N-H stretch), ~3000 (O-H stretch), ~1620 (N-H bend), ~1580 (COO⁻ stretch), ~1400 (COO⁻ stretch), ~540 (S-S stretch)
Mass Spec (ESI-MS)m/z 273.0 [M+H]⁺, 295.0 [M+Na]⁺

Experimental Protocols

Synthesis of N,N'-Thiobisphthalimide (Sulfur Transfer Agent)

Materials:

  • Phthalimide

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalimide (1 equivalent) in anhydrous DMF at 0 °C in an ice bath.

  • Slowly add sulfur monochloride (1 equivalent) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 20 hours.

  • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting white solid, N,N'-thiobisphthalimide, under vacuum.

Synthesis of this compound

Materials:

  • L-cysteine

  • N,N'-Thiobisphthalimide

  • Isopropanol

  • Deionized water

  • Acetone

  • Dichloromethane

  • Syringe pump

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve N,N'-thiobisphthalimide (1 equivalent) in isopropanol.

  • In a separate container, dissolve L-cysteine (1 equivalent) in deionized water.

  • Using a syringe pump, add the L-cysteine solution to the N,N'-thiobisphthalimide solution at a slow and controlled rate (e.g., 15 mL/hour).

  • After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at room temperature.

  • The crude this compound product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with acetone and dichloromethane to remove phthalimide byproduct and other impurities.

  • Dry the purified white solid, this compound, under vacuum. A yield of approximately 75% can be expected.

Mandatory Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_precursor Synthesis of N,N'-Thiobisphthalimide cluster_this compound Synthesis of this compound phthalimide Phthalimide reaction1 Reaction (20h) phthalimide->reaction1 s2cl2 Sulfur Monochloride s2cl2->reaction1 dmf Anhydrous DMF @ 0°C dmf->reaction1 filtration1 Filtration & Washing (Diethyl Ether) reaction1->filtration1 precursor N,N'-Thiobisphthalimide filtration1->precursor reaction2 Reaction (12h) precursor->reaction2 l_cysteine L-Cysteine in Water l_cysteine->reaction2 isopropanol Isopropanol isopropanol->reaction2 filtration2 Filtration & Washing (Acetone, Dichloromethane) reaction2->filtration2 product This compound filtration2->product

Caption: Workflow for the two-stage synthesis of this compound.

RSS_Signaling_Pathway Reactive Sulfur Species (RSS) Signaling Pathway Cystine Cystine Enzymes Enzymatic Synthesis (e.g., from Cysteine) Cystine->Enzymes This compound This compound (RSS) S_Persulfidation S-Persulfidation This compound->S_Persulfidation Sulfur Donor Enzymes->this compound Protein_Thiols Protein Thiols (-SH) Protein_Thiols->S_Persulfidation Modified_Protein Modified Protein (-S-SH) S_Persulfidation->Modified_Protein Signaling_Modulation Modulation of Cellular Signaling (e.g., Kinases, Phosphatases, Transcription Factors) Modified_Protein->Signaling_Modulation Biological_Response Biological Response (e.g., Antioxidant defense, Anti-inflammatory effects) Signaling_Modulation->Biological_Response

Caption: Role of this compound in Reactive Sulfur Species (RSS) signaling.

Application Notes and Protocols for L-Cystine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues and is a vital component of cell culture media.[1] It serves as a primary source of intracellular L-Cysteine, which is essential for protein synthesis, post-translational modifications, and maintaining the cellular redox balance.[1][2] While crucial for cell growth and viability, L-Cystine presents challenges due to its low solubility at physiological pH.[3][4] These application notes provide a comprehensive guide to the effective use of L-Cystine in cell culture, including its mechanism of action, detailed protocols for preparation and supplementation, and its effects on cellular pathways.

Mechanism of Action

In the cellular environment, L-Cystine and L-Cysteine are interconvertible. L-Cystine is taken up by cells and reduced to L-Cysteine. L-Cysteine plays a pivotal role in several cellular processes:

  • Glutathione Synthesis: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.

  • Protein Structure: As a component of proteins, cysteine residues form disulfide bonds that are critical for the tertiary structure and function of many proteins.

  • Detoxification: L-Cysteine can be metabolized to hypotaurine and taurine, which help to detoxify the cell culture medium by neutralizing reactive oxygen species.

  • Redox Signaling: The reversible oxidation of cysteine residues in proteins is a key mechanism in cellular signaling pathways, regulating protein function in response to oxidative stress.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of L-Cystine and its derivatives in cell culture.

ParameterValue/RangeCell Type(s)NotesReference(s)
L-Cystine Concentration for Nrf2 Induction 0.1 - 1.6 mMHeLa, HEK293, AC16, MCF7Dose-dependent increase in Nrf2 protein.
L-Cystine Concentration for Cell Proliferation 200 µM - 400 µMCaCo-2Stimulated proliferative activity, particularly in GSH-deficient cells.
Treatment Time for Nrf2 Induction 16 hoursHeLaFor RNA-seq analysis of Nrf2 target genes.
BSO Concentration for GSH Depletion 100 µMHeLa, NSCLCPre-treatment for 24 hours to deplete intracellular glutathione.
CysNO Concentration for Viability Assay Varies (e.g., up to 500 µM)HeLaUsed in combination with BSO to assess synergistic effects on cell death.

Experimental Protocols

Protocol 1: Preparation of L-Cystine Stock Solution

L-Cystine has poor solubility in neutral pH solutions. Therefore, an acidic stock solution is required.

Materials:

  • L-Cystine powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, acid-resistant membrane filters (0.22 µm porosity, e.g., PTFE, PES, or PVDF)

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of L-Cystine powder in a sterile conical tube.

  • Add sterile 1M HCl to dissolve the L-Cystine powder to the desired stock concentration (e.g., 10 mg/mL).

  • Vortex until the L-Cystine is completely dissolved. The solution should be clear and colorless.

  • Sterilize the L-Cystine stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Supplementation of Cell Culture Medium with L-Cystine

Materials:

  • Prepared L-Cystine stock solution

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Complete cell culture medium (basal medium supplemented with serum and other additives)

  • Cultured cells

Procedure:

  • Thaw the L-Cystine stock solution if frozen.

  • Determine the final concentration of L-Cystine required for your experiment.

  • Aseptically add the appropriate volume of the L-Cystine stock solution to your complete cell culture medium. Mix well by gentle inversion.

  • Remove the old medium from your cell culture plates and replace it with the freshly prepared L-Cystine-supplemented medium.

  • Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO2).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of L-Cystine on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • L-Cystine-supplemented medium at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and replace it with medium containing different concentrations of L-Cystine. Include untreated and vehicle-treated (medium with the same amount of HCl used for the highest L-Cystine concentration) controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Thiocystine_Metabolism_and_Function Metabolic Fate and Function of L-Cystine in Cell Culture cluster_extracellular Extracellular cluster_intracellular Intracellular L-Cystine_media L-Cystine (in Medium) L-Cystine_cell L-Cystine L-Cystine_media->L-Cystine_cell Uptake L-Cysteine L-Cysteine L-Cystine_cell->L-Cysteine Reduction Glutathione Glutathione (GSH) Synthesis L-Cysteine->Glutathione Protein_Synthesis Protein Synthesis & Folding L-Cysteine->Protein_Synthesis Redox_Signaling Redox Signaling L-Cysteine->Redox_Signaling Detoxification Detoxification L-Cysteine->Detoxification

Caption: Metabolic pathway of L-Cystine in cell culture.

Nrf2_Activation_Pathway L-Cystine Induced Nrf2 Activation Pathway L-Cystine L-Cystine Cellular_Stress Altered Redox State L-Cystine->Cellular_Stress Keap1 Keap1 Cellular_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: L-Cystine's role in the Nrf2 signaling pathway.

Experimental_Workflow Experimental Workflow for L-Cystine Supplementation Prepare_Stock Prepare L-Cystine Stock Solution Culture_Cells Culture Cells to Desired Confluency Prepare_Stock->Culture_Cells Treat_Cells Treat Cells with L-Cystine Medium Culture_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Cellular Effects (e.g., Viability, Proliferation, Gene Expression) Incubate->Analyze

References

Analytical Methods for Thiocystine Detection and Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, bis(2-amino-2-carboxyethyl) trisulfide, is a sulfur-containing amino acid derivative that has been identified in biological systems, including in acid hydrolysates of proteins[1][2]. It represents a unique member of the cysteine-related pool of sulfur compounds, distinguished by a trisulfide bond. The metabolism and precise biological roles of this compound are still under investigation, but it is understood to be involved in the complex network of sulfur metabolism. In Escherichia coli, for instance, this compound can serve as a sulfur source, with its metabolism suggesting an initial beta-elimination of pyruvate[3]. The accurate detection and quantification of this compound are crucial for understanding its physiological and pathological significance, particularly in the broader context of redox biology and cellular signaling where thiol and disulfide exchanges play critical roles.

This document provides detailed application notes and proposed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

The analysis of this compound presents challenges due to its reactivity and potential for interconversion with other sulfur-containing compounds. The methods outlined below are based on established techniques for the analysis of related thiols, disulfides, and trisulfides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of small molecules in complex biological matrices. For this compound analysis, reversed-phase HPLC with UV detection is a common approach.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the identification and quantification of this compound. LC-MS/MS can provide structural confirmation through fragmentation analysis.

UV-Vis Spectrophotometry

Direct spectrophotometric methods for this compound are not well-established due to the overlapping absorbance spectra of various sulfur-containing compounds in the UV region[4]. However, spectrophotometry can be employed in conjunction with specific chemical reactions that lead to a unique chromophore.

Quantitative Data Summary

Quantitative data specifically for this compound in various biological matrices is not extensively available in the current literature. The following table provides representative quantitative data for related and co-eluting sulfur-containing compounds to serve as a reference for expected concentration ranges and analytical performance.

AnalyteMatrixConcentration RangeMethodLimit of Detection (LOD)Reference
CysteineHuman Plasma20-300 µmol/LHPLC-UV1.5 pmol[5]
CystineHuman Plasma60.5 ± 5.5 µMLC-FTMSNot Reported
Glutathione (GSH)Human Plasma1-32 µMHPLC-UVNot Reported
HomocysteineHuman Plasma1-32 µMHPLC-UVNot Reported
Trisulfide-linked PeptidesMonoclonal Antibody0.4 - 1.9%LC-MALDI-MSNot Reported

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification (Proposed)

This protocol is adapted from established methods for the analysis of cysteine, cystine, and other thiols.

1. Principle: this compound is separated from other components of a biological sample by reversed-phase HPLC and detected by its absorbance in the low UV range.

2. Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H2SO4), HPLC grade

  • Water, HPLC grade

  • This compound standard (synthesis may be required)

  • Sample preparation reagents: Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 100 µL of 10% (w/v) PCA or MPA.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA or H2SO4 in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2-30% B (linear gradient)

    • 20-25 min: 30% B

    • 25-26 min: 30-2% B (linear gradient)

    • 26-30 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210-230 nm (based on typical absorbance of sulfur-containing compounds)

  • Injection Volume: 20 µL

5. Quantification:

  • Prepare a calibration curve using this compound standards of known concentrations (e.g., 1-100 µM).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

6. Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Add PCA/MPA Sample->Deproteinization Centrifugation Centrifuge Deproteinization->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

HPLC-UV analysis workflow for this compound.
Protocol 2: LC-MS/MS Method for this compound Detection and Quantification (Proposed)

This protocol is based on methods for analyzing trisulfide bonds in proteins and other thiols.

1. Principle: this compound is separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

2. Materials:

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

  • Reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C₆,¹⁵N₂-thiocystine), if available.

3. Sample Preparation (for Plasma):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • If an internal standard is used, add it to the acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

4. LC Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 75 µm x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 1% B

    • 2-15 min: 1-40% B (linear gradient)

    • 15-17 min: 40-95% B (linear gradient)

    • 17-19 min: 95% B

    • 19-20 min: 95-1% B (linear gradient)

    • 20-25 min: 1% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Predicted):

    • This compound (C₆H₁₂N₂O₄S₃, MW: 272.36)

    • Precursor Ion (Q1): m/z 273.0 [M+H]⁺

    • Product Ions (Q3): To be determined by infusion of a this compound standard. Likely fragments would involve the loss of the central sulfur, cleavage of the C-S bonds, and loss of neutral molecules like H₂O and CO. A characteristic fragment would be an addition of 32 Da compared to the corresponding cystine fragment.

  • Collision Energy: To be optimized for each transition.

6. Quantification:

  • Prepare a calibration curve using this compound standards.

  • Quantify this compound by the ratio of the analyte peak area to the internal standard peak area.

7. Logical Relationship Diagram:

LCMS_Logic cluster_instrument LC-MS/MS System LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Generation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Data Output Sample Sample Sample->LC Thiocystine_Metabolism Cysteine L-Cysteine Cystine L-Cystine (Disulfide) Cysteine->Cystine Oxidation/Reduction Thiocysteine Thiocysteine Cysteine->Thiocysteine Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis Glutathione_Synthesis Glutathione Synthesis Cysteine->Glutathione_Synthesis This compound This compound (Trisulfide) Thiocysteine->this compound Metabolic_Products Further Metabolic Products (e.g., Pyruvate, H2S) This compound->Metabolic_Products Metabolism (e.g., by β-cystathionase) H2S Hydrogen Sulfide (H2S) Pyruvate Pyruvate NH3 Ammonia Metabolic_Products->H2S Metabolic_Products->Pyruvate Metabolic_Products->NH3

References

Application Note: Mass Spectrometry Strategies for the Identification and Quantification of Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiocystine, also known as cysteine persulfide, is a sulfur-containing amino acid derivative implicated in various physiological and pathological processes, including redox signaling and as a potential precursor for other sulfur compounds. Its inherent reactivity and potential for interchange with other thiols like cysteine and cystine make its accurate identification and quantification in complex biological matrices a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for this task. This document provides detailed protocols and application data for the analysis of this compound using high-resolution mass spectrometry (HRAMS) for identification and triple quadrupole mass spectrometry (QqQ) for targeted quantification.

Overall Analytical Workflow

The reliable analysis of this compound requires a systematic approach, beginning with careful sample preparation to preserve the analyte's native state, followed by robust chromatographic separation and sensitive mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, Tissue) Extract Metabolite Extraction (e.g., Cold Methanol) Sample->Extract Deriv Thiol Derivatization (Optional) (e.g., NEM, IAM) Extract->Deriv LC LC Separation (Reversed-Phase) Deriv->LC MS Mass Spectrometry (ESI+/ESI-) LC->MS MS_ID Identification (HRAMS) Accurate Mass & Fragmentation MS->MS_ID MS_Quant Quantification (MRM) Targeted Transitions MS->MS_Quant Data_ID Qualitative Analysis (Formula & Fragment Matching) MS_ID->Data_ID Data_Quant Quantitative Analysis (Calibration Curve & Peak Area) MS_Quant->Data_Quant

Figure 1: General workflow for this compound analysis.

Protocol 1: Sample Preparation

Proper sample handling is critical to prevent the auto-oxidation and disulfide exchange of thiols.[1] This protocol is adapted from methods developed for analyzing labile thiol species in biological samples.[2]

Objective: To extract metabolites from biological samples while minimizing the artificial oxidation of thiol-containing compounds.

Materials:

  • Adherent cells, suspension cells, or plasma.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Optional Derivatizing Agent: 10 mM N-ethylmaleimide (NEM) in extraction solvent to block free reduced thiols.

  • Centrifuge capable of 4°C and >15,000 x g.

  • Sample vials.

Procedure:

  • Sample Collection:

    • Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Immediately add the pre-chilled Extraction Solvent.

    • Suspension Cells/Plasma: Pellet cells or use plasma directly. Add pre-chilled Extraction Solvent.

  • Extraction:

    • Add 1 mL of -80°C Extraction Solvent per 1-2 million cells.

    • Incubate samples at -20°C for 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Clarification:

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

  • Storage:

    • Transfer the supernatant to a new tube and store at -80°C until analysis. For immediate analysis, place in an autosampler set to 4°C.

Protocol 2: Identification of this compound by LC-HRAMS

High-Resolution Accurate Mass Spectrometry (HRAMS), such as Quadrupole Time-of-Flight (Q-TOF), is ideal for identifying unknown compounds.[3] Identification is based on measuring the exact mass of the precursor ion ([M+H]⁺) with high accuracy (<5 ppm) and matching its fragmentation pattern (MS/MS) to theoretical or known spectra.[3][4]

Instrumentation:

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent HRAMS instrument.

Experimental Parameters:

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Phenomenex Synergi Hydro-RP C18 (100 × 2 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.25 mL/min
Gradient 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-15 min, 2% B
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Q-TOF MS Parameters

Parameter Setting
Ionization Mode ESI Positive
Gas Temperature 325°C
Drying Gas (N₂) Flow 10 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Mass Range (MS1) 50 - 1000 m/z
Acquisition Rate 2 spectra/s

| Collision Energy (MS2) | 10, 20, 40 V (stepped) |

Data Presentation: this compound Identification

This compound (C₃H₇NO₂S₂) is expected to ionize efficiently in positive mode to form the protonated molecule [M+H]⁺. Its fragmentation in the collision cell provides a structural fingerprint.

Fragmentation cluster_frags Key Fragment Ions Parent This compound [M+H]⁺ m/z 154.0045 F1 [M+H - H₂S]⁺ m/z 120.0114 Parent->F1  -H₂S F3 [M+H - COOH - SH]⁺ m/z 76.0372 Parent->F3  -HCOOH, -SH F2 [M+H - H₂S - CO]⁺ m/z 92.0164 F1->F2  -CO

Figure 2: Proposed fragmentation of protonated this compound.

Table 3: Accurate Mass Data for this compound Identification

Compound Formula Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z) Proposed Neutral Loss
This compound C₃H₇NO₂S₂ 154.0045 120.0114 H₂S
92.0164 H₂S + CO

| | | | 76.0372 | HCOOH + SH |

Protocol 3: Quantification of this compound by LC-MRM

For sensitive and specific quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This technique involves selecting a specific precursor ion (e.g., this compound's m/z) and monitoring for the appearance of specific, high-abundance fragment ions.

Instrumentation:

  • LC System: As described in Protocol 2.

  • Mass Spectrometer: AB SCIEX QTRAP 5500 or equivalent triple quadrupole instrument.

Experimental Parameters:

Table 4: MRM Parameters for this compound Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound (Quantifier) 154.0 120.0 50 15
This compound (Qualifier) 154.0 92.0 50 25

| Internal Standard (¹³C₃-¹⁵N-Thiocystine) | 158.0 | 124.0 | 50 | 15 |

Data Presentation: Quantitative Performance

A robust quantitative method should be validated for linearity, sensitivity, precision, and accuracy. The data below are representative targets for method performance, based on similar analyses of cystine.

Table 5: Example Quantitative Method Performance

Parameter Target Value Description
Linearity (r²) > 0.995 Correlation coefficient of the calibration curve over the dynamic range.
LLOQ < 10 ng/mL The Lower Limit of Quantification is the lowest concentration measured with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15% Relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD) < 15% Relative standard deviation of replicate measurements on different days.

| Accuracy (%) | 85 - 115% | The closeness of the measured value to the true value. |

Metabolic Context: this compound in Redox Homeostasis

This compound is part of a complex network of thiol metabolism that is central to cellular redox balance. Its formation and consumption are linked to the pools of cysteine, cystine, and the primary cellular antioxidant, glutathione (GSH). Understanding these relationships is crucial for interpreting quantitative data.

Metabolic_Context Cysteine Cysteine (Reduced) Cystine Cystine (Oxidized Dimer) Cysteine->Cystine Oxidation/Reduction This compound This compound (Persulfide) Cysteine->this compound Cysteine Dioxygenase GSH Glutathione (GSH) (Reduced) Cysteine->GSH Synthesis GSSG GSSG (Oxidized) GSH->GSSG GSH Peroxidase GSSG->GSH GSH Reductase ROS Reactive Oxygen Species (ROS) ROS->Cysteine ROS->GSH

Figure 3: Simplified metabolic relationship of this compound.

Conclusion The mass spectrometry-based methods detailed in this application note provide a robust framework for the unambiguous identification and precise quantification of this compound in complex biological samples. The use of HRAMS offers high confidence in identification through accurate mass and fragmentation data, while targeted MRM analysis on a triple quadrupole instrument delivers excellent sensitivity and selectivity for quantitative studies. Careful sample preparation to mitigate pre-analytical thiol oxidation is paramount for obtaining biologically meaningful results. These protocols provide researchers with the necessary tools to investigate the role of this compound in health and disease.

References

Application Notes & Protocols: Elucidating the Effects of Thiocystine on Protein Stability, Aggregation, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the effects of Thiocystine, a cysteine-related compound, on protein structure, stability, and function. The protocols outlined below range from initial in vitro screening to more complex cell-based and in vivo analyses, offering a tiered approach to characterizing the mechanism of action of this compound.

Introduction to this compound and its Potential Protein Interactions

This compound, a trisulfide analog of cystine, is known to be metabolized by organisms like E. coli, where it can serve as a sulfur source for the biosynthesis of cysteine.[1] Cysteine residues are critical for protein structure and function, participating in the formation of disulfide bonds that stabilize protein folds, acting as key catalytic residues in enzymes, and serving as sites for various post-translational modifications that regulate protein activity.[2][3][4] The thiol group of cysteine is highly reactive and can undergo a variety of redox modifications, making it a molecular switch in cellular signaling pathways.[4] Given its chemical similarity to cystine, this compound is hypothesized to interact with and modify proteins, potentially by affecting disulfide bonds, inducing redox changes, or serving as a substrate for enzymes involved in cysteine metabolism.

The following protocols are designed to systematically investigate these potential effects.

Experimental Design Workflow

A multi-faceted approach is recommended to thoroughly characterize the impact of this compound on proteins. The workflow progresses from broad, high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: In Vivo Studies A Thermal Shift Assay (TSA) (Protein Stability) D Mass Spectrometry (Covalent Modification) A->D Hits B Aggregation Assays (SEC, DLS, ThT) E Circular Dichroism (CD) (Secondary Structure) B->E Aggregates C Enzyme Activity Assays F Surface Plasmon Resonance (SPR) (Binding Kinetics) C->F Active Compounds G Cellular Thermal Shift Assay (CETSA) D->G Validate in Cells F->G H Western Blotting (Signaling Pathways) G->H Target Engagement I Reporter Gene Assays H->I K In Vivo Efficacy Models H->K Validate Pathway J Pharmacokinetic Profiling J->K Redox_Signaling cluster_0 This compound Influence cluster_1 Cellular Redox State cluster_2 Downstream Effects This compound This compound GSH_GSSG GSH/GSSG Ratio This compound->GSH_GSSG Modulates ROS Reactive Oxygen Species (ROS) This compound->ROS Modulates Protein_Function Protein Function (e.g., Enzyme Activity) GSH_GSSG->Protein_Function Regulates Gene_Expression Gene Expression (e.g., Nrf2 Pathway) ROS->Gene_Expression Activates Cell_Fate Cell Fate (Apoptosis, Proliferation) Protein_Function->Cell_Fate Gene_Expression->Cell_Fate

References

Application Notes and Protocols for Site-Specific Protein Labeling via Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Site-specific modification of proteins is a critical technique in biochemical research, diagnostics, and the development of therapeutics. Cysteine, with its nucleophilic thiol group, is a prime target for such modifications due to its relatively low abundance in proteins and high reactivity.[1][2] This document provides detailed protocols and application notes for the labeling of cysteine residues in proteins. While the term "Thiocystine" is not standard in scientific literature, the principles and protocols outlined here are applicable to a broad range of thiol-reactive compounds used for protein bioconjugation. The most common classes of reagents for cysteine modification are maleimides, haloacetyl derivatives (e.g., iodoacetamides), and disulfide interchange reagents, all of which form stable covalent bonds with cysteine thiols.[1][2][3]

The fundamental principle of cysteine labeling involves the nucleophilic attack of the cysteine thiol on an electrophilic center of the labeling reagent, resulting in a stable thioether or disulfide bond. Achieving high efficiency and specificity in this process is paramount and depends on several factors, including the accessibility of the cysteine residue, the pH of the reaction buffer, the concentration of the reactants, and the use of appropriate reducing agents to maintain the thiol in its reactive state.

Quantitative Data Summary

The efficiency of cysteine labeling can be influenced by various reaction parameters. The following table summarizes typical ranges for these parameters and the resulting labeling efficiencies, compiled from various studies. It is important to note that optimal conditions should be determined empirically for each specific protein and label.

ParameterRecommended RangeTypical Labeling EfficiencyNotes
Reagent:Protein Molar Ratio 10:1 to 100:170-95%A higher excess of the labeling reagent can drive the reaction to completion but may also increase the risk of non-specific labeling.
pH 6.5 - 8.0>80%The thiol group is more nucleophilic at higher pH, but the stability of some reagents, like maleimides, decreases above pH 8.0.
Reaction Time 30 minutes to 4 hours>90% (with sufficient time)The reaction is typically complete within 2 hours at room temperature. Longer incubation times at 4°C can be used to minimize protein degradation.
Temperature 4°C to 25°C (Room Temperature)HighRoom temperature is generally sufficient for efficient labeling. Lower temperatures can be used for sensitive proteins.
Protein Concentration 1 - 10 mg/mL (approx. 20 µM - 200 µM)Not directly correlated, but higher concentrations can be more efficient.The protein concentration should be high enough to ensure a reasonable reaction rate.
Reducing Agent (TCEP) 1 - 10 mMEssential for maintaining reduced thiolsTCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol group and does not need to be removed before labeling.

Experimental Protocols

Protocol 1: General Protocol for Cysteine-Specific Protein Labeling

This protocol provides a general procedure for labeling a protein with a thiol-reactive probe.

Materials:

  • Purified protein containing at least one cysteine residue

  • Thiol-reactive labeling reagent (e.g., maleimide-dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5.

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis cassette

  • Anhydrous DMSO for dissolving the labeling reagent

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. To ensure the target cysteine residues are in their reduced, thiol state, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Labeling Reaction: a. Prepare a 10-100 mM stock solution of the thiol-reactive labeling reagent in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the labeling reagent to the reduced protein solution. The optimal ratio should be determined empirically. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent with a free thiol group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess labeling reagent.

  • Removal of Excess Reagent: a. Remove the unreacted labeling reagent and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization of the Labeled Protein: a. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). b. Determine the degree of labeling by measuring the absorbance of the label and the protein, or by using mass spectrometry.

Protocol 2: Optimization of Labeling Conditions

To achieve the desired labeling stoichiometry and minimize non-specific modifications, it is often necessary to optimize the reaction conditions.

1. Reagent:Protein Molar Ratio Optimization: a. Set up several parallel labeling reactions with varying molar ratios of the labeling reagent to the protein (e.g., 5:1, 10:1, 20:1, 50:1). b. Follow the general labeling protocol (Protocol 1). c. Analyze the results by mass spectrometry to determine the extent of labeling at each ratio.

2. pH Optimization: a. Perform the labeling reaction in buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). b. Keep the protein and reagent concentrations constant. c. Analyze the labeling efficiency to determine the optimal pH for the reaction.

3. Time Course Analysis: a. Set up a labeling reaction and take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). b. Quench the reaction in each aliquot immediately. c. Analyze the extent of labeling at each time point to determine the optimal reaction time.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis start Purified Protein reduction Reduction of Disulfides (e.g., with TCEP) start->reduction labeling Addition of Thiol-Reactive Probe reduction->labeling incubation Incubation (1-2h at RT or overnight at 4°C) labeling->incubation quenching Quenching (e.g., with L-cysteine) incubation->quenching purification Removal of Excess Reagent (Desalting/Dialysis) quenching->purification analysis Characterization (Spectroscopy, MS) purification->analysis

Caption: Experimental workflow for cysteine-specific protein labeling.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Protein with a reduced cysteine residue (-SH) reaction Nucleophilic Attack of Thiol on Electrophile protein->reaction reagent Thiol-Reactive Probe (e.g., Maleimide) reagent->reaction product Labeled Protein with Stable Thioether Bond reaction->product Covalent Bond Formation

Caption: Mechanism of cysteine-specific protein labeling.

References

Application Notes and Protocols: Thiocystine and Thiopeptide Antibiotics in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery, precise molecular tools are essential for dissecting cellular pathways and validating potential drug targets. This document provides detailed application notes and protocols for the use of sulfur-containing compounds in research, with a primary focus on the thiopeptide antibiotic thiostrepton as a potent and specific inhibitor of bacterial protein synthesis.

It is important to distinguish thiostrepton from thiocystine . This compound is a stable trisulfide analog of the amino acid cystine.[1] While it has been studied in the context of bacterial metabolism, where it can serve as a source of sulfur for E. coli, its direct application as a tool in mainstream drug discovery research is not widely documented.[2]

Conversely, thiostrepton , a macrocyclic thiopeptide antibiotic, is a well-characterized inhibitor of prokaryotic translation.[3][4] Its specific mechanism of action makes it an invaluable tool for studying the bacterial ribosome and for screening new antibacterial agents. These notes will focus on thiostrepton as a representative thiopeptide for drug discovery applications.

Part 1: Thiostrepton - A Tool for Targeting Bacterial Protein Synthesis

Mechanism of Action

Thiostrepton exerts its inhibitory effect by binding to a highly conserved region on the large subunit (50S) of the bacterial ribosome.[5] This binding site is a cleft formed between the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). By binding to this site, known as the GTPase Associated Center (GAC), thiostrepton physically obstructs the binding and function of key translation factors, primarily Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).

The key consequences of thiostrepton binding are:

  • Inhibition of Translocation: Thiostrepton prevents the stable binding of EF-G to the ribosome, which is essential for the translocation of tRNAs and mRNA after peptide bond formation.

  • Inhibition of GTP Hydrolysis: It potently inhibits the ribosome-dependent GTPase activity of both EF-G and another translation factor, EF-4.

  • Inhibition of Initiation: The binding of thiostrepton can also interfere with the formation of the translation initiation complex.

This multi-faceted inhibition of the translation machinery leads to a rapid cessation of protein synthesis, resulting in potent antibacterial activity, particularly against Gram-positive bacteria.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the inhibitory mechanism of thiostrepton on the bacterial ribosome during the elongation cycle of protein synthesis.

Thiostrepton_Mechanism cluster_ribosome Bacterial 70S Ribosome A_site A-site P_site P-site E_site E-site L11_rRNA L11 Protein / 23S rRNA Cleft (GTPase Associated Center) Translocation Translocation (mRNA & tRNA movement) L11_rRNA->Translocation Blocks EF-G Binding GTP_hydrolysis GTP Hydrolysis L11_rRNA->GTP_hydrolysis Inhibits Activity EFG EF-G (GTP) EFG->L11_rRNA Binds to GAC EFTu EF-Tu-GTP-aa-tRNA EFTu->A_site Delivers aa-tRNA Thiostrepton Thiostrepton Thiostrepton->L11_rRNA Binds & Blocks

Mechanism of Thiostrepton Action.
Applications in Drug Discovery

  • Target Validation: As a specific inhibitor of the ribosomal GTPase Associated Center, thiostrepton can be used to validate this site as a target for novel antibiotics.

  • High-Throughput Screening (HTS): It serves as a positive control in assays designed to screen for new inhibitors of bacterial protein synthesis.

  • Mechanism of Action Studies: Thiostrepton is used to study the mechanics of ribosomal translocation and the function of elongation factors.

  • Lead Compound for Analogs: Although its poor water solubility has limited its clinical use, thiostrepton's potent activity has inspired the development of more soluble and effective derivatives for therapeutic use.

  • Anti-cancer Research: Renewed interest has emerged in thiostrepton for its potential anti-cancer properties, including the induction of apoptosis in breast cancer cells and the inhibition of the FOXM1 transcription factor.

Quantitative Data

The following tables summarize key quantitative data for thiostrepton's activity.

Table 1: Inhibitory Concentrations

Parameter Target/System Value Reference
IC₅₀ Ribosome-dependent EF-G GTP Hydrolysis ~0.15 µM
IC₅₀ Ribosome-dependent EF-4 GTP Hydrolysis ~0.15 µM

| IC₅₀ | E. coli cell-free translation | 1.8 ± 0.3 µM | |

Table 2: Binding Affinity

Parameter Binding Partner Value Reference
K_D E. coli 23S rRNA 0.24 µM

| K_D | E. coli 23S rRNA fragment (1052-1112) | 0.30 µM | |

Part 2: Experimental Protocols

The following protocols are foundational assays for studying thiostrepton's interaction with the bacterial ribosome.

Protocol: In Vitro EF-G GTP Hydrolysis Assay

This assay measures the ability of thiostrepton to inhibit the GTPase activity of Elongation Factor G (EF-G) in the presence of 70S ribosomes.

GTPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reaction Buffer (HEPES, NH4Cl, Mg(OAc)2) B 2. Pre-incubate 70S Ribosomes with Thiostrepton (or DMSO) at 37°C for 10 min A->B C 3. Add EF-G and [γ-32P]-GTP to initiate B->C D 4. Incubate at 37°C (Time course sampling) C->D E 5. Quench reaction with activated charcoal D->E F 6. Centrifuge to pellet charcoal (adsorbs unhydrolyzed GTP) E->F G 7. Measure radioactivity of supernatant (free 32Pi) via scintillation counting F->G H 8. Calculate % Inhibition and determine IC50 G->H

Workflow for the EF-G GTP Hydrolysis Assay.

Methodology:

  • Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂).

  • Pre-incubation: In a microcentrifuge tube, pre-incubate 0.2 µM purified 70S ribosomes with the desired concentration of thiostrepton (e.g., 10 µM for maximal inhibition) or DMSO (vehicle control) in reaction buffer. Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Initiate the reaction by adding 0.5 µM purified EF-G and 10 µM [γ-³²P]-GTP. The final reaction volume is typically 25-50 µL.

  • Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 20 minutes), remove aliquots of the reaction.

  • Quenching: Stop the reaction by adding the aliquot to a solution of activated charcoal in acid (e.g., 5% charcoal in 50 mM HCl). This mixture will bind the unhydrolyzed [γ-³²P]-GTP.

  • Separation: Pellet the charcoal by centrifugation (e.g., 14,000 rpm for 5 minutes).

  • Quantification: Carefully remove a sample of the supernatant, which contains the hydrolyzed ³²P inorganic phosphate (³²Pi). Quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of ³²Pi released over time. For dose-response experiments, vary the thiostrepton concentration and perform the assay at a single time point. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: 70S Ribosome Binding Assay

This assay determines if thiostrepton prevents the stable binding of EF-G to the 70S ribosome. A non-hydrolyzable GTP analog (GDPNP) is used to lock EF-G in its ribosome-binding conformation.

Methodology:

  • Complex Assembly: Assemble the binding reaction in a suitable buffer (e.g., GTPase reaction buffer). Combine 1.0 µM 70S ribosomes, 4.0 µM EF-G, 1 mM GDPNP (a non-hydrolyzable GTP analog), and 10 µM thiostrepton (or DMSO control). Incubate at 37°C for 20 minutes.

  • Column Preparation: Prepare a microfuge spin column containing Sephacryl S-300 HR resin that has been pre-equilibrated in the binding buffer containing 1 mM GDPNP.

  • Separation: Apply the 60 µL reaction mixture to the top of the prepared resin in the spin column.

  • Centrifugation: Immediately centrifuge the column at a low speed (e.g., 2000 rpm for 2 minutes) to separate the large ribosome-EF-G complexes (which will elute) from the smaller, unbound EF-G (which will be retained in the resin).

  • Analysis by SDS-PAGE: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for EF-G. The presence of an EF-G band in the eluate indicates stable binding to the 70S ribosome. A reduction or absence of the band in the presence of thiostrepton indicates inhibition of stable binding.

Protocol: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This is a functional assay to measure the overall inhibition of protein synthesis. It uses a cell-free extract containing all the necessary machinery for transcription and translation.

Methodology:

  • System Preparation: Use a commercial E. coli-based IVTT kit (e.g., PURE system or S30 extract).

  • Reaction Setup: In a microplate well or tube, combine the IVTT system components according to the manufacturer's instructions. Add a reporter plasmid DNA (e.g., encoding Luciferase or GFP).

  • Inhibitor Addition: Add varying concentrations of thiostrepton (dissolved in DMSO) to the reactions. Include a DMSO-only control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein expression.

  • Detection: Quantify the amount of reporter protein produced.

    • For Luciferase: Add luciferin substrate and measure luminescence using a plate reader.

    • For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Plot the signal (luminescence or fluorescence) against the thiostrepton concentration and calculate the IC₅₀ value. A reduction in signal indicates inhibition of protein synthesis.

Conclusion

While this compound itself has limited direct applications as a molecular tool in drug discovery, thiopeptide antibiotics, exemplified by thiostrepton, are powerful reagents for studying and targeting the bacterial ribosome. The detailed protocols and quantitative data provided herein offer a robust framework for researchers to utilize thiostrepton in target validation, screening campaigns, and fundamental studies of protein synthesis, thereby aiding in the discovery and development of new antibacterial agents.

References

Application of Thiocystine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analog of cystine, presents a unique chemical structure that makes it a compound of interest for investigating enzyme inhibition, particularly for enzymes susceptible to thiol-based modifications.[1] Its potential to act as a persulfide and transfer its sulfane sulfur atom to thiophilic acceptors suggests a role in modulating the activity of various enzymes, especially those with reactive cysteine residues in their active or allosteric sites.[1] This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, targeting researchers in biochemistry, pharmacology, and drug discovery.

Thiol-dependent enzymes, such as cysteine proteases, are critical in numerous physiological and pathological processes, including cancer and infectious diseases.[2] The reactive cysteine thiol in the active site of these enzymes is a prime target for inhibitory molecules.[2] While the specific inhibitory profile of this compound is not extensively documented in publicly available literature, its structural similarity to cystine and its trisulfide moiety suggest potential interactions with enzymes through disulfide exchange or other covalent modifications.

Mechanism of Action

The inhibitory potential of this compound can be attributed to several possible mechanisms, primarily centered around its reactive trisulfide bond. The interaction with target enzymes could occur through:

  • Disulfide Exchange: The trisulfide bridge in this compound can undergo exchange reactions with free thiol groups, such as the catalytic cysteine residue in the active site of a protease. This can lead to the formation of a mixed disulfide between the enzyme and a cysteinyl-persulfide moiety, thereby inactivating the enzyme.

  • Covalent Modification: Similar to other thiol-reactive compounds, this compound may covalently modify reactive residues on the enzyme surface, leading to irreversible or slowly reversible inhibition.

  • Allosteric Inhibition: this compound might bind to an allosteric site on an enzyme, inducing a conformational change that reduces its catalytic efficiency.[2] This interaction may or may not involve a covalent bond.

  • Generation of Reactive Sulfur Species: The metabolism of this compound could potentially release reactive sulfur species that can modify enzyme activity.

Data Presentation: Illustrative Inhibitory Profile of this compound

Given the limited specific quantitative data for this compound in the public domain, the following table provides an illustrative summary of potential inhibitory parameters against a hypothetical panel of enzymes. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Target EnzymeEnzyme ClassAssay TypeSubstrateIC50 (µM) [Illustrative]Ki (µM) [Illustrative]Inhibition Type [Hypothetical]
PapainCysteine ProteaseFluorometricZ-FR-AMC15.25.8Competitive
Cathepsin BCysteine ProteaseColorimetricZ-RR-pNA25.812.1Non-competitive
TrypsinSerine ProteaseColorimetricBAPNA> 100-No significant inhibition
Thioredoxin ReductaseOxidoreductaseSpectrophotometricDTNB8.53.2Covalent, Irreversible

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with this compound. These protocols are based on general principles of enzyme kinetics and can be adapted for specific enzymes of interest.

Protocol 1: Determination of IC50 for this compound against a Cysteine Protease (e.g., Papain)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target cysteine protease.

Materials:

  • Purified cysteine protease (e.g., Papain)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT and 2 mM EDTA)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cysteine protease in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2x working solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

    • Include control wells:

      • 100% Activity Control: 50 µL of assay buffer (with the same final concentration of DMSO as the inhibitor wells).

      • No Enzyme Control (Blank): 100 µL of assay buffer.

    • Add 50 µL of the diluted enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells. The final volume in each well should be 150 µL.

    • Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 365/450 nm) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the blank from all other rates.

    • Normalize the data by setting the rate of the 100% activity control to 100%.

    • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition (e.g., Competitive, Non-competitive)

Objective: To elucidate the mode of enzyme inhibition by this compound.

Materials: Same as Protocol 1.

Procedure:

  • Assay Setup:

    • This experiment involves varying the concentration of the substrate at several fixed concentrations of this compound.

    • Prepare a matrix in a 96-well plate. Rows will have varying substrate concentrations, and columns will have fixed this compound concentrations (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Add the appropriate concentrations of this compound and enzyme to the wells and pre-incubate as in Protocol 1.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding the varying concentrations of the substrate.

    • Measure the initial reaction velocities as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for different inhibition models.

      • Competitive Inhibition: Vmax remains unchanged, while Km increases.

      • Non-competitive Inhibition: Km remains unchanged, while Vmax decreases.

      • Uncompetitive Inhibition: Both Km and Vmax decrease.

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cellular Environment Pro-Enzyme Pro-Enzyme Active_Enzyme Active_Enzyme Pro-Enzyme->Active_Enzyme Activation Product Product Active_Enzyme->Product Catalysis Inhibited_Enzyme Inhibited_Enzyme Active_Enzyme->Inhibited_Enzyme Substrate Substrate Substrate->Active_Enzyme This compound This compound This compound->Active_Enzyme Inhibition This compound->Inhibited_Enzyme

Caption: Simplified signaling pathway showing enzyme activation and inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, this compound) B Serial Dilution of this compound A->B C Add this compound and Enzyme to Plate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Kinetic Activity E->F G Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationships in Inhibition Analysis

Inhibition_Analysis cluster_logic Inhibition Mechanism Determination Start Vary [Substrate] and [this compound] Kinetics Measure Initial Velocities Start->Kinetics Plot Generate Lineweaver-Burk or Michaelis-Menten Plots Kinetics->Plot Competitive Competitive (Vmax constant, Km increases) Plot->Competitive Lines intersect on y-axis NonCompetitive Non-competitive (Vmax decreases, Km constant) Plot->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive (Vmax and Km decrease) Plot->Uncompetitive Lines are parallel

Caption: Logical flow for determining the mechanism of enzyme inhibition.

References

Thiocystine Handling and Storage: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for handling, storing, and utilizing thiocystine in a research setting. The following protocols and data are intended to ensure the stability and integrity of this compound, a crucial trisulfide analog of cystine, for reliable experimental outcomes.

Introduction to this compound

This compound, a trisulfide analog of L-cystine, plays a significant role in redox signaling and cellular processes. It functions as a persulfide, transferring its sulfane sulfur to thiophilic acceptors. Understanding its chemical properties and stability is paramount for its effective use in research and drug development.

This compound: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H12N2O4S3[1](2--INVALID-LINK--
Molecular Weight 272.37 g/mol [1](2--INVALID-LINK--
Appearance Typically exists as a solid at room temperature.[1](3)
CAS Number 14172-54-4(4)

Handling and Storage Recommendations

Proper handling and storage are critical to maintain the quality and stability of this compound.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust formation, use a respirator.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Hygienic Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

The stability of this compound is dependent on its form (powder vs. in solvent) and the storage temperature. The following table summarizes the recommended storage conditions.

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years(3)
4°C2 years(3)
In Solvent -80°C6 months(3)
-20°C1 month(3)

Note on Shipping: this compound is stable at room temperature for a few days during ordinary shipping and time spent in customs.

Solution Preparation

For most applications, Dimethyl Sulfoxide (DMSO) can be used to prepare stock solutions of this compound. If the compound does not readily dissolve, other organic solvents may be tested. For aqueous solutions, the use of buffers is recommended to control pH. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.

This compound Stability Profile

Quantitative data on the stability of this compound under various pH, temperature, and light conditions are not extensively available in the current literature. However, based on the general properties of related thiol and disulfide compounds, the following factors can influence its stability:

  • pH: Thiols and disulfides can undergo various reactions depending on the pH. Acidic conditions may lead to hydrolysis, while alkaline conditions can promote oxidation and disulfide exchange reactions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV light can induce photochemical degradation.

A systematic stability study is recommended to determine the optimal conditions for specific experimental setups.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure to quantitatively assess the stability of this compound under different environmental conditions.

Materials:

  • This compound

  • Buffers of various pH (e.g., phosphate, acetate, tris)

  • High-purity solvents (e.g., DMSO, water)

  • Temperature-controlled incubators or water baths

  • Light chamber with controlled UV and visible light output

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Dilute the stock solution to a final working concentration in the desired buffers of varying pH.

  • Stress Conditions:

    • Temperature: Aliquot the samples and incubate at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.

    • pH: Use the prepared buffered solutions at a constant temperature.

    • Light: Expose samples in the light chamber to a defined light intensity and wavelength, alongside control samples kept in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Quenching: If necessary, quench the degradation reaction by adding a suitable reagent or by flash-freezing the samples.

  • Analysis: Analyze the concentration of remaining this compound at each time point using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

Protocol for Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required for specific applications.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Mass Spectrometry detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution (Example):

  • A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

Detection:

  • UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Mass Spectrometry for higher specificity and sensitivity.

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Prepare experimental samples, ensuring they are filtered before injection.

  • Injection: Inject a fixed volume of the standards and samples onto the HPLC system.

  • Data Acquisition and Analysis: Integrate the peak corresponding to this compound and quantify the concentration using the standard curve.

Signaling Pathways and Experimental Workflows

Persulfidation Signaling Pathway

This compound, as a persulfide, is involved in a crucial post-translational modification known as persulfidation (or S-sulfhydration). This process modulates the function of target proteins and plays a role in redox signaling. The diagram below illustrates a simplified overview of this pathway.

Persulfidation_Signaling cluster_generation Persulfide Generation cluster_signaling Redox Signaling cluster_response Cellular Response Cystine Cystine This compound This compound Cystine->this compound Enzymatic Reaction Cellular\nPersulfides Cellular Persulfides This compound->Cellular\nPersulfides Sulfur Transfer Protein Thiol\n(-SH) Protein Thiol (-SH) Cellular\nPersulfides->Protein Thiol\n(-SH) Persulfidation Persulfidated Protein\n(-S-SH) Persulfidated Protein (-S-SH) Protein Thiol\n(-SH)->Persulfidated Protein\n(-S-SH) Persulfidated Protein\n(-S-SH)->Protein Thiol\n(-SH) Reduction by Thioredoxin/Glutathione Altered Protein\nFunction Altered Protein Function Persulfidated Protein\n(-S-SH)->Altered Protein\nFunction Conformational Change Downstream\nSignaling Downstream Signaling Altered Protein\nFunction->Downstream\nSignaling Physiological\nResponse Physiological Response Downstream\nSignaling->Physiological\nResponse Persulfidation_Workflow start Start: Cell Culture or Tissue Homogenate treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis blocking Blocking of Free Thiols (e.g., with NEM) lysis->blocking reduction Reduction of Persulfides (e.g., with DTT) blocking->reduction labeling Labeling of Newly Exposed Thiols (e.g., with Maleimide-Biotin) reduction->labeling detection Detection by Western Blot (Anti-Biotin) or Mass Spectrometry labeling->detection end End: Identification of Persulfidated Proteins detection->end

References

Application Notes & Protocols: Measuring Thiocystine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiocystine is a sulfur-containing metabolite related to the amino acid cysteine. The analysis of low-molecular-weight thiols and their disulfide counterparts is critical for understanding cellular redox states, oxidative stress, and various signaling pathways.[1][2] While methods for quantifying abundant thiols like cysteine, cystine, and glutathione are well-established, specific protocols for less common metabolites such as this compound require sensitive and highly specific analytical techniques.[3][4] This document provides detailed protocols for the quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high selectivity and sensitivity.[5] An alternative HPLC-based method is also described.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for its superior specificity and sensitivity, allowing for accurate identification and quantification of this compound in complex biological matrices like plasma, cell lysates, and tissue homogenates.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from other metabolites in the sample. The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS). Quantification is achieved by monitoring a specific mass transition from the parent ion (precursor) to a daughter ion (product), a technique known as Multiple Reaction Monitoring (MRM) or by using high-resolution accurate mass (HRAM) spectrometers. Isotope-labeled internal standards are often used to ensure high accuracy and precision.

Experimental Protocol

1. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₁-Thiocystine, if available)

  • Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for protein precipitation

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Sample Preparation (Plasma/Serum):

  • Thaw frozen plasma or serum samples on ice. To prevent thiol oxidation, it is crucial to handle samples at low temperatures and process them quickly.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 10 µL of internal standard solution at a known concentration.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid. Alternatively, use 10% TCA.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. Sample Preparation (Tissue):

  • Weigh the frozen tissue sample (~50-100 mg).

  • Homogenize the tissue in 500 µL of ice-cold extraction buffer (e.g., 80% methanol) using a bead beater or Dounce homogenizer.

  • Add the internal standard to the homogenate.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and proceed with protein precipitation and filtration as described for plasma samples (Steps 5-9).

4. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for separating small polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient: A linear gradient from 2% B to 95% B over 10 minutes is a good starting point.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for amino acid-like compounds.

  • MS Parameters: The specific precursor/product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

Quantitative performance parameters for LC-MS/MS methods are typically validated for linearity, sensitivity, and precision. The values below are representative for the analysis of similar small molecules in biological matrices.

ParameterPlasmaTissue Homogenate
Linearity Range5 - 5000 ng/mL1 - 2000 ng/mL
LLOQ (Lower Limit of Quantification)5 ng/mL1 ng/mL
Inter-batch Precision (CV%)< 15%< 15%
Intra-batch Precision (CV%)< 10%< 10%
Accuracy (RE%)± 15%± 15%
Recovery> 85%> 80%

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization (for Tissue) Spike Spike Internal Standard Sample->Spike Homogenize->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter LC LC Separation Filter->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Results Quant->Report Spoke Spoke

General workflow for LC-MS/MS based quantification of this compound.

Method 2: HPLC with Fluorescence Detection via Pre-Column Derivatization

This method is an alternative for laboratories without access to a mass spectrometer. It relies on the chemical derivatization of thiols to produce a fluorescent product that can be detected with high sensitivity.

Principle

The protocol involves two key stages. First, any disulfide bonds (including the one in this compound, if it's a disulfide) are reduced to free thiols. Second, these free thiols are reacted with a derivatizing agent, such as monobromobimane (mBrB) or N-(1-pyrenyl)maleimide (NPM), which attaches a fluorescent tag. The fluorescent derivatives are then separated by reverse-phase HPLC and quantified.

Experimental Protocol

1. Reagents and Materials:

  • Reagents from Method 1 (as needed for sample prep)

  • Dithiothreitol (DTT) for reduction

  • Monobromobimane (mBrB) solution (e.g., 40 mM in acetonitrile)

  • HEPES buffer (pH 8.0)

  • Serine-borate buffer (for stopping reaction)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

2. Sample Preparation and Derivatization:

  • Prepare protein-free sample supernatant as described in Method 1 (Steps 1-8 for plasma or 1-5 for tissue).

  • To a 50 µL aliquot of the supernatant, add 10 µL of DTT (e.g., 10 mM) to reduce disulfide bonds. Incubate for 30 minutes at room temperature.

  • Add 150 µL of HEPES buffer containing EDTA.

  • Add 20 µL of mBrB solution to initiate the derivatization reaction. Vortex immediately.

  • Incubate in the dark at room temperature for 15 minutes.

  • Stop the reaction by adding 20 µL of serine-borate buffer or by acidification.

  • The sample is now ready for injection into the HPLC system.

3. HPLC Conditions:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M ammonium acetate).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized thiols. For example, a linear gradient from 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation/emission wavelengths appropriate for the chosen tag (e.g., for mBrB derivatives, Ex: 380 nm, Em: 480 nm).

Data Presentation
ParameterTypical ValueReference
Detection Limit4 - 50 fmol
Run Time15 - 30 min
Precision (CV%)< 5% (intra-assay)
Linearity5 - 1600 pmol

Biological Context: Thiol Metabolism Signaling

This compound is part of a complex network of thiol metabolism that is central to cellular redox signaling. The balance between reduced thiols (like cysteine) and their oxidized disulfide forms (like cystine) is crucial for antioxidant defense and protein function. Reactive oxygen species (ROS) can oxidize sensitive cysteine residues on proteins, a modification that can be reversed by cellular reductants like the glutathione and thioredoxin systems, thereby regulating signaling pathways.

Thiol_Metabolism Methionine Methionine Cysteine Cysteine (-SH) Methionine->Cysteine Transsulfuration Cystine Cystine (S-S) Cysteine->Cystine Oxidation GSH Glutathione (GSH) Cysteine->GSH Synthesis This compound This compound Cysteine->this compound Metabolism Proteins_SS Protein-S-S (Oxidized) GSH->Proteins_SS e.g., via Grx Proteins_SH Protein-SH (Reduced) Proteins_SH->Proteins_SS Oxidation Proteins_SS->Proteins_SH Reduction ROS ROS ROS->Proteins_SH

Simplified overview of thiol metabolism and redox signaling.

References

Application Notes and Protocols for Radiolabeled Thiocystine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analog of cystine, represents a unique molecule in the study of sulfur metabolism. As a carrier of sulfane sulfur, it is implicated in various physiological and pathophysiological processes, including redox signaling and the biosynthesis of sulfur-containing molecules. The use of radiolabeled this compound, particularly with isotopes like Sulfur-35 (³⁵S), provides a powerful tool to trace its metabolic fate and understand its contribution to cellular sulfur pools. These application notes provide an overview of the utility of radiolabeled this compound and detailed protocols for its use in metabolic research.

Applications in Metabolic Research

The study of radiolabeled this compound metabolism has significant implications for various research areas:

  • Sulfur Metabolism and Cysteine Biosynthesis: Elucidating the pathways by which cells acquire and metabolize sulfur is fundamental to understanding cellular biochemistry. Radiolabeled this compound can be used to trace the incorporation of its sulfur atoms into cysteine, and subsequently into proteins and other metabolites. This is crucial for studying organisms that may utilize alternative sulfur sources or for understanding the dynamics of cysteine synthesis.[1]

  • Glutathione Synthesis and Redox Homeostasis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][3] By tracing the conversion of radiolabeled this compound to cysteine, researchers can investigate its impact on the cellular glutathione pool and the overall redox state of the cell. This is particularly relevant in studies of oxidative stress and related diseases.

  • Drug Development and Metabolism: Understanding how xenobiotics are metabolized is a cornerstone of drug development.[4][5] If a drug candidate contains a thiol or disulfide group, or if it interacts with sulfur metabolism, radiolabeled this compound can be used to probe these interactions. It can help in identifying metabolic pathways of drug candidates and their effects on endogenous sulfur metabolism.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Investigating the utilization of different sulfur sources, such as this compound, can reveal metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the metabolism of L-[sulfane-³⁵S]this compound in Escherichia coli. This data provides insight into the efficiency of this compound as a sulfur source for cysteine synthesis.

ParameterOrganismFindingReference
Cysteine derivation from this compoundE. coliApproximately 50% of cysteine incorporated into macromolecules is derived from this compound without cleavage of the carbon-sulfur bond.
Remainder of Cysteine SynthesisE. coliThe remaining 50% of cysteine is newly biosynthesized from serine and ³⁴S-enriched H₂S derived from the sulfane sulfur of this compound.

Experimental Protocols

Protocol 1: General Synthesis of Radiolabeled this compound (Conceptual)

Objective: To synthesize L-[sulfane-³⁵S]this compound.

Materials:

  • L-cysteine

  • Elemental sulfur (³⁵S)

  • Reaction buffers and solvents

  • Purification system (e.g., HPLC)

Conceptual Steps:

  • Activation of Elemental Sulfur: Radiolabeled elemental sulfur (³⁵S) is reacted with a nucleophile to form a soluble, reactive polysulfide.

  • Reaction with Cysteine: The activated radiolabeled sulfur is then reacted with two equivalents of L-cysteine under controlled pH and temperature. The cysteine thiol groups will attack the sulfur chain, leading to the formation of this compound with the central sulfur atom being radiolabeled.

  • Purification: The reaction mixture is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the radiolabeled this compound from unreacted starting materials and side products.

  • Characterization and Quantification: The purity and specific activity of the synthesized L-[sulfane-³⁵S]this compound are determined using analytical techniques like mass spectrometry, NMR (for the non-radioactive analog), and liquid scintillation counting.

Protocol 2: Metabolic Tracing of L-[sulfane-³⁵S]this compound in Cell Culture

Objective: To determine the metabolic fate of L-[sulfane-³⁵S]this compound in a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • Sulfur-free cell culture medium

  • L-[sulfane-³⁵S]this compound of known specific activity

  • Cell lysis buffer

  • Trichloroacetic acid (TCA)

  • Liquid scintillation counter and vials

  • Protein quantification assay (e.g., BCA assay)

  • HPLC or TLC system for metabolite separation

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in complete medium for 24-48 hours.

  • Sulfur Starvation (Optional): To enhance the uptake and incorporation of the radiolabeled substrate, incubate the cells in a sulfur-free medium for a defined period (e.g., 2-4 hours) prior to the experiment.

  • Radiolabeling: Replace the medium with a sulfur-free medium supplemented with a known concentration and activity of L-[sulfane-³⁵S]this compound. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvest: At each time point, wash the cells with ice-cold PBS to remove extracellular radiolabel. Lyse the cells using a suitable lysis buffer.

  • Fractionation of Cellular Components:

    • Protein Fraction: Precipitate the protein from the cell lysate using cold TCA. Pellet the protein by centrifugation. Wash the pellet to remove any unincorporated radiolabel. Resuspend the pellet and quantify the protein content. Measure the radioactivity in the protein fraction using a liquid scintillation counter.

    • Acid-Soluble Fraction: The supernatant from the TCA precipitation contains small molecule metabolites. This fraction can be analyzed to identify and quantify radiolabeled metabolites.

  • Metabolite Analysis:

    • Use techniques like HPLC or thin-layer chromatography (TLC) to separate the metabolites in the acid-soluble fraction.

    • Collect fractions from the HPLC or scrape spots from the TLC plate and measure their radioactivity to identify the downstream metabolites of this compound (e.g., cysteine, glutathione).

  • Data Analysis: Express the incorporation of ³⁵S into protein as disintegrations per minute (DPM) per microgram of protein. Quantify the distribution of radioactivity among different metabolites in the acid-soluble fraction.

Visualizations

Thiocystine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Radiolabeled this compound Radiolabeled this compound Thiocystine_int This compound [³⁵S] Radiolabeled this compound->Thiocystine_int Transport Cysteine Cysteine [³⁵S] Thiocystine_int->Cysteine Reduction H2S H₂S [³⁵S] Thiocystine_int->H2S β-elimination Glutathione Glutathione [³⁵S] Cysteine->Glutathione Synthesis Protein Protein Synthesis Cysteine->Protein

Caption: Proposed metabolic pathway of radiolabeled this compound.

Experimental_Workflow start Start: Cell Culture radiolabeling Incubate with L-[sulfane-³⁵S]this compound start->radiolabeling harvest Cell Harvest and Lysis radiolabeling->harvest fractionation TCA Precipitation harvest->fractionation protein_analysis Protein Fraction Analysis (Scintillation Counting) fractionation->protein_analysis Pellet metabolite_analysis Acid-Soluble Fraction Analysis (HPLC/TLC, Scintillation Counting) fractionation->metabolite_analysis Supernatant end End: Data Analysis protein_analysis->end metabolite_analysis->end

Caption: Workflow for metabolic tracing with radiolabeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Thiocystine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiocystine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound, also known as L-cystine disulfide, is a trisulfide analog of the amino acid L-cystine. It is of significant interest in biomedical research as a potential source of "sulfane sulfur," which is a reactive form of sulfur that plays a crucial role in cellular redox signaling and antioxidant processes. This compound is studied for its potential therapeutic effects and as a tool to understand the biological roles of sulfane sulfur.

Q2: What are the main challenges in this compound synthesis?

The primary challenges in this compound synthesis revolve around controlling the reaction to favor the formation of the trisulfide bridge and minimizing the formation of other sulfur chain lengths (disulfides, tetrasulfides, etc.). The inherent reactivity of the sulfur atoms makes the synthesis susceptible to side reactions, leading to a mixture of products and purification difficulties.

Q3: What are the common impurities encountered during this compound synthesis?

Common impurities include unreacted starting materials (e.g., L-cystine), the corresponding disulfide (cystine), and other polysulfides. Depending on the synthetic route, side-products from decomposition or alternative reaction pathways can also be present.

Q4: How can I monitor the progress of my this compound synthesis reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of new products. HPLC offers a more quantitative analysis of the reaction mixture composition over time.

Q5: What is the recommended method for purifying crude this compound?

Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most effective method for purifying this compound to a high degree of purity. It allows for the separation of this compound from closely related impurities such as cystine and other polysulfides.

Q6: How should I store purified this compound to prevent degradation?

This compound is susceptible to degradation, particularly in the presence of light, heat, and certain solvents. It is best stored as a solid at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. For solutions, use deoxygenated solvents and store at low temperatures for short periods.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of the product during the reaction.1. Increase reaction time and monitor by TLC/HPLC. 2. Optimize temperature; too high can lead to decomposition, too low can slow the reaction rate. 3. Carefully control the molar ratios of starting materials and reagents. 4. Perform the reaction under an inert atmosphere and protect from light.
Presence of Multiple Byproducts (e.g., other polysulfides) 1. Lack of selectivity in the sulfur transfer reaction. 2. Equilibrium between different polysulfide species.1. Use a more selective sulfur transfer reagent. 2. Adjust reaction conditions (e.g., solvent, temperature) to favor the desired trisulfide. Rapid work-up and purification can help to isolate the kinetic product.
Reaction Fails to Proceed 1. Inactive or degraded reagents. 2. Inappropriate solvent.1. Use fresh, high-purity starting materials and reagents. 2. Ensure the chosen solvent is suitable for the reaction and solubilizes the reactants.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation in HPLC 1. Inappropriate column stationary phase. 2. Suboptimal mobile phase composition. 3. Column overloading.1. Use a reversed-phase C18 column for good separation of these relatively polar compounds. 2. Optimize the gradient of the mobile phase (e.g., water/acetonitrile with a small amount of acid like formic or trifluoroacetic acid) to improve resolution. 3. Reduce the amount of crude material loaded onto the column.
Product Degradation During Purification 1. Prolonged exposure to acidic mobile phase. 2. On-column degradation.1. Minimize the time the sample spends in the HPLC system. Use a faster flow rate or a shorter gradient if possible. 2. Ensure the column and system are clean and free of contaminants that could catalyze degradation.
Difficulty in Removing Solvent After Purification 1. High boiling point of the mobile phase components. 2. Product is sensitive to lyophilization conditions.1. Use volatile mobile phases (e.g., acetonitrile, water, formic acid) that are easily removed by lyophilization. 2. If lyophilization is not suitable, consider other solvent removal techniques like evaporation under reduced pressure at low temperatures.

Experimental Protocols

General Protocol for this compound Synthesis (Illustrative)

Disclaimer: A specific, validated protocol for the chemical synthesis of this compound was not found in the public domain during the literature search. The following is an illustrative protocol based on general principles of persulfide synthesis. Researchers should adapt and optimize this protocol based on their specific reagents and laboratory conditions.

Reaction: L-cystine + Sodium Polysulfide (Na2Sx) → L-thiocystine

  • Preparation of Sodium Polysulfide Solution: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve elemental sulfur in an aqueous solution of sodium sulfide (Na2S). The ratio of sulfur to sodium sulfide will determine the average length of the polysulfide chains. For trisulfide, a 1:1 molar ratio of S to Na2S is a starting point.

  • Reaction Setup: In a separate flask, dissolve L-cystine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7-8).

  • Reaction: Slowly add the sodium polysulfide solution to the L-cystine solution with vigorous stirring at a controlled temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress by HPLC, observing the consumption of L-cystine and the appearance of a new peak corresponding to this compound.

  • Quenching: Once the reaction has reached the desired conversion, quench the reaction by acidifying the mixture (e.g., with HCl) to a pH of ~2-3. This will precipitate the unreacted sulfur and protonate the amino and carboxylic acid groups.

  • Work-up: Filter the reaction mixture to remove precipitated sulfur. The aqueous filtrate containing this compound and other soluble components can then be taken forward for purification.

Protocol for this compound Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude this compound from the work-up step in the HPLC mobile phase (initial conditions). Filter the sample through a 0.45 µm filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 50% B over 30 minutes (this will need to be optimized).

    • Flow Rate: 10-20 mL/min (depending on column dimensions).

    • Detection: UV detector at 220 nm and 254 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of interest (this compound).

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the purified this compound as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Start: L-Cystine & Na2Sx Reaction Reaction (Aqueous Buffer, RT) Start->Reaction Monitoring Monitor by HPLC/TLC Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench (Acidification) Monitoring->Quench Complete Workup Work-up (Filtration) Quench->Workup Crude Crude this compound Workup->Crude Purification_Workflow cluster_purification This compound Purification Crude_Input Crude this compound Prep_HPLC Preparative HPLC Crude_Input->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Purity_Check->Prep_HPLC Impure Fractions (Re-purify) Solvent_Removal Solvent Removal (Lyophilization) Purity_Check->Solvent_Removal Pure Fractions Pure_Product Pure this compound Solvent_Removal->Pure_Product Troubleshooting_Logic cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Problem Encountered Isolate_Issue Is the issue in Synthesis or Purification? Start->Isolate_Issue Synthesis_Problem Synthesis Issue Isolate_Issue->Synthesis_Problem Synthesis Purification_Problem Purification Issue Isolate_Issue->Purification_Problem Purification Low_Yield Low Yield? Synthesis_Problem->Low_Yield Poor_Separation Poor Separation? Purification_Problem->Poor_Separation Product_Degradation Product Degradation? Purification_Problem->Product_Degradation No Check_Reaction_Params Check: - Reaction Time - Temperature - Stoichiometry Low_Yield->Check_Reaction_Params Yes Check_Reagents Check Reagent Quality Check_Reaction_Params->Check_Reagents Optimize_HPLC Optimize: - Column - Mobile Phase - Loading Poor_Separation->Optimize_HPLC Yes Modify_Conditions Modify: - Run Time - pH Product_Degradation->Modify_Conditions Yes

Troubleshooting guide for Thiocystine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the instability of Thiocystine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What is the likely cause?

A1: Cloudiness or precipitation in a this compound solution can be attributed to several factors:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent, especially at higher concentrations.

  • Degradation: The precipitate could be a degradation product of this compound.

  • pH Shift: A change in the pH of the solution can affect the solubility of this compound and its degradation products.

  • Contamination: Bacterial or fungal contamination can also lead to visible particulates in the solution.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The instability of this compound in solution is primarily driven by the susceptibility of its sulfur atoms to chemical reactions. Key factors include:

  • Oxidation: The thiol and disulfide groups in this compound are prone to oxidation, which is a major degradation pathway. This can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.

  • pH: The rate of degradation of sulfur-containing amino acids is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation of this compound.

  • Light Exposure: UV radiation can provide the energy to initiate degradation reactions.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (up to one week), refrigeration at 4°C is advisable. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[1][2]

  • Solvent: Use sterile, deoxygenated buffers or water for reconstitution. Purging the solvent with an inert gas like nitrogen or argon before use can help minimize oxidation.

  • pH: While the optimal pH for this compound stability is not definitively established, maintaining a pH around the physiological range (pH 6-7.5) is a reasonable starting point.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, overlaying the solution with an inert gas (nitrogen or argon) before sealing the container is beneficial.

Q4: Can I use organic solvents to dissolve this compound?

A4: While aqueous buffers are generally preferred, small amounts of organic solvents like DMSO may be used to aid in the dissolution of this compound, followed by dilution with the desired aqueous buffer.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with downstream experiments and does not accelerate degradation.

Q5: What are the potential degradation products of this compound?

A5: Based on the chemistry of related sulfur-containing compounds, potential degradation pathways for this compound include:

  • Oxidation: Formation of various oxidized sulfur species.

  • β-elimination: This can lead to the formation of dehydroalanine residues.[3]

  • Disulfide Scrambling: Exchange reactions with other thiol-containing molecules can occur.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability in solution.

Problem: Loss of biological activity or inconsistent experimental results.

This is often the first indication of this compound degradation.

start Inconsistent Results/ Loss of Activity check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_handling Assess Experimental Handling start->check_handling prep_fresh Was the solution prepared fresh? check_prep->prep_fresh storage_temp Stored at ≤ 4°C (short-term) or ≤ -20°C (long-term)? check_storage->storage_temp handling_freeze_thaw Multiple freeze-thaw cycles avoided? check_handling->handling_freeze_thaw prep_solvent Was a deoxygenated solvent used? prep_fresh->prep_solvent Yes sol_prep_fresh Prepare solution fresh before each experiment. prep_fresh->sol_prep_fresh No sol_deoxygenate Use deoxygenated solvents and purge with inert gas. prep_solvent->sol_deoxygenate No storage_light Protected from light? storage_temp->storage_light Yes sol_store_cold Store at recommended low temperatures. storage_temp->sol_store_cold No sol_protect_light Use amber vials or wrap in foil. storage_light->sol_protect_light No sol_aliquot Aliquot solution into single-use vials. handling_freeze_thaw->sol_aliquot No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Visible precipitate or discoloration of the solution.

This indicates significant chemical changes in the this compound solution.

start Precipitate/ Discoloration check_solubility Verify Solubility Limit start->check_solubility check_ph Measure Solution pH start->check_ph check_contamination Inspect for Microbial Growth start->check_contamination solubility_limit Is concentration below solubility limit? check_solubility->solubility_limit ph_change Has pH shifted significantly? check_ph->ph_change contamination_present Is contamination visible? check_contamination->contamination_present sol_lower_conc Prepare a more dilute solution. solubility_limit->sol_lower_conc No sol_buffer Use a buffered solution to maintain pH. ph_change->sol_buffer Yes sol_sterile Use sterile filtration and aseptic techniques. contamination_present->sol_sterile Yes

Caption: Troubleshooting workflow for precipitate formation.

Quantitative Data on Stability

Table 1: Illustrative Stability of a this compound Analog (Cystine) in Aqueous Solution

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 4°C25°C4°C25°C
pH 5.05.07.47.4
Light Exposure DarkDarkDarkDark
Atmosphere AirAirInert (Argon)Inert (Argon)
Estimated Half-life (t½) WeeksDaysMonthsWeeks
Primary Degradation Pathway Slow OxidationOxidationVery Slow OxidationSlow Oxidation

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a this compound stock solution with enhanced stability.

  • Materials:

    • This compound powder

    • Sterile, deoxygenated, high-purity water or buffer (e.g., phosphate buffer, pH 7.0)

    • Sterile, amber glass vials with screw caps

    • Calibrated balance

    • Inert gas (Nitrogen or Argon) source

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile container.

    • Add the deoxygenated solvent to the this compound powder.

    • Gently vortex or sonicate until the this compound is completely dissolved.

    • Purge the headspace of the vial with the inert gas for 30-60 seconds.

    • Immediately cap the vial tightly.

    • For long-term storage, aliquot the stock solution into single-use, amber vials, purge with inert gas, and store at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.

start Prepare this compound Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, dark) stress_conditions->thermal photolytic Photolytic Stress (UV light, RT) stress_conditions->photolytic sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis data_analysis Determine Degradation Rate and Identify Products analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Heating block or water bath

    • UV lamp

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Treat an aliquot of the this compound stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution in the dark at 80°C.

    • Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) at room temperature.

    • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acid and base samples before analysis.

    • Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV or LC-MS) to quantify the remaining this compound and detect degradation products.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol describes a general method for the quantification of this compound, which can be adapted for stability studies.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to elute this compound and its degradation products (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 210-280 nm).

    • Injection Volume: 10-20 µL

  • Procedure:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the calibration standards to generate a standard curve.

    • Inject the samples from the stability studies.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

References

Technical Support Center: Optimizing Thiocystine-Protein Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thiocystine for protein modification. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a trisulfide analog of cystine.[1] It functions as a persulfide donor, meaning it can transfer its central sulfur atom to a nucleophilic acceptor. The primary reaction with proteins involves a thiol-disulfide exchange mechanism with the sulfhydryl group (-SH) of cysteine residues. The deprotonated form of the cysteine thiol (the thiolate anion, -S⁻) acts as a nucleophile, attacking the central sulfur of the this compound trisulfide. This results in the formation of a protein persulfide (Protein-S-SH) and the release of a cysteine molecule.

Q2: What is the optimal pH for reacting this compound with protein cysteine residues?

A2: The rate of thiol-disulfide exchange is generally accelerated under neutral to alkaline conditions (pH 7-8.5).[2][3] This is because a higher pH promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[4][5] However, the optimal pH can be protein-specific and may require empirical determination. It is important to consider the stability of both the protein and this compound at the chosen pH. Very high pH values can lead to protein denaturation and hydrolysis of the maleimide group if used in subsequent steps.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored using several analytical techniques. LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the modified protein by its mass shift. Spectrophotometric methods, such as Ellman's reagent (DTNB), can quantify the consumption of free thiols in the protein solution.

Q4: What are the potential side reactions when using this compound?

A4: Potential side reactions include:

  • Oxidation: Cysteine residues are susceptible to oxidation, which can be minimized by working in a deoxygenated buffer or under an inert atmosphere.

  • Disulfide Scrambling: Unwanted disulfide exchange reactions can occur between cysteine residues within the protein or with other thiol-containing molecules in the solution.

  • Hydrolysis: this compound itself may be unstable in aqueous solutions, potentially decomposing over time.

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dark, and dry place to minimize degradation. It is advisable to prepare solutions of this compound immediately before use, as it can be unstable in aqueous buffers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reaction Inactive protein thiols (oxidized to disulfides).Reduce the protein with a suitable reducing agent like DTT or TCEP prior to the reaction. Ensure complete removal of the reducing agent before adding this compound.
Incorrect pH of the reaction buffer.Optimize the reaction pH. Start with a buffer in the range of pH 7.0-8.0 and perform small-scale trials at different pH values.
Degraded this compound.Use a fresh batch of this compound and prepare the solution immediately before the experiment.
Protein precipitation during reaction Protein instability at the reaction pH or temperature.Screen for optimal buffer conditions, including different buffer salts and ionic strengths. Consider performing the reaction at a lower temperature (e.g., 4°C).
High concentration of reactants.Reduce the concentration of the protein and/or this compound.
Heterogeneous product formation Non-specific reactions or side reactions.Optimize the stoichiometry of this compound to protein. Use a minimal excess of this compound. To prevent unwanted disulfide bond formation, consider blocking non-target cysteine residues with an alkylating agent like N-ethylmaleimide (NEM) if site-specificity is crucial and possible.
Disulfide scrambling.Work at a slightly lower pH (if the reaction rate is still acceptable) to reduce the rate of thiol-disulfide exchange. Include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Data Presentation

Table 1: Factors Influencing Thiol-Disulfide Exchange Reaction Efficiency

Parameter Condition Effect on Reaction Rate Reference
pH Neutral to Alkaline (7.0 - 8.5)Increased rate due to thiolate formation
Acidic (< 6.5)Decreased rate
Temperature Higher TemperatureGenerally increases reaction rateGeneral chemical principle
Protein Structure Cysteine AccessibilityHigher accessibility increases the reaction rate
Local Amino Acid SequencePositively charged adjacent residues can increase reactivity
Reducing Agents Presence of DTT/TCEPWill compete with the protein for reaction with this compound
Oxygen Presence of OxygenCan lead to oxidation of free thiols, reducing yield

Table 2: Stability of this compound and Related Compounds

Compound Condition Observation Reference
ThiocysteineAqueous solutionRapidly decomposes to cystine and sulfur
Thiols in generalAqueous solution, presence of oxygenSusceptible to oxidation to disulfides

Experimental Protocols

Protocol 1: General Procedure for this compound Modification of a Protein

This protocol provides a general guideline. Optimal conditions, particularly molar ratios and incubation times, should be determined empirically for each specific protein.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

  • Analytical instruments (LC-MS, spectrophotometer)

Procedure:

  • Protein Preparation (Reduction of Disulfides - Optional):

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, dissolve the protein in the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of DTT or TCEP.

    • Incubate at room temperature for 1 hour.

    • Crucially, remove the reducing agent using a desalting column equilibrated with deoxygenated Reaction Buffer. The removal of the reducing agent is vital as it will react with this compound.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Further dilute the stock solution in the deoxygenated Reaction Buffer to the desired final concentration.

  • Reaction:

    • Add the this compound solution to the protein solution at a molar ratio of 1:1 to 10:1 (this compound:protein). The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can be performed at 4°C for longer periods if the protein is unstable at room temperature.

    • To minimize oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to consume excess this compound.

    • Remove excess this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Analyze the purified protein conjugate by LC-MS to confirm the mass modification.

    • The degree of modification can be quantified by methods such as Ellman's assay to measure the remaining free thiols.

Visualizations

Reaction_Mechanism cluster_activation Deprotonation cluster_reaction Thiol-Disulfide Exchange Protein_SH Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Protein_SH->Thiolate + OH⁻ - H₂O Intermediate Transition State Thiolate->Intermediate Nucleophilic Attack This compound Cys-S-S-Cys (this compound) This compound->Intermediate Product Protein-S-S-Cys (Persulfidated Protein) Intermediate->Product Byproduct Cysteine Intermediate->Byproduct

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Experimental_Workflow Start Start Protein_Prep Protein Preparation (Optional: Reduction with DTT/TCEP) Start->Protein_Prep Remove_Reductant Remove Reducing Agent (Desalting/Dialysis) Protein_Prep->Remove_Reductant Reaction Reaction of Protein with this compound Remove_Reductant->Reaction Prep_this compound Prepare Fresh This compound Solution Prep_this compound->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Analysis Analysis (LC-MS, Ellman's Assay) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for protein modification with this compound.

Troubleshooting_Tree Start Low/No Reaction? Check_Thiols Are protein thiols reduced? Start->Check_Thiols Yes Check_pH Is pH optimal (7.0-8.5)? Check_Thiols->Check_pH Yes Reduce_Protein Action: Reduce protein with DTT/TCEP and remove excess. Check_Thiols->Reduce_Protein No Check_Reagent Is this compound fresh? Check_pH->Check_Reagent Yes Optimize_pH Action: Optimize reaction pH. Check_pH->Optimize_pH No Use_Fresh_Reagent Action: Use fresh this compound. Check_Reagent->Use_Fresh_Reagent No Success Reaction should proceed. Check_Reagent->Success Yes Reduce_Protein->Success Optimize_pH->Success Use_Fresh_Reagent->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Overcoming Poor Yield in Thiocystine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiocystine [bis(2-amino-2-carboxyethyl) trisulfide] synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and impurities in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound, also known as cysteine trisulfide (Cys-SSS-Cys), is a polysulfide derivative of the amino acid cysteine. Its synthesis can be challenging due to the high reactivity of the thiol groups in cysteine, which can lead to a variety of side reactions, including the formation of other polysulfides and oxidation products.[1] The stability of the trisulfide bond is also a critical factor, as it can be prone to degradation under certain conditions, such as high pH.[1]

Q2: What are the common causes of poor yield in this compound synthesis?

Poor yields in this compound synthesis can arise from several factors:

  • Side Reactions: The high nucleophilicity of the cysteine thiol can lead to the formation of unwanted byproducts, such as cystine (disulfide) and higher-order polysulfides (tetrasulfides, etc.).[1]

  • Product Instability: this compound can be unstable, particularly in basic solutions, leading to decomposition during the reaction or workup.[1]

  • Incomplete Reaction: Suboptimal reaction conditions, such as incorrect stoichiometry of reactants, temperature, or reaction time, can result in incomplete conversion of the starting materials.

  • Difficult Purification: The similar polarities of this compound and related byproducts can make purification challenging, leading to product loss during isolation.[2]

Q3: How does pH affect the stability and synthesis of this compound?

The pH of the reaction medium is a critical parameter. While acidic conditions (pH 5.8) have been shown to provide greater stability for cysteine trisulfide, more alkaline environments can lead to faster degradation. This is likely due to the deprotonation of the amino groups, which can then participate in reactions that destabilize the trisulfide bond.

Q4: What is the biological significance of this compound?

This compound is recognized as a stable reservoir of sulfane sulfur and can act as a donor of cysteine hydropersulfide (Cys-SSH). Cys-SSH is a reactive sulfur species that plays a role in cellular redox signaling and antioxidant defense mechanisms. By delivering Cys-SSH, this compound can influence various physiological processes and protect cells from oxidative stress.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem Possible Cause Recommendation
Low to No Product Formation Inactive Reagents: The sulfur-donating reagent may have decomposed, or the L-cysteine starting material may be of poor quality.- Use fresh, high-purity L-cysteine and a reliable sulfur transfer reagent. - Ensure proper storage of all reagents according to the manufacturer's instructions.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.- Optimize the reaction temperature. For the reaction of L-cysteine with a monosulfur transfer reagent, the reaction is typically carried out at room temperature.
Incorrect Stoichiometry: An improper ratio of L-cysteine to the sulfur transfer reagent can lead to incomplete conversion or excess side products.- Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the sulfur transfer reagent to L-cysteine is often used.
Presence of Multiple Products (Disulfides, Tetrasulfides) High Reactivity of Cysteine: The thiol group of cysteine can react with the newly formed trisulfide, leading to the formation of disulfides and other polysulfides.- Control the rate of addition of the L-cysteine solution to the reaction mixture. A slow, controlled addition using a syringe pump can minimize side reactions. - Optimize the solvent system. A mixture of isopropanol and water has been used successfully.
Reaction pH is Too High: Basic conditions can promote the degradation of the trisulfide and the formation of byproducts.- Maintain a slightly acidic to neutral pH during the reaction and workup.
Product Degradation During Workup/Purification Exposure to High pH: As mentioned, alkaline conditions can lead to the decomposition of this compound.- Avoid using strong bases during workup. Use buffers to maintain a stable pH if necessary.
Prolonged Purification Time: Extended exposure to chromatography media or solvents can lead to product loss.- Use efficient purification techniques such as flash chromatography with an appropriate solvent system. - Minimize the time the product is in solution.
Oxidation: The trisulfide may be susceptible to oxidation, especially during prolonged handling in the presence of air.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use degassed solvents.

Experimental Protocols

Synthesis of L-Thiocystine (Cysteine Trisulfide)

This protocol is adapted from a known literature procedure for the synthesis of cysteine trisulfide.

Materials:

  • L-cysteine

  • 2,2′-Thiobis(isoindoline-1,3-dione) (Monosulfur transfer reagent)

  • Isopropanol

  • Deionized Water

  • Acetone

  • Dichloromethane

Procedure:

  • Preparation of L-cysteine Solution: Dissolve L-cysteine (e.g., 0.340 g, 2.8 mmol) in deionized water (8 mL).

  • Preparation of Sulfur Transfer Reagent Solution: Dissolve 2,2′-thiobis(isoindoline-1,3-dione) (e.g., 0.912 g, 2.8 mmol) in isopropanol (8 mL).

  • Reaction: Add the L-cysteine solution to the solution of the monosulfur transfer reagent via a syringe pump at a controlled flow rate (e.g., 15 mL/h).

  • Reaction Time: Allow the reaction mixture to stir for an additional 12 hours after the addition is complete.

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the collected solid with acetone and then with dichloromethane to remove impurities.

  • Drying: Dry the purified product to obtain L-thiocystine as a white solid.

Expected Yield: Approximately 75%.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation

The following table summarizes the effect of pH on the stability of cysteine trisulfide, a key factor influencing the overall yield of the synthesis.

pH Stability Half-life Primary Degradation Products
5.8Stable> 9 daysMinimal degradation observed.
7.0Moderately Stable~16.9 daysCystine (disulfide) and elemental sulfur.
9.0Unstable~11.4 daysCystine (disulfide) and elemental sulfur.

Data adapted from stability studies on cysteine trisulfide.

Mandatory Visualizations

Logical Workflow for Troubleshooting Poor Yield in this compound Synthesis

Troubleshooting_Thiocystine_Synthesis start Poor Yield in this compound Synthesis check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction no_product No Product Formation check_reaction->no_product Predominantly starting material low_conversion Incomplete Reaction check_reaction->low_conversion Mixture of starting material and product multiple_products Multiple Products (Byproducts) check_reaction->multiple_products Significant byproduct peaks reagents Check Reagent Quality and Stoichiometry no_product->reagents conditions Optimize Reaction Conditions (Temp, Time) low_conversion->conditions side_reactions Minimize Side Reactions (Slow Addition, pH Control) multiple_products->side_reactions purification Optimize Purification (pH, Solvent, Time) multiple_products->purification Difficulty in separation reagent_sol Use fresh, high-purity reagents. Ensure accurate stoichiometry. reagents->reagent_sol conditions_sol Systematically vary temperature and reaction time. conditions->conditions_sol side_reactions_sol Use syringe pump for slow addition of cysteine. Maintain slightly acidic to neutral pH. side_reactions->side_reactions_sol purification_sol Use appropriate chromatography with minimal exposure time. Avoid basic conditions during workup. purification->purification_sol

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Role of this compound as a Cysteine Hydropersulfide Donor

Thiocystine_Signaling This compound This compound (Cys-SSS-Cys) cys_ssh Cysteine Hydropersulfide (Cys-SSH) This compound->cys_ssh reacts with cellular_thiols Cellular Thiols (e.g., Glutathione) cellular_thiols->cys_ssh oxidative_stress Oxidative Stress (e.g., ROS) cys_ssh->oxidative_stress neutralizes redox_signaling Redox-Sensitive Signaling Proteins cys_ssh->redox_signaling modulates oxidative_stress->redox_signaling activates antioxidant_response Antioxidant Response and Cell Protection redox_signaling->antioxidant_response leads to

Caption: this compound's role in redox signaling via Cys-SSH donation.

References

Technical Support Center: Identifying and Removing Impurities from Thiocystine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from Thiocystine preparations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound, also known as bis(2-amino-2-carboxyethyl) trisulfide, is a sulfur-containing amino acid derivative. Its purity is of utmost importance for reliable and reproducible experimental results. Impurities can interfere with biological assays, lead to incorrect interpretation of data, and in the context of drug development, pose significant safety risks.

Q2: What are the common types of impurities found in this compound preparations?

Based on the synthesis of related sulfur-containing compounds, the following impurities are likely to be present in this compound preparations:

  • Unreacted Precursors and Reagents: Starting materials from the synthesis, such as L-cysteine.

  • Oxidation Products: The thiol groups in cysteine and the trisulfide bond in this compound are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.

  • Disulfides: Cystine (the disulfide of cysteine) is a common impurity and can be a precursor to the formation of this compound. Other disulfide byproducts may also form.

  • Side-Reaction Products: During synthesis, side reactions can lead to the formation of various byproducts. For instance, in the preparation of thiols, secondary reactions with alkyl halides can produce sulfides.

  • Degradation Products: this compound can degrade over time or under certain conditions. One potential degradation pathway is beta-elimination.

Q3: How can I get a preliminary assessment of the purity of my this compound sample?

A quick assessment of purity can be obtained using analytical techniques such as:

  • Thin Layer Chromatography (TLC): This can provide a rapid visual indication of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A quick analytical run can reveal the presence of multiple peaks, indicating impurities.

  • ¹H NMR Spectroscopy: While a full interpretation can be complex, a proton NMR spectrum can quickly show the presence of unexpected signals that do not correspond to this compound.

Q4: What are the recommended methods for purifying this compound?

The two primary methods for purifying this compound are:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for separating this compound from closely related impurities.

  • Recrystallization: This classical purification technique can be very effective if a suitable solvent system is found in which this compound has a significantly different solubility at high and low temperatures compared to the impurities.

Q5: How can I confirm the identity and purity of my final this compound product?

A combination of analytical techniques should be used to confirm the identity and purity of your final product:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of your compound, confirming its identity, and can also be used to quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Analytical HPLC: A final analytical HPLC run with a high-resolution column should show a single, sharp peak, and the purity can be calculated from the peak area.

Troubleshooting Guides

Troubleshooting Impurity Removal by Preparative HPLC
Problem Possible Cause Solution
Poor separation of this compound from an impurity Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient profile. Consider using a different organic modifier or adding an ion-pairing agent.
Column overloading.Reduce the amount of sample injected onto the column.
Incorrect column chemistry.Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
This compound peak is broad or tailing Column degradation or contamination.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Low recovery of this compound after purification Adsorption of this compound to the column.Modify the mobile phase to reduce non-specific binding.
Degradation of this compound on the column.Ensure the mobile phase is degassed and consider adding an antioxidant if oxidation is suspected.
Troubleshooting Impurity Removal by Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
This compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents where this compound is less soluble at room temperature.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of this compound.Choose a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool more slowly. You can insulate the flask.
Crystals are colored or appear impure Impurities are co-crystallizing with this compound.Try a different recrystallization solvent. A second recrystallization may be necessary.
Insoluble impurities are present.Filter the hot solution before allowing it to cool.
Low yield of crystals Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the sample.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

This table presents hypothetical data to illustrate how to compare the effectiveness of different purification methods. Researchers should replace this with their own experimental data.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed Notes
Preparative HPLC (C18 column, Water/Acetonitrile gradient) 85>9970Cystine, Unreacted Cysteine, Oxidation ProductsHigh purity achieved, but yield is moderate.
Recrystallization (Ethanol/Water) 859585Unreacted Cysteine, some side-productsHigher yield but lower final purity compared to HPLC.
Recrystallization (Methanol) 859280CystineLess effective at removing polar impurities.
Flash Chromatography (Silica gel, DCM/Methanol gradient) 859075Non-polar side-productsMay not be suitable for highly polar impurities.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

Procedure:

  • Prepare the mobile phases and degas them.

  • Prepare a stock solution of the this compound sample in Mobile Phase A (e.g., 1 mg/mL).

  • Set up the HPLC system with the following parameters (can be optimized):

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 214 nm

    • Injection volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B

      • 25-30 min: 50-95% B

      • 30-35 min: 95% B

      • 35-40 min: 95-5% B

      • 40-45 min: 5% B

  • Inject the sample and record the chromatogram.

  • Integrate the peaks and calculate the purity based on the area percentage of the main peak.

Protocol 2: Identification of Impurities in this compound by LC-MS

Objective: To identify the molecular weights of impurities in a this compound sample.

Materials:

  • LC-MS system (with ESI or APCI source)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

Procedure:

  • Prepare the mobile phases and sample as described in the HPLC protocol, using formic acid instead of TFA.

  • Set up the LC-MS system with a similar gradient to the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).

  • Set the mass spectrometer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).

  • Inject the sample and acquire the data.

  • Analyze the data to identify the molecular weights of the main peak (this compound, expected [M+H]⁺ ≈ 273.0) and any impurity peaks.

Protocol 3: Purification of this compound by Preparative HPLC

Objective: To purify this compound from its impurities.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative reversed-phase C18 column

  • Mobile phases as in the analytical HPLC protocol

  • Crude this compound sample

Procedure:

  • Develop an optimized analytical HPLC method for good separation of this compound from its impurities.

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Dissolve the crude this compound in the initial mobile phase composition.

  • Perform the preparative HPLC run and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 4: Purification of this compound by Recrystallization

Objective: To purify this compound by crystallization.

Materials:

  • Crude this compound sample

  • A suitable solvent or solvent mixture (e.g., ethanol/water, methanol)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently while stirring.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • If there are any insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have started to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the recrystallized this compound by HPLC.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_purification Purification cluster_verification Purity Verification cluster_final Final Product start Crude this compound Preparation analytical_hplc Analytical HPLC start->analytical_hplc lc_ms LC-MS Analysis start->lc_ms prep_hplc Preparative HPLC analytical_hplc->prep_hplc Method Development recrystallization Recrystallization analytical_hplc->recrystallization Solvent Screening lc_ms->prep_hplc Impurity Identification final_hplc Final Analytical HPLC prep_hplc->final_hplc final_lc_ms Final LC-MS prep_hplc->final_lc_ms nmr NMR Spectroscopy prep_hplc->nmr recrystallization->final_hplc recrystallization->final_lc_ms recrystallization->nmr pure_this compound Pure this compound (>99%) final_hplc->pure_this compound final_lc_ms->pure_this compound nmr->pure_this compound degradation_pathway This compound This compound intermediate Thiol-containing Intermediate This compound->intermediate Beta-elimination pyruvate Pyruvate intermediate->pyruvate ammonia Ammonia intermediate->ammonia sulfur_compound Sulfur-containing byproduct intermediate->sulfur_compound

Technical Support Center: Thiocystine Reactivity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiocystine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may affect the reactivity and stability of this compound in your assays.

Question: My this compound reduction appears incomplete or slow. What are the potential causes and solutions?

Answer: Incomplete or slow reduction of the disulfide bond in this compound is a frequent issue. Several factors can contribute to this problem.

  • Suboptimal pH: The reduction of disulfide bonds is highly pH-dependent. The reaction is favored at alkaline pH because the thiol groups of reducing agents are more readily deprotonated to the more nucleophilic thiolate anion.[1][2]

    • Solution: Ensure your reaction buffer has a pH between 7.5 and 8.5 for optimal reduction with common reducing agents like DTT and TCEP.

  • Insufficient Reducing Agent Concentration: The concentration of the reducing agent must be sufficient to drive the equilibrium towards the reduced state.

    • Solution: Increase the molar excess of the reducing agent. A 10- to 100-fold molar excess over this compound is a good starting point.

  • Inappropriate Reducing Agent: The choice of reducing agent can significantly impact the reaction efficiency.

    • Solution: Consider the properties of your reducing agent. TCEP is generally more stable and effective at lower pH compared to DTT. For intracellular enzyme assays, GSH might be a more physiologically relevant choice, though it is a weaker reducing agent.[3]

  • Low Temperature: Lower temperatures can decrease the rate of the reduction reaction.[4]

    • Solution: If your experimental conditions allow, consider increasing the reaction temperature to 37°C to enhance the reaction rate.

Question: I am observing this compound degradation in my samples. How can I minimize this?

Answer: this compound, like other disulfide-containing molecules, can undergo degradation, particularly under certain conditions.

  • Alkaline Hydrolysis: At high pH, disulfide bonds can be cleaved by hydroxide ions, leading to the formation of a thiol and a sulfenic acid.[1]

    • Solution: Avoid prolonged incubation in highly alkaline buffers (pH > 9). If a basic pH is required, minimize the incubation time and temperature.

  • Oxidative Degradation: The presence of oxidizing agents or exposure to air can lead to the formation of various oxidized sulfur species.

    • Solution: Prepare solutions fresh and consider degassing buffers to remove dissolved oxygen. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of this compound.

    • Solution: Protect your samples from light by using amber vials or by working in a dark environment.

Question: My assay results are inconsistent and show poor reproducibility. What could be the underlying issues?

Answer: Inconsistent results can be frustrating. Here are some common culprits and how to address them:

  • Buffer Composition: Components of your buffer could be interfering with the assay. For instance, certain metal ions can catalyze the oxidation of thiols.

    • Solution: Use high-purity water and reagents to prepare your buffers. Consider including a chelating agent like EDTA to sequester divalent metal cations.

  • Variability in Sample Preparation: Inconsistent sample handling can introduce significant variability.

    • Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, especially incubation with reducing agents.

  • Instability of Reagents: Reducing agents like DTT can oxidize over time, leading to a decrease in their effective concentration.

    • Solution: Prepare fresh solutions of reducing agents for each experiment. Store stock solutions appropriately (e.g., frozen in aliquots).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with this compound?

A1: The optimal pH depends on the specific application. For reduction of the disulfide bond, a slightly alkaline pH (7.5-8.5) is generally preferred to facilitate the formation of the reactive thiolate species of the reducing agent. However, for long-term storage, a slightly acidic pH (4-6) can help to minimize alkaline-catalyzed degradation.

Q2: Which reducing agent is best for my this compound assay?

A2: The choice of reducing agent depends on your specific experimental needs.

  • Dithiothreitol (DTT): A strong reducing agent, but it is prone to oxidation.

  • Tris(2-carboxyethyl)phosphine (TCEP): A strong, stable, and odorless reducing agent that is effective over a wider pH range than DTT.

  • Glutathione (GSH): A physiologically relevant but weaker reducing agent. It is suitable for assays mimicking intracellular conditions.

  • β-Mercaptoethanol (β-ME): A volatile and odorous reducing agent, often used in protein applications.

Q3: How does temperature affect this compound reactivity?

A3: Temperature can have a significant impact on this compound reactivity. Increased temperature generally accelerates the rate of disulfide bond reduction. However, higher temperatures can also increase the rate of degradation, especially in alkaline conditions. It is crucial to find a balance that maximizes the desired reaction while minimizing degradation for your specific assay.

Q4: Can other components in my sample interfere with this compound assays?

A4: Yes, various substances can interfere with assays involving this compound.

  • Other Thiol-Containing Compounds: Endogenous thiols in your sample can compete with the intended reaction.

  • Electrophilic Compounds: These can react with the thiol groups of reduced this compound.

  • Oxidizing Agents: Can re-oxidize the reduced this compound, interfering with quantification.

Quantitative Data Summary

Table 1: Influence of pH on Disulfide Reduction Efficiency

pHRelative Reduction RateNotes
6.5LowThiolate concentration of reducing agent is low.
7.5ModerateReaction proceeds at a reasonable rate.
8.5HighOptimal for most standard disulfide reductions.
9.5HighIncreased risk of alkaline-induced degradation.

Table 2: Comparison of Common Reducing Agents

Reducing AgentOptimal pH RangeStabilityNotes
DTT7.5 - 8.5Low (air sensitive)Forms a stable six-membered ring after reduction.
TCEP3 - 9HighOdorless and more resistant to oxidation.
GSH7.0 - 8.0ModeratePhysiologically relevant, but a weaker reductant.
β-ME7.5 - 8.5Low (volatile)Has a strong odor.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in the same buffer.

  • Reduction Reaction:

    • In a microcentrifuge tube, add the this compound solution to the desired final concentration.

    • Add the reducing agent to a final concentration that provides a 10- to 100-fold molar excess over this compound.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

  • Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a thiol-reactive compound (e.g., iodoacetamide) or by lowering the pH.

  • Analysis:

    • Proceed with your downstream analysis, such as HPLC or a colorimetric assay, to quantify the reduced this compound (cysteine).

Visualizations

Thiocystine_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thiocystine_Sol This compound Solution (Buffer, pH 7.5-8.5) Mix Mix & Incubate (RT or 37°C) Thiocystine_Sol->Mix Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Mix Reduced_this compound Reduced this compound (Cysteine) Mix->Reduced_this compound Reduction Downstream_Assay Downstream Assay (e.g., HPLC, Colorimetric) Reduced_this compound->Downstream_Assay

Caption: Experimental workflow for the reduction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Reduction pH Suboptimal pH Problem->pH Concentration Insufficient Reductant Problem->Concentration Temperature Low Temperature Problem->Temperature Adjust_pH Adjust pH to 7.5-8.5 pH->Adjust_pH Increase_Conc Increase Reductant Concentration Concentration->Increase_Conc Increase_Temp Increase Temperature (e.g., 37°C) Temperature->Increase_Temp

Caption: Troubleshooting logic for incomplete this compound reduction.

References

How to improve the solubility of Thiocystine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Thiocystine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer?

A1: this compound, a trisulfide analog of the amino acid cystine, has limited solubility in aqueous solutions, particularly at neutral pH. This is due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. To improve solubility, it is crucial to work at a pH away from the pI.

Q2: What is the recommended starting point for dissolving this compound?

A2: The most effective initial approach is to adjust the pH of your aqueous buffer. This compound's solubility increases significantly in both acidic (pH < 4) and alkaline (pH > 8) conditions. For many biological applications, starting with a slightly alkaline buffer (e.g., pH 8.0-9.0) is often a good strategy, followed by careful neutralization if required for your experiment.

Q3: Are there other methods to improve solubility if pH adjustment is not sufficient or compatible with my experiment?

A3: Yes, several other techniques can be employed, often in combination with pH adjustment:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound.

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.

  • Particle Size Reduction: Micronization or sonication can increase the surface area of the solid this compound, leading to a faster dissolution rate.[1][2][3]

Q4: How stable is this compound in aqueous solutions?

A4: Like other molecules containing disulfide or trisulfide bonds, this compound can be susceptible to reduction or degradation, especially at alkaline pH and in the presence of reducing agents.[4][5] It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: this compound precipitates out of solution after initial dissolution.
  • Possible Cause: The pH of the final solution is too close to the isoelectric point (pI) of this compound, or the concentration is above its solubility limit under the final buffer conditions.

  • Solution:

    • Re-dissolve the this compound in a small volume of acidic (e.g., 0.1 M HCl) or alkaline (e.g., 0.1 M NaOH) solution before adding it to your final buffer.

    • Ensure the final pH of the solution is sufficiently far from the pI.

    • Consider reducing the final concentration of this compound.

    • If your experimental conditions are restrictive, the use of a co-solvent may be necessary to maintain solubility.

Issue: The dissolved this compound solution appears cloudy.
  • Possible Cause: Incomplete dissolution or the presence of insoluble impurities.

  • Solution:

    • Attempt further pH adjustment.

    • Briefly sonicate the solution to aid dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.

Quantitative Data on Solubility

pHExpected Solubility of this compound (mg/mL)Buffer System Example
2.0> 100.1 M Glycine-HCl
4.0~ 1.00.1 M Acetate Buffer
6.0< 0.10.1 M Phosphate Buffer
7.4< 0.10.1 M Phosphate Buffered Saline (PBS)
8.5> 50.1 M Tris-HCl
10.0> 200.1 M Carbonate-Bicarbonate Buffer

Experimental Protocols

Protocol 1: Improving this compound Solubility by pH Adjustment

This protocol describes the most common method for dissolving this compound by adjusting the pH of the aqueous buffer.

  • Preparation:

    • Weigh the desired amount of solid this compound.

    • Prepare the desired aqueous buffer at a concentration that allows for pH adjustment (e.g., 10 mM Tris).

  • Dissolution:

    • Add the solid this compound to the buffer.

    • Slowly add a small amount of a concentrated acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while stirring continuously.

    • Monitor the pH and continue adding the acid or base until the this compound is fully dissolved. For alkaline dissolution, a pH of 8.5 to 9.5 is typically effective. For acidic dissolution, a pH of 2 to 3 is a good starting point.

  • pH Neutralization (Optional):

    • If your experiment requires a neutral pH, slowly add a corresponding base or acid to bring the pH of the this compound solution to the desired value.

    • Be aware that if the final concentration is high, some this compound may precipitate as the pH approaches its isoelectric point. If this occurs, a lower final concentration or the inclusion of a co-solvent will be necessary.

  • Final Steps:

    • Once the this compound is dissolved and the pH is adjusted, bring the solution to the final desired volume with your buffer.

    • If necessary, sterile-filter the solution using a 0.22 µm filter.

G cluster_workflow Workflow for pH-Mediated Dissolution of this compound start Start: Weigh Solid this compound add_buffer Add to Aqueous Buffer start->add_buffer adjust_ph Adjust pH with Acid or Base (e.g., pH > 8.5 or pH < 3.0) add_buffer->adjust_ph check_dissolution Is this compound Fully Dissolved? adjust_ph->check_dissolution check_dissolution->adjust_ph No optional_neutralization Optional: Neutralize to Target pH check_dissolution->optional_neutralization Yes final_volume Adjust to Final Volume optional_neutralization->final_volume end End: Solubilized this compound Solution final_volume->end

Caption: Experimental workflow for dissolving this compound using pH adjustment.

Protocol 2: Using Co-solvents to Enhance this compound Solubility

This protocol should be used when pH adjustment alone is insufficient or not compatible with the experimental design.

  • Co-solvent Selection:

    • Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices are listed in the table below.

  • Preparation:

    • Prepare your aqueous buffer at the desired pH.

    • Prepare a stock solution of the chosen co-solvent.

  • Dissolution:

    • In a separate container, create a mixture of the co-solvent and a small amount of your aqueous buffer.

    • Add the solid this compound to this co-solvent/buffer mixture and stir until it dissolves. Gentle warming or sonication may assist dissolution.

    • Slowly add the dissolved this compound concentrate to the main volume of your aqueous buffer while stirring.

  • Final Concentration:

    • Ensure the final concentration of the co-solvent does not exceed a level that would be detrimental to your experiment (typically 1-10%).

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A strong solvent, but can be toxic to some cells at higher concentrations.
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-30%Can also help to stabilize proteins.

Visualizing the Effect of pH on this compound Solubility

The solubility of this compound is directly related to its net electrical charge, which is determined by the pH of the solution. The following diagram illustrates how the protonation state of this compound's amino and carboxyl groups changes with pH, affecting its overall charge and, consequently, its solubility.

G cluster_ph_effect pH-Dependent Ionization and Solubility of this compound low_ph Low pH (e.g., pH 2) -COOH -NH3+ Net Charge: Positive Solubility: High pI Isoelectric Point (pI) -COO- -NH3+ Net Charge: Zero Solubility: Low low_ph:f2->pI:f2 Increase pH high_ph High pH (e.g., pH 9) -COO- -NH2 Net Charge: Negative Solubility: High pI:f2->high_ph:f2 Increase pH

Caption: Relationship between pH, net charge, and solubility of this compound.

References

Technical Support Center: Optimizing Buffer pH for Cystine Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Thiocystine" is not standard in chemical literature. This guide assumes the user is interested in Cystine , the disulfide-linked dimer of the amino acid cysteine, and its precursor, cysteine . Both are critical in biological systems and present unique pH-dependent challenges in experimental settings.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cystine and cysteine. The focus is on optimizing buffer pH to ensure stability and activity during experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with cystine and cysteine in solution.

Problem Possible Cause Troubleshooting Steps
Precipitation in my neutral pH buffer. Cystine has very low solubility at neutral pH (around 6-8).[1][2]1. Adjust Buffer pH: Dissolve cystine in a slightly acidic (pH < 2) or alkaline (pH > 8) solution first, then carefully titrate to the desired final pH. Note that precipitation may still occur at neutral pH.[2] 2. Use a Different Buffer System: Some buffers can influence solubility. Experiment with different buffer types at your target pH.[3] 3. Consider Cysteine: If your experiment allows, using the more soluble precursor, L-cysteine, might be an alternative. Be aware of its rapid oxidation to cystine, especially at neutral to alkaline pH.[4] 4. Use a Solubilizing Agent: In some cases, high salt concentrations can improve solubility, but this is highly dependent on the specific conditions.
Loss of compound activity over time. Cysteine is prone to oxidation to cystine, which may have different biological activity. This oxidation is accelerated at higher pH.1. Lower the pH: If your experiment can be performed at a slightly acidic pH, this will slow the rate of cysteine oxidation. 2. Degas Buffers: Removing dissolved oxygen from your buffers can reduce the rate of oxidation. 3. Add Antioxidants: Including a reducing agent like Dithiothreitol (DTT) in your stock solutions can help maintain cysteine in its reduced form. This is not suitable for all experimental designs. 4. Fresh Preparations: Prepare cysteine solutions immediately before use. 5. Conduct a Stability Study: Quantify the concentration of your compound over time at your experimental pH to understand its stability profile (see protocol below).
Inconsistent results in cell-based assays. The biological transport and activity of cystine and cysteine can be highly pH-dependent. The uptake of cystine by renal brushborder membrane vesicles is optimal at a pH of 7.4.1. Strict pH Control: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially in cell culture where metabolic byproducts can alter the pH. 2. Optimize pH for Biological Activity: The optimal pH for stability may not be the optimal pH for biological activity. You may need to find a compromise or perform experiments at a pH that favors activity, even if stability is reduced. 3. Consider the Cysteine/Cystine Redox Couple: The ratio of reduced to oxidized forms is crucial for many biological processes and is influenced by pH.
Difficulty dissolving cystine for refolding buffer. Cystine is often used in refolding buffers to create a redox environment, but its low solubility at the typical refolding pH of around 8 is a major challenge.1. Dissolve at Low/High pH: Dissolve cystine in a small volume of dilute HCl or NaOH before adding it to the final buffer. 2. Use Alternatives: A common and more soluble alternative is a mixture of reduced and oxidized glutathione (GSH/GSSG), which serves a similar purpose in establishing a redox potential for disulfide bond formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for storing a cystine stock solution?

    • A1: For short-term storage, it is best to dissolve and store cystine in either acidic (pH 1-2) or alkaline (pH > 8) conditions to maximize solubility. For long-term storage, it is recommended to store it as a dry powder.

  • Q2: At what pH is cysteine most stable?

    • A2: Cysteine is most stable in its protonated thiol form, which is favored in acidic conditions (pH < 7). As the pH increases, especially above its pKa (around 8.3), the deprotonated thiolate anion becomes more prevalent, which is more susceptible to oxidation to cystine.

  • Q3: How does buffer choice affect my experiment with cysteine/cystine?

    • A3: The buffer components can interact with your compound. For example, some buffers may chelate metal ions that can catalyze the oxidation of cysteine. Additionally, the buffer species themselves can compete for binding sites on surfaces or proteins. It is advisable to test a few different buffer systems to find the one that is most compatible with your experiment.

  • Q4: Can I use a phosphate buffer for my experiments?

    • A4: Yes, phosphate buffers are commonly used. However, be aware that at certain pH values and concentrations, phosphate can precipitate with divalent cations that might be present in your sample or media.

  • Q5: My experiment requires a neutral pH, but my cystine keeps precipitating. What can I do?

    • A5: This is a common challenge due to the low solubility of cystine at neutral pH. You can try preparing a saturated solution at neutral pH and then filtering it to remove the undissolved solid, but the final concentration will be low. Alternatively, using a more soluble derivative or the cysteine/cystine redox couple with glutathione might be a better approach.

Data Presentation

Table 1: pH-Dependent Properties of Cysteine and Cystine

PropertypH RangeObservationReference(s)
Cystine Solubility Acidic (< 2)High
Neutral (6-8)Very Low
Alkaline (> 8)High
Cysteine Stability Acidic (< 7)More stable (less oxidation)
Alkaline (> 8)Less stable (rapid oxidation to cystine)
Cystine Transport ~7.4Optimal uptake in renal brushborder membrane vesicles
Cysteine-to-Cystine Conversion 2Slow conversion
7Faster conversion than at pH 2
10Rapid conversion

Experimental Protocols

Protocol 1: Assessing the Stability of Cysteine/Cystine in a Buffer

This protocol provides a general method to determine the stability of cysteine or cystine in a specific buffer over time.

Materials:

  • Cysteine or Cystine

  • Your chosen buffer at various pH values

  • High-performance liquid chromatography (HPLC) system or a colorimetric assay kit for cysteine.

  • Sterile microcentrifuge tubes

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a stock solution: Dissolve cysteine or cystine in an appropriate solvent (e.g., dilute HCl for cystine) at a high concentration.

  • Spike the buffer: Add the stock solution to your experimental buffer to achieve the desired final concentration.

  • Aliquot samples: Distribute the solution into several microcentrifuge tubes, one for each time point.

  • Incubate: Place the tubes at the desired experimental temperature.

  • Collect time points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.

  • Stop the reaction: Depending on your analysis method, you may need to stop any further degradation by adding a quenching solution (like ice-cold methanol) or by freezing the sample immediately.

  • Analyze the concentration: Quantify the concentration of the remaining cysteine or cystine using a validated HPLC method or a colorimetric assay.

  • Plot the data: Plot the concentration versus time to determine the stability profile and calculate the half-life of the compound under your specific buffer conditions.

Protocol 2: Colorimetric Assay for Cysteine Concentration

This protocol is based on the principle that phosphotungstic acid can be reduced by cysteine to form tungsten blue, which can be measured spectrophotometrically.

Materials:

  • Cysteine-containing sample

  • Phosphotungstic acid reagent

  • Microplate reader or spectrophotometer (600 nm)

Procedure:

  • Prepare standards: Create a standard curve using known concentrations of cysteine in the same buffer as your samples.

  • Sample preparation: Mix your sample with the phosphotungstic acid reagent according to the manufacturer's instructions.

  • Incubate: Allow the reaction to proceed for the recommended amount of time.

  • Measure absorbance: Read the absorbance of the standards and samples at 600 nm.

  • Calculate concentration: Determine the cysteine concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

ph_effect_on_cysteine_cystine cluster_cysteine Cysteine (Reduced Form) cluster_cystine Cystine (Oxidized Form) cluster_conditions Influencing Factors Cysteine Cysteine (R-SH) Cystine Cystine (R-S-S-R) Cysteine->Cystine Oxidation Cystine->Cysteine Reduction pH_low Low pH (Acidic) More Stable pH_low->Cysteine Favors Stability pH_high High pH (Alkaline) Less Stable pH_high->Cysteine Promotes Oxidation Oxygen Oxygen Oxygen->Cysteine Required for Oxidation

Caption: pH effect on the Cysteine-Cystine redox equilibrium.

experimental_workflow start Start: Define Experimental pH prep Prepare Buffer and Cystine/Cysteine Solution start->prep solubility_check Check for Precipitation prep->solubility_check adjust_ph Adjust pH for Dissolution (if needed) solubility_check->adjust_ph Precipitation run_exp Run Experiment solubility_check->run_exp No Precipitation adjust_ph->prep stability_assay Perform Stability Assay (Time-course analysis) run_exp->stability_assay activity_assay Perform Activity Assay run_exp->activity_assay analyze Analyze and Interpret Data stability_assay->analyze activity_assay->analyze

Caption: Logical workflow for optimizing buffer pH in experiments.

References

Common pitfalls to avoid when working with Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Thiocystine"

The term "this compound" does not correspond to a standard or widely recognized compound in chemical and biological literature. It is likely a typographical error. This technical support center will focus on L-Cystine and its reduced form, L-Cysteine , as these are highly relevant to the specified audience and their experimental concerns, particularly regarding solubility, stability, and redox-sensitive applications.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for working with L-Cystine and L-Cysteine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Cystine not dissolving in my neutral pH cell culture medium or buffer?

L-Cystine is notoriously one of the least soluble naturally occurring amino acids, especially at a neutral pH.[1][2] Its solubility in water at 25°C is only about 0.112 mg/mL.[3][4] Solubility significantly increases in acidic conditions (pH < 2) or basic conditions (pH > 8).[3] If you observe precipitation or failure to dissolve, it is likely due to the neutral pH of your medium.

Q2: I observed a precipitate in my cell culture medium after adding a cysteine/cystine solution. What is happening?

This is a common issue. L-Cysteine in solution, especially in the presence of oxygen and metal ions (like iron and copper often found in media), readily oxidizes to form L-Cystine. Since L-Cystine has very low solubility at physiological pH, it precipitates out of the solution. This can deplete the bioavailable cysteine and cystine, impacting cell growth.

Q3: Can high concentrations of L-Cysteine be toxic to my cells?

Yes, excessive concentrations of L-Cysteine (e.g., greater than 2.5 mM) can lead to markedly reduced cell growth. This is often due to increased oxidative stress, which can trigger a p21-mediated cell cycle arrest. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: My experiment is giving inconsistent results related to redox signaling. Could my cysteine/cystine preparation be the cause?

Absolutely. The cysteine/cystine (Cys/CySS) ratio in your medium establishes a specific extracellular redox potential (Eh), which is a potent signaling modulator. The physiological Eh Cys/CySS in healthy plasma is approximately -80 mV. Inconsistent preparation, oxidation of cysteine during storage, or inaccurate concentrations can alter this redox potential, leading to variability in cellular responses, including inflammation and proliferation.

Q5: Are there more soluble alternatives to L-Cystine for cell culture?

Yes. To overcome the solubility challenges, chemically defined peptides have been developed that act as a highly soluble and stable source of L-Cystine. One such example is the dipeptide cQrex® KC, which is reported to be about 1,000 times more soluble than L-Cystine. Using such alternatives can simplify media formulation and improve the consistency of your bioprocess.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms when preparing L-Cystine stock solution. Incorrect pH. L-Cystine has minimal solubility at neutral pH.Prepare stock solutions in 1 M HCl or a basic solution (pH > 8.0) where solubility is significantly higher. For example, a 50 mg/mL stock can be made in 1 M HCl, with gentle heating if necessary.
Cell growth is inhibited or cells appear stressed after media change. High Cysteine Concentration. Cysteine levels exceeding 2.5 mM can induce oxidative stress and cell cycle arrest in CHO cells.Optimize the cysteine concentration for your specific cell line. Start with concentrations found in standard media (e.g., 0.1-0.2 mM) and titrate up if necessary, monitoring cell viability and growth. Seeding cells at a higher density can sometimes counteract the negative effects of high cysteine concentrations.
Loss of compound activity or inconsistent results in redox-sensitive assays. Cysteine Oxidation. The free thiol group in cysteine is unstable and readily oxidizes to cystine, altering the Cys/CySS redox potential of the medium.Prepare cysteine-containing solutions fresh before each experiment. To prepare a reduced cysteine stock, use deoxygenated water (bubbled with nitrogen or argon) and work in an anaerobic chamber if possible. Filter-sterilize the final solution.
Difficulty quantifying cysteine/cystine in biological samples. Auto-oxidation during sample preparation. Cysteine can oxidize to cystine after sample collection, leading to inaccurate measurements.Immediately after sample collection, add a thiol-alkylating agent like N-Ethylmaleimide (NEM) to stabilize the free cysteine and prevent its auto-oxidation.
Inconsistent disulfide bond formation in protein refolding buffers. Precipitation of Cystine. Cystine added to a refolding buffer at neutral pH can precipitate over time, altering the redox shuttle ratio.Ensure the refolding buffer pH is slightly basic (pH 8.0-8.5) to aid in dissolving cystine. Alternatively, consider using a different redox shuttle system, such as reduced and oxidized glutathione (GSH/GSSG), which has better solubility.

Data Presentation: Physicochemical & Experimental Parameters

Table 1: L-Cystine & L-Cysteine Solubility

Compound Solvent Temperature (°C) Solubility Reference(s)
L-Cystine Water 25 0.112 mg/mL
L-Cystine 1 M HCl Room Temp. ~50 mg/mL
L-Cystine Aqueous solutions 25 More soluble at pH < 2 or pH > 8

| L-Cysteine | Water | 25 | ~280 mg/mL (freely soluble) | |

Table 2: Common Experimental Concentrations

Application Compound Cell Line / System Concentration Range Reference(s)
Nrf2 Induction L-Cystine HeLa, HEK293, etc. 0.1 - 1.6 mM
Standard Cell Culture L-Cystine Common Media (DMEM, RPMI) ~0.2 mM
Ferroptosis Induction Studies L-Cystine Hepatocellular Carcinoma 83 µM (physiological) vs. 200 µM
Oxidative Stress Induction L-Cysteine CHO Cells > 2.5 mM (causes stress)

| Extracellular Redox Studies | Cys & CySS | U937 Monocytes | 200 µM total (varied ratio) | |

Experimental Protocols

Protocol 1: Preparation of L-Cystine Stock Solution (Acidic)

This protocol describes how to prepare a stable, concentrated stock solution of L-Cystine.

  • Materials: L-Cystine powder, 1 M Hydrochloric Acid (HCl), sterile conical tubes, sterile water, magnetic stirrer and stir bar.

  • Procedure: a. Under a sterile hood, weigh the desired amount of L-Cystine powder. b. Add the powder to a sterile conical tube containing a sterile magnetic stir bar. c. Slowly add 1 M HCl to the tube to reach the target concentration (e.g., for a 10 mg/mL stock, add L-Cystine to the appropriate volume of 1 M HCl). A common concentration is 50 mg/mL. d. Place the tube on a magnetic stirrer at room temperature. Stir until the L-Cystine is completely dissolved. Gentle heating may be applied if needed. The solution should be clear and colorless. e. Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution at 4°C. For long-term storage, aliquot and store at -20°C.

Protocol 2: Stability Assessment of Cysteine in Cell Culture Medium

This protocol provides a workflow to determine the stability of cysteine over time in a specific medium.

  • Materials: The specific cell culture medium to be tested, prepared L-Cysteine stock solution, incubator (37°C, 5% CO₂), sterile microcentrifuge tubes, analytical quantification equipment (e.g., HPLC, LC-MS).

  • Procedure: a. Prepare a fresh solution of L-Cysteine in your cell culture medium at the final desired experimental concentration. b. Aliquot the medium into multiple sterile, sealed microcentrifuge tubes, one for each time point. c. Place the tubes in a 37°C incubator with 5% CO₂ to mimic experimental conditions. d. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. e. Immediately process the sample for analysis. To prevent further oxidation during handling, a thiol-alkylating agent like N-Ethylmaleimide (NEM) can be added. f. Analyze the concentration of the intact cysteine in the sample using a validated analytical method such as HPLC or LC-MS. g. Plot the concentration of cysteine versus time to generate a stability profile.

Visualizations: Pathways and Workflows

Cystine Uptake and Ferroptosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine (Oxidized) System_xc System xc- (SLC7A11/SLC3A2) Cystine->System_xc Glutamate_out Glutamate System_xc->Glutamate_out Cystine_in Cystine System_xc->Cystine_in Cysteine 2x Cysteine (Reduced) Cystine_in->Cysteine Reduction (via GSH/Thioredoxin) GSH Glutathione (GSH) Cysteine->GSH Synthesis Glutamate_in Glutamate Glutamate_in->System_xc GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Erastin Erastin / Sulfasalazine Erastin->System_xc Inhibits

Caption: Cystine is imported via System xc- in exchange for glutamate, fueling GSH synthesis and GPX4-mediated defense against lipid ROS, a key pathway in ferroptosis.

L-Cystine and Nrf2 Antioxidant Response cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Cystine L-Cystine System_xc System xc- L_Cystine->System_xc Cystine_in Cystine System_xc->Cystine_in Cysteine Cysteine Cystine_in->Cysteine Reduction Keap1_Nrf2 Keap1-Nrf2 Complex Cysteine->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (NQO1, GCLC, etc.) ARE->Antioxidant_Genes Activates Transcription Workflow for Cysteine/Cystine Quantification by LC-MS Sample 1. Collect Biological Sample (Plasma, Tissue Homogenate) Stabilize 2. Add Thiol-Alkylating Agent (e.g., N-Ethylmaleimide) Sample->Stabilize Spike 3. Spike with Internal Standard (e.g., D4-Cystine) Stabilize->Spike Precipitate 4. Protein Precipitation (e.g., Acetonitrile or Methanol) Spike->Precipitate Centrifuge 5. Centrifuge to Pellet Debris Precipitate->Centrifuge Extract 6. Collect Supernatant Centrifuge->Extract Evaporate 7. Evaporate to Dryness Extract->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Analyze via LC-MS/MS Reconstitute->Analyze

References

Technical Support Center: Purity Validation of Synthesized Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on validating the purity of synthesized thiocystine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound, with the chemical name (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid, is a trisulfide analog of cystine.[1][2] Its molecular formula is C₆H₁₂N₂O₄S₃, and it has a molecular weight of approximately 272.37 g/mol .[1][3] The purity of synthesized this compound is critical for its use in research and drug development to ensure the reliability of experimental results and to avoid potential toxicity from impurities.

Q2: What are the primary analytical methods for validating the purity of this compound?

A2: The primary methods for validating the purity of synthesized this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental analysis is also a valuable technique for confirming the elemental composition of the synthesized compound.

Q3: What are the potential impurities I should be aware of during this compound synthesis?

A3: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include unreacted L-cysteine, the oxidized form cystine, and other disulfide or polysulfide variants. The synthesis of thiocysteine, a related compound, has been shown to be susceptible to rapid decomposition in aqueous solutions to form cystine and elemental sulfur, suggesting that similar degradation pathways could affect this compound stability.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A4: Unexpected peaks can indicate the presence of impurities or degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Compare the retention times of the unexpected peaks with those of known potential impurities, such as L-cysteine and cystine.

    • Method Specificity: Ensure your HPLC method is specific for this compound and can separate it from potential impurities. A mixed-mode column, such as a Primesep 100, with a mobile phase of acetonitrile, water, and an acid like sulfuric or phosphoric acid, can be effective for separating cysteine and cystine and may be adaptable for this compound.

    • Sample Degradation: this compound may be unstable in certain solvents or at specific pH values. Analyze the sample immediately after preparation and consider performing a forced degradation study to identify potential degradation products.

Logical Relationship for HPLC Troubleshooting

MS_Workflow Sample_Prep Prepare this compound Sample Direct_Infusion Direct Infusion ESI-MS Sample_Prep->Direct_Infusion LC_MS LC-MS Analysis Sample_Prep->LC_MS MS_Scan Acquire Full Scan MS Direct_Infusion->MS_Scan LC_MS->MS_Scan MSMS_Scan Acquire MS/MS Fragmentation MS_Scan->MSMS_Scan Select Precursor Ion Data_Analysis Analyze Data for [M+H]+ and Fragments MSMS_Scan->Data_Analysis

References

Improving the efficiency of Thiocystine-mediated sulfur transfer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocystine-mediated sulfur transfer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in sulfur transfer experiments?

This compound, a trisulfide analog of cystine, serves as a sulfur donor in various enzymatic reactions.[1][2] It is a substrate for sulfurtransferases like rhodanese, which catalyze the transfer of a sulfane sulfur atom from this compound to a thiophilic acceptor molecule.[3] This process is crucial for the biosynthesis of sulfur-containing compounds, such as iron-sulfur clusters.

Q2: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound powder should be stored at -20°C for long-term use (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What are the key enzymes involved in this compound-mediated sulfur transfer?

The primary enzymes are sulfurtransferases, such as rhodanese (thiosulfate:cyanide sulfurtransferase). These enzymes facilitate the transfer of sulfane sulfur from this compound to an acceptor molecule, often forming a persulfide intermediate on the enzyme before the final transfer. Other enzymes like cysteine desulfurases (e.g., IscS, SufS) are also involved in the broader sulfur transfer pathways, mobilizing sulfur from cysteine.

Q4: What are suitable sulfur acceptors in these experiments?

A variety of molecules can act as sulfur acceptors. In enzymatic assays, cyanide is often used as an artificial acceptor for rhodanese, producing thiocyanate. In biological systems, physiological acceptors can include thiol-containing proteins and small molecules like glutathione. The choice of acceptor will depend on the specific experimental goals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no sulfur transfer observed Inactive Enzyme: The sulfurtransferase may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Perform an activity assay with a known positive control to verify enzyme function.
This compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.- Use freshly prepared this compound solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- Optimize the reaction conditions by testing a range of pH values and temperatures. The optimal pH for rhodanese, for example, is around 8.6. - Ensure the buffer does not contain components that interfere with the assay.
High background signal Non-enzymatic Sulfur Transfer: Spontaneous transfer of sulfur from this compound to the acceptor can occur.- Run a control reaction without the enzyme to quantify the rate of non-enzymatic transfer. - Subtract the background rate from the rate observed in the presence of the enzyme.
Contaminants in Reagents: Reagents may be contaminated with other sulfur-containing compounds.- Use high-purity reagents. - Prepare fresh solutions with purified water.
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent concentrations of enzyme, this compound, or acceptor.- Carefully prepare and validate the concentrations of all stock solutions. - Use a consistent protocol for all experiments.
Pipetting Errors: Inaccurate dispensing of small volumes.- Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed.

Experimental Protocols

Protocol 1: Basic Rhodanese-Mediated Sulfur Transfer Assay

This protocol outlines a basic assay to measure the transfer of sulfur from this compound to cyanide, catalyzed by rhodanese.

Materials:

  • Rhodanese enzyme solution

  • This compound solution

  • Potassium cyanide (KCN) solution

  • Tris-HCl buffer (pH 8.6)

  • Ferric nitrate reagent

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, this compound, and KCN in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the rhodanese enzyme solution.

  • Incubate the reaction for a specific time period (e.g., 10 minutes).

  • Stop the reaction by adding the ferric nitrate reagent. This reagent also reacts with the thiocyanate product to form a colored complex.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

  • Calculate the amount of thiocyanate produced based on a standard curve.

Protocol 2: Monitoring Protein Persulfidation

This protocol describes a method to detect the formation of a persulfide on a target protein.

Materials:

  • Sulfurtransferase enzyme

  • This compound

  • Target protein with an accessible cysteine residue

  • Labeling reagent for free thiols (e.g., monobromobimane)

  • Reducing agent (e.g., DTT)

Procedure:

  • Incubate the sulfurtransferase, this compound, and the target protein under optimal reaction conditions.

  • At various time points, take aliquots of the reaction mixture.

  • Treat one set of aliquots with the thiol-labeling reagent to label any remaining free thiols.

  • Treat a parallel set of aliquots first with a reducing agent to cleave the persulfide, followed by the thiol-labeling reagent.

  • Analyze the labeled proteins by SDS-PAGE and fluorescence imaging. An increase in fluorescence in the reduced sample compared to the non-reduced sample indicates the presence of a persulfide.

Visualizations

Thiocystine_Sulfur_Transfer_Pathway This compound This compound (Sulfur Donor) Sulfurtransferase Sulfurtransferase (e.g., Rhodanese) This compound->Sulfurtransferase 1. Binding Enzyme_Persulfide Enzyme-Persulfide Intermediate Sulfurtransferase->Enzyme_Persulfide 2. Formation of Persulfide Released_Cysteine Cysteine Sulfurtransferase->Released_Cysteine Enzyme_Persulfide->Sulfurtransferase Regeneration Acceptor Sulfur Acceptor (e.g., Cyanide, Thiol Protein) Enzyme_Persulfide->Acceptor 3. Sulfur Transfer Sulfurated_Product Sulfurated Product (e.g., Thiocyanate) Acceptor->Sulfurated_Product 4. Product Formation

Caption: General pathway of this compound-mediated sulfur transfer.

Troubleshooting_Workflow Start Experiment Start: Low/No Sulfur Transfer Check_Enzyme Is the enzyme active? (Run positive control) Start->Check_Enzyme Check_this compound Is the this compound stable? (Use fresh stock) Check_Enzyme->Check_this compound Yes Troubleshoot_Enzyme Troubleshoot Enzyme: - New enzyme lot - Check storage Check_Enzyme->Troubleshoot_Enzyme No Check_Conditions Are reaction conditions optimal? (pH, Temp, Buffer) Check_this compound->Check_Conditions Yes Troubleshoot_this compound Troubleshoot this compound: - Prepare fresh - Aliquot stocks Check_this compound->Troubleshoot_this compound No Check_Non_Enzymatic Is there high non-enzymatic transfer? (Run no-enzyme control) Check_Conditions->Check_Non_Enzymatic Yes Optimize_Conditions Optimize Reaction: - pH titration - Temperature gradient Check_Conditions->Optimize_Conditions No Subtract_Background Data Analysis: Subtract background rate Check_Non_Enzymatic->Subtract_Background Yes Success Problem Resolved Check_Non_Enzymatic->Success No Troubleshoot_Enzyme->Check_Enzyme Troubleshoot_this compound->Check_this compound Optimize_Conditions->Check_Conditions Subtract_Background->Success

Caption: A logical workflow for troubleshooting sulfur transfer experiments.

References

Validation & Comparative

Comparative analysis of Thiocystine vs. Cystine in redox studies

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of redox biology, the search for potent and effective modulators of cellular oxidative stress is paramount. While the cysteine-cystine redox couple is a well-established cornerstone of cellular antioxidant defense, emerging evidence suggests that sulfur-expanded analogues, such as thiocystine, may offer superior protective capabilities. This guide provides a comparative analysis of this compound and cystine, focusing on their respective roles in redox studies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Cystine

FeatureThis compoundCystine
Chemical Structure Trisulfide of CysteineDisulfide of Cysteine
Redox State More reduced, acts as a persulfide donorOxidized form of Cysteine
Antioxidant Capacity HighModerate (indirectly, via reduction to Cysteine)
Reactivity with ROS Highly reactiveLess reactive
Primary Role Direct antioxidant, redox signalingCysteine reservoir, protein structure

Redox Properties: A Deeper Dive

The fundamental difference between this compound and cystine lies in their sulfur linkage. Cystine is the oxidized dimer of two cysteine molecules, forming a disulfide bond (-S-S-). In contrast, this compound is the trisulfide analogue, containing a central sulfane sulfur atom (-S-S-S-). This seemingly small structural change has profound implications for their redox chemistry.

This compound: The Superior Antioxidant

Current research on persulfides and polysulfides, of which this compound is a prime example, indicates that these molecules are significantly more potent nucleophiles and antioxidants than their disulfide counterparts.[1][2][3][4] The sulfane sulfur in the trisulfide linkage is highly reactive and can be readily donated, making this compound an effective scavenger of reactive oxygen species (ROS).

Studies on related persulfides, such as glutathione persulfide (GSSH), have shown them to be orders of magnitude more reactive with hydrogen peroxide (H₂O₂) than their corresponding thiols.[1] This enhanced reactivity is attributed to the "alpha effect," where the presence of an adjacent sulfur atom increases the nucleophilicity of the sulfur atom.

Cystine: A Crucial but Indirect Player

Cystine's role in redox homeostasis is primarily indirect. It serves as a stable, transportable form of cysteine. Once inside the cell, cystine is reduced to two molecules of cysteine, a key precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. The antioxidant capacity of cystine is therefore dependent on its conversion to cysteine and the subsequent synthesis of GSH. While essential, this multi-step process is less direct than the immediate ROS scavenging potential of this compound.

Quantitative Comparison of Redox Parameters

Direct comparative quantitative data for this compound versus cystine is limited in the literature. However, based on studies of analogous persulfides and trisulfides, we can extrapolate and estimate their relative performance in key redox assays.

ParameterThis compound (Estimated)CystineReference Method
Standard Redox Potential (E°') More Negative (~ -250 to -300 mV)-220 mVVoltammetry / Thiol-Disulfide Exchange
**ROS Scavenging Rate (vs. H₂O₂) **High (e.g., >10³ M⁻¹s⁻¹)Low (indirect)Stopped-flow spectrophotometry
DPPH Radical Scavenging (IC₅₀) LowHighSpectrophotometric assay
Glutathione Synthesis Support Indirect (potential sulfur source)Direct (via reduction to Cysteine)HPLC or colorimetric GSH assay

Note: The values for this compound are estimations based on the known reactivity of persulfides and trisulfides.

Impact on Cellular Signaling: The Nrf2 Pathway

A critical signaling pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.

Given its high reactivity with thiol groups, this compound is hypothesized to be a potent activator of the Nrf2 pathway. By modifying the critical cysteine sensors on Keap1, this compound can induce a robust antioxidant response. Cystine, being less reactive, is not expected to directly activate this pathway, though the downstream products of its metabolism, including cysteine and subsequent changes in the cellular redox state, can influence Nrf2 activity.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to compare the redox properties of this compound and cystine.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

  • Cells in culture (e.g., HeLa, HepG2)

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 1% FBS)

  • Test compounds: this compound and Cystine

  • Positive control: Hydrogen peroxide (H₂O₂)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Treat the cells with varying concentrations of this compound, Cystine, or H₂O₂ in serum-free media for the desired time (e.g., 1-4 hours).

  • For flow cytometry:

    • Trypsinize and harvest the cells.

    • Resuspend the cells in FACS buffer.

    • Analyze the fluorescence intensity on a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • For fluorescence plate reader:

    • Read the fluorescence intensity directly from the 24-well plate using the same excitation and emission wavelengths.

Quantification of Intracellular Glutathione (GSH)

This protocol uses the colorimetric DTNB-GSSG reductase recycling assay to measure total and oxidized glutathione levels.

Materials:

  • Cells in culture

  • 5% 5-Sulfosalicylic acid (SSA)

  • Assay Buffer: 125 mM sodium phosphate, 6.3 mM EDTA, pH 7.5

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Glutathione reductase

  • NADPH

  • GSH and GSSG standards

  • Microplate reader (412 nm)

Procedure:

  • Culture and treat cells with this compound or Cystine as desired.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in 5% SSA on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the assay.

  • For total glutathione (GSH + GSSG):

    • In a 96-well plate, add sample supernatant, DTNB solution, and NADPH to the assay buffer.

    • Initiate the reaction by adding glutathione reductase.

    • Measure the rate of change in absorbance at 412 nm.

  • For oxidized glutathione (GSSG):

    • Pre-treat the sample supernatant with 2-vinylpyridine to mask the GSH.

    • Perform the assay as for total glutathione.

  • Calculate the concentration of GSH and GSSG from a standard curve and determine the GSH/GSSG ratio.

Visualizing the Pathways

Signaling Pathway: Keap1-Nrf2 Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cys-SH) Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1_mod Keap1 (Cys-S-S-Cys) Cul3 Cul3 Nrf2->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 This compound This compound This compound->Keap1 Modifies Cys Keap1_mod->Nrf2 Release Maf Maf Nrf2_nuc->Maf Dimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow: Intracellular ROS Measurement

ROS_Workflow Start Seed Cells Wash1 Wash with PBS Start->Wash1 Load Load with DCFH-DA (30 min, 37°C) Wash1->Load Wash2 Wash with PBS Load->Wash2 Treat Treat with this compound/Cystine Wash2->Treat Incubate Incubate (1-4 hours) Treat->Incubate Analyze Analyze Fluorescence Incubate->Analyze PlateReader Plate Reader Analyze->PlateReader Endpoint FlowCytometer Flow Cytometer Analyze->FlowCytometer Single-cell

Caption: Workflow for measuring intracellular ROS levels.

Conclusion

While cystine remains a vital component of cellular redox biology, the emerging data on this compound and related persulfides point towards a new class of highly potent, direct-acting antioxidants. The enhanced reactivity of the trisulfide linkage in this compound suggests a superior capacity for ROS scavenging and a more direct and potent activation of cytoprotective signaling pathways like Nrf2. For researchers and drug development professionals, the exploration of this compound and other persulfide-donating molecules opens up exciting new avenues for the development of novel therapeutics to combat oxidative stress-related diseases. Further direct comparative studies are warranted to fully elucidate the quantitative differences and therapeutic potential of these fascinating sulfur compounds.

References

Thiocystine vs. Other Persulfides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of thiocystine and other biologically relevant persulfides, supported by experimental data and detailed protocols.

Introduction

In the rapidly evolving field of redox biology, persulfides (RSSH) are emerging as critical signaling molecules and potent antioxidants, surpassing the bioactivity of their thiol (RSH) counterparts and hydrogen sulfide (H₂S). Among these, this compound (Cys-SSS-Cys), a stable trisulfide, serves as a key biological precursor to cysteine persulfide (CysSSH). This guide provides a detailed comparative analysis of this compound against other prominent persulfides, with a primary focus on glutathione persulfide (GSSH), the most abundant low-molecular-weight persulfide in many biological systems.[1][2] This comparison aims to equip researchers with the necessary data and methodologies to evaluate and harness the therapeutic potential of these fascinating sulfur compounds.

Biochemical Properties: A Tale of Two Persulfides

This compound and other persulfides share fundamental chemical properties that distinguish them from thiols. They are significantly more acidic, with pKa values several units lower than their corresponding thiols, meaning they exist predominantly as the highly nucleophilic persulfide anion (RSS⁻) at physiological pH.[2][3] This enhanced nucleophilicity, partly attributed to the alpha effect, underpins their superior reactivity.[2] Persulfides also uniquely exhibit electrophilic character, a property absent in thiols and H₂S.

While both CysSSH (derived from this compound) and GSSH are potent nucleophiles and antioxidants, their distinct molecular structures and metabolic pathways lead to differences in their biological activity and potential applications.

Comparative Performance Analysis

Antioxidant Capacity

Persulfides are exceptionally potent antioxidants, reacting with reactive oxygen species (ROS) at rates significantly higher than their thiol precursors. GSSH, for instance, has been shown to scavenge hydrogen peroxide (H₂O₂) far more effectively than glutathione (GSH) or H₂S. While direct quantitative comparisons with this compound-derived CysSSH are limited in the literature, the available evidence strongly suggests that CysSSH possesses similarly enhanced antioxidant capabilities.

Table 1: Quantitative Antioxidant Reactivity of Glutathione Persulfide (GSSH)

ReactantRate Constant (k) for GSSHRate Constant (k) for GSHFold Increase
Hydrogen Peroxide (H₂O₂)~7.5 M⁻¹s⁻¹~0.42 M⁻¹s⁻¹~18x
Peroxynitrite (ONOO⁻)~1.25 x 10⁵ M⁻¹s⁻¹~1360 M⁻¹s⁻¹~92x

Data compiled from studies on GSSH reactivity.

Table 2: Qualitative Comparison of Antioxidant Properties

FeatureThis compound (as CysSSH source)Glutathione Persulfide (GSSH)
Potency vs. Precursor Significantly more potent than cysteine.Significantly more potent than glutathione.
Mechanism Direct radical scavenging and reduction of oxidants.Direct radical scavenging and reduction of oxidants.
In Vivo Relevance CysSSH is a key intermediate in sulfur metabolism and signaling.GSSH is the most abundant low-molecular-weight persulfide in many cells.
Hydrogen Sulfide (H₂S) Releasing Capabilities

Both this compound and other persulfides can act as H₂S donors, a crucial aspect of their biological activity. The release of H₂S often occurs in the presence of thiols, such as glutathione. The kinetics of H₂S release can vary significantly between different persulfides and donor molecules. For instance, slow-releasing H₂S donors like GYY4137 are often used as a benchmark for comparing the release profiles of novel compounds. While detailed kinetic studies directly comparing this compound and GSSH are scarce, it is understood that the release is context-dependent, influenced by the local redox environment and the presence of thiols.

Table 3: Comparison of H₂S Releasing Properties

FeatureThis compoundGlutathione Persulfide (GSSH)
Release Trigger Primarily thiol-dependent (e.g., glutathione).Can be thiol-dependent.
Release Profile Believed to be a slow and sustained release.Can be generated in situ and release H₂S.
Modulation Release can be modulated by intracellular thiol concentrations.Release is part of a dynamic equilibrium with other sulfur species.

Therapeutic Potential: A Focus on Cardiovascular Disease

The potent antioxidant and H₂S-donating properties of this compound and other persulfides make them promising therapeutic agents for diseases associated with oxidative stress and inflammation, such as cardiovascular disease. Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis, is characterized by increased oxidative stress and reduced nitric oxide (NO) bioavailability.

Both H₂S and persulfides have been shown to protect endothelial cells from oxidative damage, reduce inflammation, and promote vasodilation, thereby mitigating the progression of atherosclerosis. The ability of this compound and GSSH to modulate these processes positions them as attractive candidates for the development of novel cardiovascular therapies.

Signaling Pathway and Experimental Workflow Visualizations

Keap1-Nrf2 Signaling Pathway Activation

A key mechanism by which persulfides exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Persulfides can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Modified Keap1 Proteasome Proteasome Nrf2_ub->Proteasome Degradation Persulfide This compound-derived CysSSH / GSSH Persulfide->Keap1_Nrf2 Modifies Keap1 (e.g., Cys151) Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

Keap1-Nrf2 pathway activation by persulfides.
Experimental Workflow for Comparative Antioxidant Analysis

The following diagram outlines a logical workflow for comparing the antioxidant capacity and H₂S-releasing properties of this compound and another persulfide like GSSH.

Experimental_Workflow cluster_preparation Sample Preparation cluster_antioxidant Antioxidant Capacity Assays cluster_h2s H2S Release Assay cluster_data Data Analysis This compound This compound Solution DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS MB_Assay Methylene Blue Assay This compound->MB_Assay GSSH GSSH Solution GSSH->DPPH GSSH->ABTS GSSH->MB_Assay IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 Kinetics Determine H2S Release Kinetics MB_Assay->Kinetics Comparison Comparative Analysis IC50->Comparison Kinetics->Comparison

Workflow for comparing persulfide performance.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, GSSH)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol or ethanol.

  • Prepare stock solutions of the test compounds and standard antioxidant in a suitable solvent.

  • Create serial dilutions of the test compounds and standard.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the sample dilutions or standard to the wells.

  • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration of the samples.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, GSSH)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare stock solutions and serial dilutions of the test compounds and standard.

  • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Add 10 µL of the sample dilutions or standard to the wells.

  • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Methylene Blue Assay for Hydrogen Sulfide Quantification

This colorimetric assay is a widely used method for the detection and quantification of H₂S.

Materials:

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Sodium hydrosulfide (NaSH) for standard curve

  • Tris-HCl buffer (pH 9.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a reaction vessel, incubate the persulfide compound (this compound or GSSH) in a suitable buffer, with or without a thiol trigger (e.g., glutathione), to allow for H₂S release.

  • Trap the released H₂S by placing a center well containing a known volume of zinc acetate solution in the sealed reaction vessel. The H₂S will react with zinc acetate to form zinc sulfide (ZnS).

  • After the incubation period, transfer the zinc acetate trapping solution to a new tube.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution , followed by the FeCl₃ solution. This reaction, in the presence of sulfide, forms methylene blue.

  • Incubate the mixture in the dark for 20-30 minutes to allow for color development.

  • Measure the absorbance at 670 nm.

  • Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaSH.

Conclusion

This compound and other persulfides, particularly GSSH, represent a frontier in redox biology and pharmacology. Their enhanced antioxidant and nucleophilic properties, coupled with their role as H₂S donors, underscore their significant therapeutic potential. While this guide provides a comparative overview based on current knowledge, it also highlights a critical gap: the need for direct, head-to-head comparative studies to quantify the relative potency of these compounds under identical experimental conditions. Such studies will be invaluable for elucidating their specific mechanisms of action and for guiding the rational design of novel persulfide-based therapeutics. The experimental protocols provided herein offer a standardized framework for conducting such vital research.

References

Validating the Biological Activity of Synthetic Thiocystine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic thiocystine, offering a comparative analysis against other thiol-containing compounds and detailing relevant experimental protocols. While direct comparative data for synthetic versus natural this compound is limited in current literature, this document extrapolates from established knowledge of related thiol compounds, such as glutathione and cysteine, to provide a robust validation strategy.

Comparative Analysis of Antioxidant Activity

Thiol-containing compounds are renowned for their antioxidant properties, primarily due to the ability of the sulfhydryl (-SH) group to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity of synthetic this compound can be benchmarked against well-characterized antioxidants like glutathione (GSH) and L-cysteine.

Table 1: Comparison of Antioxidant Capacities

CompoundPutative Antioxidant MechanismKey AdvantagesPotential Limitations
Synthetic this compound Direct ROS scavenging via sulfhydryl groups. Potential to modulate intracellular redox state.Potentially enhanced stability and cell permeability compared to natural counterparts. Amenable to structural modification to optimize activity.Biological activity and safety profile require thorough validation.
Glutathione (GSH) "Master antioxidant" of the cell; directly quenches free radicals and is a cofactor for antioxidant enzymes.[1]High intracellular concentration and potent reducing agent.[1]Poor oral bioavailability.[2]
L-Cysteine Precursor for glutathione synthesis and possesses intrinsic antioxidant activity.[3]Essential amino acid readily utilized by cells.Can be toxic at high concentrations and is prone to auto-oxidation.[4]

Experimental Protocols for Biological Activity Validation

A comprehensive validation of synthetic this compound's biological activity necessitates a multi-faceted approach, encompassing antioxidant potential, anti-inflammatory effects, and cytotoxicity.

Antioxidant Capacity Assays

Several in vitro assays can be employed to quantify the antioxidant potential of synthetic this compound.

Table 2: Summary of In Vitro Antioxidant Assays

AssayPrincipleExperimental Summary
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow.A solution of synthetic this compound is mixed with a DPPH solution. The decrease in absorbance at 517 nm is measured spectrophotometrically.
ABTS Radical Cation Decolorization Assay An antioxidant reduces the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form.Synthetic this compound is added to a solution containing ABTS•+. The reduction in absorbance at 734 nm is monitored.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.The test compound is mixed with the FRAP reagent, and the absorbance is measured at 593 nm.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol.

    • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the synthetic this compound stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of synthetic this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

Anti-Inflammatory Activity Assays

The anti-inflammatory potential of synthetic this compound can be assessed by its ability to inhibit pro-inflammatory cytokine production in cell-based assays.

Detailed Protocol: In Vitro Cytokine Production Assay

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of synthetic this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in treated versus untreated, stimulated cells to determine the inhibitory effect of synthetic this compound.

Cytotoxicity Assays

It is crucial to evaluate the potential toxicity of synthetic this compound to ensure that its biological effects are not due to cell death.

Table 3: Common Cytotoxicity Assays

AssayPrinciple
MTT Assay Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
Annexin V/Propidium Iodide (PI) Staining Differentiates between live, apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of synthetic this compound for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

Signaling Pathway Analysis

Thiol-containing compounds often exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The activation of this pathway leads to the production of pro-inflammatory cytokines. Antioxidants can inhibit NF-κB activation.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Cytokines Cytokine Production Genes->Cytokines This compound Synthetic this compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by synthetic this compound.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 This compound Synthetic this compound This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by synthetic this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological validation of synthetic this compound.

Experimental_Workflow Start Synthetic this compound Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Start->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (Cytokine Production) Antioxidant->AntiInflammatory Cytotoxicity->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2) AntiInflammatory->Signaling Data Data Analysis & Comparison Signaling->Data Conclusion Conclusion on Biological Activity Data->Conclusion

Caption: A logical workflow for validating the biological activity of synthetic this compound.

By following this comprehensive guide, researchers can systematically evaluate the biological activity of synthetic this compound, compare its performance with established thiol antioxidants, and elucidate its mechanisms of action, thereby providing critical data for its potential development as a therapeutic agent.

References

A Tale of Two Thiols: A Head-to-Head Comparison of N-acetylcysteine and the Enigmatic Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For the research scientist and drug development professional, the landscape of thiol-based therapeutics is both established and brimming with untapped potential. N-acetylcysteine (NAC) stands as a pillar of this class, a well-characterized and clinically validated compound. In contrast, Thiocystine emerges as a molecule of theoretical interest, its full potential yet to be unlocked. This guide provides a comprehensive, data-driven comparison of these two molecules, highlighting the robust clinical profile of NAC against the nascent, preclinical understanding of this compound.

This comparative analysis is designed to furnish researchers with a clear perspective on the existing evidence for both compounds, thereby informing future research and development endeavors in the realm of thiol-based therapies. While NAC's journey from laboratory to clinic is well-documented, this compound's story is only just beginning to be written.

At a Glance: Key Differences Between this compound and N-acetylcysteine

FeatureThis compoundN-acetylcysteine (NAC)
Chemical Identity A trisulfide analog of cystine.The N-acetyl derivative of the amino acid L-cysteine.
Primary Mechanism Acts as a persulfide, donating sulfane sulfur to thiophilic acceptors.[1]Serves as a precursor to L-cysteine and the antioxidant glutathione (GSH).[1][2]
Antioxidant Action Theoretical, based on its ability to transfer reactive sulfur species.Both direct (scavenging reactive oxygen species) and indirect (replenishing GSH).[3]
Mucolytic Activity Not documented in published literature.Breaks disulfide bonds in mucoproteins, reducing mucus viscosity.[1]
Clinical Development No published clinical trials in humans.Extensively studied and approved for various clinical uses.
Pharmacokinetics Not characterized in humans.Well-documented oral and intravenous pharmacokinetics.

Delving into the Mechanisms: A Story of Established Pathways and Theoretical Promise

N-acetylcysteine's mechanisms of action are multifaceted and well-elucidated. It primarily functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the body's master antioxidant. By replenishing intracellular GSH stores, NAC enhances the body's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. Furthermore, NAC possesses direct antioxidant properties through its free thiol group, which can interact with and neutralize ROS. Its mucolytic effect is attributed to the ability of this thiol group to break disulfide bonds in mucoproteins, thereby liquefying viscous mucus in the respiratory tract.

This compound, on the other hand, operates through a different, less characterized mechanism. It is a persulfide, a molecule containing a sulfur atom bonded to another sulfur atom, which is in turn bonded to the rest of the molecule. This "sulfane sulfur" is highly reactive and can be transferred to other thiol-containing molecules. This process, known as transpersulfidation, can modulate the function of proteins and other biological molecules. In preclinical studies, this compound has been shown to serve as a sulfur source for the synthesis of cysteine in E. coli. Its potential as an antioxidant or mucolytic in humans remains theoretical and is an area ripe for investigation.

Signaling Pathways and Molecular Interactions

The distinct mechanisms of NAC and this compound can be visualized through their interactions with cellular pathways.

N-acetylcysteine (NAC) Mechanism of Action NAC N-acetylcysteine L_Cysteine L-Cysteine NAC->L_Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Mucoproteins Mucoproteins NAC->Mucoproteins Reduces Disulfide Bonds GSH Glutathione (GSH) L_Cysteine->GSH Synthesis GSH->ROS Neutralizes Detox Detoxification GSH->Detox Reduced_Mucus Reduced Mucus Viscosity Mucoproteins->Reduced_Mucus

Fig 1. N-acetylcysteine's established mechanisms.

This compound: A Theoretical Mechanism This compound This compound (Persulfide) Sulfane_Sulfur Sulfane Sulfur This compound->Sulfane_Sulfur Donates Thiol_Acceptors Thiol-containing Molecules (e.g., Proteins) Sulfane_Sulfur->Thiol_Acceptors Transpersulfidation Modified_Proteins S-sulfhydrated Proteins Thiol_Acceptors->Modified_Proteins Cellular_Response Modulated Cellular Response (Theoretical) Modified_Proteins->Cellular_Response Workflow for Comparing Thiol-Based Compounds cluster_0 In Vitro Assays cluster_1 Preclinical Models cluster_2 Clinical Evaluation Antioxidant Antioxidant Activity (e.g., DPPH, ABTS assays) Cell_Culture Cell-based Assays (e.g., ROS measurement, GSH levels) Antioxidant->Cell_Culture Mucolytic Mucolytic Activity (e.g., Rheometry of sputum) Animal_Efficacy Efficacy Models (e.g., Lung injury, oxidative stress models) Mucolytic->Animal_Efficacy Animal_PK Pharmacokinetics (e.g., Rodent models) Cell_Culture->Animal_PK Phase_I Phase I Trials (Safety and PK in humans) Animal_PK->Phase_I Phase_II_III Phase II/III Trials (Efficacy in patient populations) Animal_Efficacy->Phase_II_III

References

A Comparative Guide to the Efficacy of Thiocystine and Other Sulfur Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of therapeutic development, the modulation of cellular sulfur metabolism has emerged as a critical target for addressing a spectrum of pathologies linked to oxidative stress and redox imbalance. Sulfur donors, molecules capable of supplying sulfur in a biologically accessible form, are at the forefront of this research. This guide provides an objective comparison of the efficacy of thiocystine against other prominent sulfur donors: N-acetylcysteine (NAC), sodium hydrosulfide (NaHS), and GYY4137. The comparison is supported by available experimental data and detailed methodologies to aid in the design of future research.

At a Glance: Comparative Overview of Sulfur Donors

The efficacy of a sulfur donor is determined by its mechanism of action, the type of sulfur species it generates, and its release kinetics. The following table summarizes the key characteristics of this compound and its counterparts.

FeatureThis compound (Cysteine Trisulfide)N-Acetylcysteine (NAC)Sodium Hydrosulfide (NaHS)GYY4137
Primary Sulfur Species Donated Persulfides (Cys-SSH, GSSH)Cysteine (precursor to Glutathione and H₂S)Hydrogen Sulfide (H₂S)Hydrogen Sulfide (H₂S)
Mechanism of Action Direct persulfide donor via reaction with thiols.Prodrug for L-cysteine, boosting intracellular glutathione levels and H₂S production.Rapid, spontaneous release of H₂S in aqueous solution.Slow, sustained hydrolysis-dependent release of H₂S.
Release Kinetics Rapid reaction with available thiols.Dependent on enzymatic deacetylation and subsequent metabolic pathways.Fast/bolus release.Slow/sustained release over hours to days.[1]
Primary Therapeutic Rationale Modulation of persulfide signaling, antioxidant effects.Replenishment of glutathione stores, mucolytic, antioxidant.Acute H₂S replacement therapy.Chronic H₂S-based therapeutic strategies.

Quantitative Comparison of Efficacy

Direct comparative studies quantifying the sulfur-donating efficacy of this compound against other donors are limited. However, we can infer their relative performance based on their distinct mechanisms and the quantification of their primary products.

Table 1: Hydrogen Sulfide Release Profiles of NaHS and GYY4137

This table presents data from a study comparing the in vitro H₂S release from NaHS and GYY4137 in cell culture medium.[1]

TimeH₂S Concentration from NaHS (400 µM)H₂S Concentration from GYY4137 (400 µM)
0.3 hours~350 µM~10 µM
1.5 hoursNear baseline~15 µM
24 hoursUndetectable~20 µM
7 daysUndetectable~20 µM (sustained)

Table 2: Glutathione Synthesis from N-Acetylcysteine

NAC's efficacy is primarily measured by its ability to increase intracellular glutathione (GSH) levels. While direct head-to-head data with this compound is unavailable, the established role of NAC as a cysteine precursor provides a basis for comparison.[2]

ParameterValue/Observation
Mechanism Intracellular deacetylation to L-cysteine, the rate-limiting substrate for GSH synthesis.[3]
Alternative Mechanism Reduces extracellular cystine to cysteine, which is then taken up by cells.[2]
Therapeutic Concentration Plasma concentrations of 100 µM are therapeutically achievable and can support maximal GSH synthesis.
Bioavailability Oral bioavailability of NAC is relatively low.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these sulfur donors are mediated through distinct signaling pathways.

This compound: The Persulfide Donor

This compound, a trisulfide, reacts with intracellular thiols like glutathione to generate persulfides, such as cysteine persulfide (Cys-SSH) and glutathione persulfide (GSSH). These persulfides are now recognized as key signaling molecules in their own right, with distinct properties from H₂S.

Thiocystine_Pathway This compound This compound (Cysteine Trisulfide) Persulfides Persulfides (Cys-SSH, GSSH) This compound->Persulfides reacts with Cellular_Thiols Cellular Thiols (e.g., GSH) Cellular_Thiols->Persulfides Signaling Downstream Signaling Persulfides->Signaling Antioxidant_Response Antioxidant Response Signaling->Antioxidant_Response Protein_Persulfidation Protein Persulfidation Signaling->Protein_Persulfidation

This compound metabolism and signaling.
N-Acetylcysteine: The Cysteine Prodrug

NAC serves as a prodrug for L-cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione. By boosting intracellular cysteine levels, NAC enhances the cell's capacity to combat oxidative stress. Cysteine can also be metabolized to produce H₂S.

NAC_Pathway NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis H2S_Production H₂S Production Cysteine->H2S_Production Metabolism Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense H2S_Signaling H₂S Signaling H2S_Production->H2S_Signaling

N-Acetylcysteine metabolism and downstream effects.
Sodium Hydrosulfide and GYY4137: Direct H₂S Donors

NaHS and GYY4137 directly release H₂S, a gaseous signaling molecule with pleiotropic effects, including vasodilation, anti-inflammatory, and cytoprotective actions. The primary difference lies in their release kinetics, which dictates their suitability for different therapeutic applications.

H2S_Donor_Pathway cluster_0 H₂S Donors NaHS NaHS H2S Hydrogen Sulfide (H₂S) NaHS->H2S Rapid Release GYY4137 GYY4137 GYY4137->H2S Slow Release Signaling H₂S Signaling Pathways H2S->Signaling Vasodilation Vasodilation Signaling->Vasodilation Anti_inflammation Anti-inflammation Signaling->Anti_inflammation Cytoprotection Cytoprotection Signaling->Cytoprotection

H₂S release and signaling from NaHS and GYY4137.

Experimental Protocols

To facilitate the comparative evaluation of these sulfur donors, the following experimental protocols are provided.

Quantification of Intracellular Persulfides

Objective: To measure the capacity of a sulfur donor to increase intracellular persulfide levels.

Methodology: A tag-switch method using mass spectrometry is a robust approach for the specific detection and quantification of protein persulfidation.

  • Cell Lysis and Protein Extraction:

    • Lyse cells treated with the sulfur donor and a vehicle control in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide) to prevent post-lysis artifacts.

  • Reduction of Persulfides:

    • Treat the protein lysate with a reducing agent, such as dithiothreitol (DTT), to selectively reduce persulfide bonds to free thiols.

  • Labeling of Newly Formed Thiols:

    • Alkylate the newly exposed thiol groups with a second, distinct labeling reagent (e.g., iodoacetamide).

  • Enrichment and Mass Spectrometry:

    • Enrich the labeled proteins or peptides (e.g., using biotin-streptavidin affinity chromatography if a biotinylated tag is used).

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of persulfidation.

Persulfide_Quantification_Workflow Start Cell Treatment with Sulfur Donor Lysis Cell Lysis with Thiol Blocking Agent Start->Lysis Reduction Reduction of Persulfides (e.g., DTT) Lysis->Reduction Labeling Labeling of New Thiols (e.g., Iodoacetamide) Reduction->Labeling Enrichment Enrichment of Labeled Proteins/Peptides Labeling->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Workflow for persulfide quantification.
Measurement of Intracellular Glutathione Levels

Objective: To assess the efficacy of NAC in increasing intracellular glutathione.

Methodology: High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive and specific method for quantifying GSH.

  • Sample Preparation:

    • Treat cells with NAC or a vehicle control.

    • Harvest cells and lyse them in a metaphosphoric acid solution to precipitate proteins and stabilize thiols.

  • Chromatographic Separation:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use an isocratic mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent) to separate GSH from other cellular components.

  • Electrochemical Detection:

    • Quantify GSH using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Calculate GSH concentrations based on a standard curve generated with known concentrations of GSH.

Quantification of H₂S Release

Objective: To measure the rate and amount of H₂S released from donors like NaHS and GYY4137.

Methodology: The methylene blue assay is a classic colorimetric method for H₂S quantification.

  • Sample Incubation:

    • Incubate the H₂S donor in a buffered solution or cell culture medium in a sealed vial.

  • H₂S Trapping:

    • In the same sealed system, include a trap solution containing zinc acetate to capture the released H₂S as zinc sulfide.

  • Colorimetric Reaction:

    • At specified time points, add N,N-dimethyl-p-phenylenediamine and ferric chloride to the trap solution. This reacts with the trapped sulfide to form methylene blue.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the methylene blue solution at 670 nm.

  • Quantification:

    • Determine the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).

Conclusion

The choice of a sulfur donor for research or therapeutic development depends on the specific biological question and the desired mechanism of action. This compound offers a unique approach by directly donating persulfides, which are emerging as critical signaling molecules. N-acetylcysteine remains a valuable and well-established tool for replenishing glutathione stores. The key distinction between NaHS and GYY4137 is their H₂S release profile, with the former being suitable for modeling acute H₂S effects and the latter for chronic, sustained delivery. The experimental protocols outlined in this guide provide a framework for the objective comparison of these and other novel sulfur donors, paving the way for a deeper understanding of their therapeutic potential.

References

Comparative Efficacy of Thiocystine and Alternative Cysteine Prodrugs in Cellular Redox Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Cysteine Prodrugs in Experimental Models

The strategic delivery of cysteine to cells is a cornerstone of therapeutic approaches aimed at mitigating oxidative stress and supporting cellular antioxidant defenses. As a precursor to the master antioxidant glutathione (GSH), cysteine plays a pivotal role in maintaining redox homeostasis. This guide provides a comparative analysis of Thiocystine, a trisulfide analog of cystine, and other established cysteine prodrugs, offering a resource for researchers designing experiments to validate findings in the realm of redox biology and drug development.

Performance Comparison of Cysteine Prodrugs

The efficacy of a cysteine prodrug is primarily determined by its ability to efficiently deliver cysteine, leading to an increase in intracellular GSH levels and subsequent activation of antioxidant signaling pathways. While direct comparative data for this compound is limited, its performance can be inferred from its chemical nature and compared with well-characterized alternatives like N-acetylcysteine (NAC), 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), and D-ribose-L-cysteine (RibCys).

CompoundProposed Cysteine Delivery MechanismReported Efficacy in Increasing Glutathione (GSH)
This compound Putative enzymatic or reductive cleavage to release cysteine and sulfane sulfur.Data not available. Efficacy is inferred from its structure as a cysteine donor.
N-acetylcysteine (NAC) Intracellular deacetylation to yield L-cysteine.[1]Widely documented to replenish intracellular GSH.[1] A study in asthenoteratozoospermia men showed increased GSH levels after NAC treatment. In some contexts, its effect on GSH levels may be less pronounced than its direct antioxidant actions.[2]
PTCA Intracellular hydrolysis of the thiazolidine ring to release L-cysteine.Demonstrated to be superior to other tested cysteine/GSH prodrugs in improving colonic lesions and normalizing hepatic GSH levels in a colitis model.[3]
RibCys Non-enzymatic hydrolytic dissociation to release L-cysteine.Shown to improve colonic lesions and normalize hepatic GSH levels in a colitis model.[3]

Note: The efficiency of cysteine delivery and subsequent GSH synthesis can be cell-type and context-dependent.

Core Mechanisms and Signaling Pathways

The primary mechanism of action for these compounds converges on the replenishment of the intracellular cysteine pool, which has two major downstream consequences: bolstering the glutathione system and activating the Nrf2 antioxidant response pathway.

Glutathione Synthesis and Redox Homeostasis

Cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is central to cellular antioxidant defense. By providing a source of cysteine, these prodrugs enhance the cell's capacity to synthesize GSH, thereby increasing the GSH/GSSG ratio, a key indicator of cellular redox status.

The Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

A critical signaling pathway activated by cysteine prodrugs is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophiles and reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those involved in glutathione synthesis and recycling. Cysteine prodrugs can indirectly activate Nrf2 by increasing GSH levels, which modulates the cellular redox environment, and potentially through direct effects of their metabolites. For instance, L-cystine has been shown to induce Nrf2 protein elevation.

Experimental Protocols

To validate the experimental findings related to this compound and its alternatives, the following detailed methodologies for key experiments are provided.

Measurement of Intracellular Glutathione (GSH) by HPLC

Objective: To quantify the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione following treatment with cysteine prodrugs.

Principle: This method involves the separation of GSH and GSSG from cell lysates using High-Performance Liquid Chromatography (HPLC) and their detection, often following a derivatization step to enhance sensitivity and allow for UV or fluorescence detection.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, NAC, or other comparators at various concentrations and time points. Include an untreated control group.

  • Cell Lysis and Protein Precipitation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing a protein precipitating agent, such as metaphosphoric acid or perchloric acid.

    • Centrifuge the lysate to pellet the precipitated protein.

  • Sample Derivatization (if required):

    • The supernatant containing GSH and GSSG can be derivatized to form a stable, detectable product. A common derivatizing agent is monobromobimane (mBB), which reacts with the thiol group of GSH.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Use an appropriate mobile phase to achieve separation of GSH and GSSG.

    • Detect the separated compounds using a UV or fluorescence detector at the appropriate wavelength for the derivatized or underivatized molecules.

  • Quantification:

    • Generate a standard curve using known concentrations of GSH and GSSG.

    • Calculate the concentration of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the protein concentration of the cell lysate.

Western Blot Analysis of Nrf2 Activation

Objective: To assess the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.

Principle: This protocol involves the separation of nuclear and cytoplasmic protein fractions from treated cells, followed by the detection of Nrf2 protein levels in each fraction by Western blotting. An increase in the nuclear Nrf2 fraction indicates pathway activation.

Procedure:

  • Cell Culture and Treatment: Treat cells with the compounds of interest as described above.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest and wash the cells.

    • Use a commercial nuclear/cytoplasmic extraction kit or a well-established protocol to separate the cytoplasmic and nuclear fractions. This typically involves sequential lysis with hypotonic and hypertonic buffers.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Use loading controls for each fraction (e.g., GAPDH for cytoplasmic and Lamin B1 for nuclear) to normalize the Nrf2 signal.

    • Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of activation.

Visualizing a Key Downstream Signaling Pathway

The following diagram illustrates the activation of the Nrf2 signaling pathway, a central mechanism through which cysteine prodrugs exert their antioxidant effects.

Caption: Nrf2 signaling pathway activation by cysteine prodrugs.

Concluding Remarks

While this compound presents an intriguing candidate as a cysteine and sulfane sulfur donor, a thorough experimental validation of its efficacy and mechanism of action is imperative. This guide provides a framework for comparing this compound to established cysteine prodrugs like NAC. By employing the outlined experimental protocols and considering the key signaling pathways, researchers can generate robust and comparable data to advance our understanding of redox-active therapeutics. Further investigation into the quantitative aspects of cysteine and sulfane sulfur delivery by this compound, as well as its toxicological profile, will be crucial for its potential development as a therapeutic agent. Some organic trisulfides have been noted for their potential as antiradiation drugs, though stability can be a concern. The degradation of trisulfides can lead to the release of H2S. General toxicity of organic sulfides can be linked to the generation of reactive oxygen species. A study on diallyl trisulfide (DATS) identified a lethal dose (LD50) of 188.67 mg/kg in mice and noted potential for organ damage at high doses.

References

The Stability of Thiocystine and Other Trisulfides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability of thiocystine and other biologically relevant trisulfides. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the performance and characteristics of these compounds. The following sections detail the comparative stability of key trisulfides under various conditions, the experimental methods used to determine this stability, and the involvement of these molecules in cellular signaling pathways.

Comparative Stability of Biologically Relevant Trisulfides

The stability of trisulfides is a critical factor in their biological activity and potential therapeutic applications. Here, we compare the stability of this compound (cysteine trisulfide) with glutathione trisulfide and N-acetylcysteine (NAC) trisulfide under different pH conditions, in the presence of amines, and at physiological temperature. The data reveals significant differences in their stability profiles, largely influenced by their molecular structure.

Key Findings:

  • Effect of pH: Cysteine trisulfide is stable at an acidic pH of 5.8 but shows poor solubility at a physiological pH of 7.4.[1] Glutathione trisulfide is more stable in acidic environments, with estimated half-lives of 6.3 days at pH 5.8, 0.90 days at pH 7.4, and 0.79 days at pH 9.0.[1] In contrast, N-acetylcysteine trisulfide is stable across all tested pH values due to the absence of an amine group that can be deprotonated.[1][2]

  • Effect of Amines: Trisulfides, in general, degrade rapidly in the presence of primary and tertiary amines, which are abundant in biological systems.[1] This suggests that trisulfide linkages may be short-lived in vivo. For instance, in the presence of butylamine, the half-life of NAC trisulfide is 53 minutes, while NAC tetrasulfide's half-life is a mere 1.5 minutes.

  • Effect of Temperature: At 37°C and pH 7.4, in the presence of butylamine, NAC trisulfide was 45% degraded after 1 hour and 81% degraded after 2 hours.

  • Stability in the Presence of Metals: NAC trisulfide demonstrated notable stability in the presence of zinc and iron sulfates, showing no observable degradation over 11 days.

CompoundConditionStability DataReference
Cysteine Trisulfide pH 5.8<3% degradation over 9 days.
pH 7.0Soluble and stable.
pH 7.4Poorly soluble.
pH 9.0Soluble and stable.
Glutathione Trisulfide pH 5.871% degraded after 10 days; Estimated half-life: 6.3 days.
pH 7.479% degraded after 9 days; Estimated half-life: 0.90 days.
pH 9.081% degraded after 9 days; Estimated half-life: 0.79 days.
Presence of Butylamine (30 min)29% degradation.
Presence of Triethylamine (30 min)14% degradation.
N-Acetylcysteine (NAC) Trisulfide All pH values testedStable.
Presence of Butylamine (pH 7.4, 37°C)45% degraded after 1h; 81% degraded after 2h; Estimated half-life: 53 minutes.
Presence of Zinc and Iron SulfatesStable for 11 days with no observable degradation.
N-Acetylcysteine (NAC) Tetrasulfide Presence of ButylamineEstimated half-life: 1.5 minutes.

Experimental Protocols

The stability of the trisulfides was primarily monitored using ¹H NMR spectroscopy. This technique allows for the quantification of the degradation of the parent trisulfide and the appearance of degradation products, such as the corresponding disulfide and elemental sulfur.

General Protocol for Stability Studies using ¹H NMR Spectroscopy
  • Sample Preparation: The trisulfide of interest (e.g., NAC trisulfide) is dissolved in a buffered solution of D₂O at a specific pH (e.g., 7.4) to a known concentration (e.g., 10 mM).

  • Initiation of Degradation: For studies involving amines, a specific amine (e.g., butylamine) is added to the solution. For temperature studies, the sample is maintained at the desired temperature (e.g., 37°C).

  • NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals to monitor the disappearance of the proton signals corresponding to the trisulfide and the appearance of signals from the degradation products.

  • Data Analysis: The concentration of the trisulfide at each time point is determined by integrating the respective peaks in the ¹H NMR spectrum. The percentage of degradation is calculated relative to the initial concentration. The half-life is estimated from the initial data points of the degradation curve.

experimental_workflow cluster_prep Sample Preparation cluster_initiation Degradation Initiation cluster_analysis Analysis A Dissolve Trisulfide in Buffered D2O B Set pH A->B C Add Amine / Adjust Temperature B->C D Acquire 1H NMR Spectra at Time Intervals C->D E Integrate Peaks to Determine Concentration D->E F Calculate % Degradation and Half-life E->F

Figure 1. Experimental workflow for trisulfide stability analysis.

Role in Cellular Signaling: The Keap1-Nrf2 Pathway

Trisulfides are increasingly recognized for their role in cellular signaling, primarily through the release of hydrogen sulfide (H₂S), a key gasotransmitter. H₂S can, in turn, mediate post-translational modifications of proteins, such as persulfidation, which can alter protein function and signaling cascades. One of the most well-characterized pathways modulated by H₂S is the Keap1-Nrf2 antioxidant response pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of H₂S donors like trisulfides, specific cysteine residues in Keap1 are modified. This modification, in the case of H₂S, is a persulfidation. This leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trisulfides This compound & Other Trisulfides H2S H2S Trisulfides->H2S Release Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 Persulfidation of Keap1 Keap1_SSH Keap1 (Persulfidated) Keap1_Nrf2->Keap1_SSH Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation of Nrf2 Nrf2 Nrf2 Keap1_SSH->Nrf2 Release of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Figure 2. Modulation of the Keap1-Nrf2 pathway by trisulfides.

References

Assessing the Specificity of Thiocystine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of Thiocystine, a trisulfide analog of Cystine that functions as a persulfide by transferring its sulfane sulfur to thiophilic acceptors.[1][2][3] Given its reactivity towards thiol groups, a thorough evaluation of its molecular targets and off-target effects is crucial for any potential therapeutic development. Thiol-reactive compounds can exhibit a wide range of specificities, from the broad reactivity of agents like N-ethylmaleimide to the highly targeted action of covalent inhibitors.[4][5]

This document outlines a multi-pronged approach employing established experimental protocols to characterize the interaction profile of this compound. We will compare its hypothetical specificity profile with well-characterized thiol-reactive compounds, providing a benchmark for data interpretation.

Comparator Thiol-Reactive Compounds

To provide context for the assessment of this compound, its potential specificity will be compared to the following compounds:

  • N-Ethylmaleimide (NEM): A commonly used research tool that alkylates free sulfhydryl groups with high reactivity and relatively low specificity, often leading to interactions with numerous cellular proteins.

  • Iodoacetamide (IAA): Another widely used, irreversible alkylating agent for cysteine residues. While generally considered non-specific, its reactivity can differ from NEM.

  • Targeted Covalent Inhibitor (e.g., Covalent Kinase Inhibitor): These are drugs designed to form a covalent bond with a specific cysteine residue within the active site of a target protein, exhibiting high potency and selectivity.

  • Glutathione (GSH): A major endogenous antioxidant and thiol-containing tripeptide that can react with electrophilic compounds, providing a baseline for physiological thiol reactivity.

Experimental Approaches to Determine Specificity

A combination of proteomic and biophysical methods is recommended for a thorough assessment of this compound's specificity.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification

This method aims to identify proteins that directly and covalently bind to this compound. A modified version of this compound containing an affinity tag (e.g., biotin or a click-chemistry handle) is used to pull down its binding partners from cell lysates.

  • Synthesis of Affinity Probe: Synthesize an analog of this compound with a terminal alkyne or azide group for click chemistry, or a biotin tag.

  • Cell Culture and Treatment: Treat the cell line of interest (e.g., a relevant cancer cell line) with the this compound affinity probe. Include controls such as vehicle-treated cells and cells treated with the affinity probe in the presence of an excess of untagged this compound (competitive displacement).

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Click Chemistry Reaction (if applicable): For alkyne/azide-tagged probes, perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin tag.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotin-tagged this compound-protein adducts.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-probe-treated sample compared to the controls.

The results of the AC-MS experiment can be summarized in a table comparing the identified proteins for this compound and the comparator compounds.

Protein Target This compound NEM Iodoacetamide Covalent Kinase Inhibitor (Target: Kinase X)
(Spectral Counts) (Spectral Counts) (Spectral Counts) (Spectral Counts)
Kinase X 581512152
Protein Disulfide Isomerase 4568755
Peroxiredoxin-1 3955623
Tubulin 2189952
GAPDH 181101214
HSP90 1572806
Total Identified Proteins 48 >200 >200 12

This table illustrates a hypothetical outcome where this compound shows a more restricted set of interactors than the highly reactive NEM and Iodoacetamide, but is less specific than a targeted covalent inhibitor.

AC_MS_Workflow cluster_cell_culture Cellular Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis cell_treatment Cells treated with This compound-Alkyne Probe lysis Cell Lysis cell_treatment->lysis control Control Cells (Vehicle or Competition) control->lysis click_chem Click Chemistry: Biotin-Azide Addition lysis->click_chem affinity_purification Streptavidin Affinity Purification click_chem->affinity_purification elution_digestion Elution & Tryptic Digestion affinity_purification->elution_digestion lc_ms LC-MS/MS Analysis elution_digestion->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis

Affinity Chromatography-Mass Spectrometry Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest (identified from the AC-MS experiment) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of binding.

The CETSA results can be presented in a table summarizing the thermal shifts observed for potential target proteins.

Protein Target This compound (10 µM) NEM (100 µM) Covalent Kinase Inhibitor (1 µM)
ΔTm (°C) ΔTm (°C) ΔTm (°C)
Kinase X +4.2+1.1+8.5
Protein Disulfide Isomerase +2.8+5.1No significant shift
Peroxiredoxin-1 +3.5+4.8No significant shift
GAPDH No significant shift+2.5No significant shift

This hypothetical data shows this compound inducing a significant thermal shift in a few specific proteins, suggesting direct engagement, while the non-specific agent NEM stabilizes a broader range of proteins. The targeted inhibitor shows a large shift for only its intended target.

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis treat_cells Incubate cells with This compound or Vehicle heat_aliquots Heat cell aliquots to a temperature gradient treat_cells->heat_aliquots lysis Cell Lysis heat_aliquots->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation quantification Quantify soluble protein (Western Blot / MS) centrifugation->quantification data_analysis Generate melting curves and determine ΔTm quantification->data_analysis

Cellular Thermal Shift Assay (CETSA) Workflow.
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the engagement of a compound with a whole class of enzymes in a complex biological sample. To assess the specificity of this compound for cysteine-containing proteins, a broad-spectrum cysteine-reactive probe can be used.

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Inhibitor Incubation: Treat aliquots of the lysate with increasing concentrations of this compound or the comparator compounds.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to label the cysteine residues that are not occupied by the test compound.

  • Click Chemistry: Attach a fluorescent reporter dye or biotin via a CuAAC reaction.

  • Analysis:

    • Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band indicates that the test compound is binding to that protein and preventing probe labeling.

    • MS-based: For a proteome-wide view, use a biotin tag for enrichment, followed by tryptic digestion and LC-MS/MS analysis to identify and quantify the labeled cysteine sites.

  • Data Analysis: Determine the IC50 values for the inhibition of probe labeling for each identified protein/cysteine site.

The proteome-wide cysteine reactivity can be summarized in a table of IC50 values for selected proteins.

Protein Target This compound NEM Iodoacetamide Covalent Kinase Inhibitor (Target: Kinase X)
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Kinase X (Cys797) 1.255680.05
Protein Disulfide Isomerase (Cys53) 5.88.210.5>100
Peroxiredoxin-1 (Cys52) 4.56.19.8>100
GAPDH (Cys152) 252.53.1>100
Number of Cysteines with IC50 < 10 µM 12 >150 >150 2

This hypothetical data suggests that this compound is more selective than NEM and Iodoacetamide, as it inhibits probe binding to a smaller subset of proteins with higher potency for some targets like Kinase X. However, it is less selective than the targeted covalent inhibitor.

ABPP_Workflow cluster_lysate_prep Sample Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis lysate Cell Lysate inhibitor_incubation Incubate with this compound or Comparator Compound lysate->inhibitor_incubation probe_labeling Add Cysteine-Reactive Alkyne Probe inhibitor_incubation->probe_labeling click_chem Click Chemistry with Reporter Tag (e.g., Biotin) probe_labeling->click_chem enrichment Streptavidin Enrichment click_chem->enrichment analysis LC-MS/MS Analysis enrichment->analysis quantification Quantify Cysteine Occupancy and Determine IC50 analysis->quantification

Competitive ABPP Workflow for Cysteine Reactivity.
In Vitro Kinase Profiling

Given that kinases are a major class of drug targets and many contain reactive cysteines, a broad in vitro kinase panel is essential to assess potential off-target kinase activity.

  • Assay Panel: Utilize a commercial service or an in-house panel of a large number of purified kinases (e.g., >300).

  • Inhibitor Concentration: Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel.

  • Assay Conditions: The assays are typically run at or near the Km of ATP for each kinase to provide a standardized comparison.

  • Activity Measurement: Measure the remaining kinase activity after incubation with this compound. The readout can be radiometric (e.g., ³³P-ATP incorporation) or non-radiometric (e.g., fluorescence-based).

  • Follow-up: For any kinases that show significant inhibition (e.g., >50% at 1 µM), perform a full dose-response curve to determine the IC50 value.

The results of the kinase screen can be presented as percent inhibition and IC50 values for the most potently inhibited kinases.

Kinase This compound NEM Covalent Kinase Inhibitor (Target: Kinase X)
IC50 (µM) IC50 (µM) IC50 (µM)
Kinase X 0.8250.01
Kinase Y 5.215>50
Kinase Z 12.518>50
Number of Kinases with >50% Inhibition at 1 µM 3 42 1

This hypothetical data indicates that this compound has some off-target activity against a small number of kinases, but is significantly more selective than NEM. The targeted inhibitor remains highly specific for Kinase X.

Potential Signaling Pathway Modulation

Thiol modifications can impact a wide array of signaling pathways. For instance, many kinases and phosphatases have critical cysteine residues in their active sites or regulatory domains. A compound like this compound could potentially modulate such pathways.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X (Cysteine-containing) adaptor->kinase_x downstream_kinase Downstream Kinase kinase_x->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression This compound This compound This compound->kinase_x Inhibition via Cysteine Modification

Hypothetical modulation of a signaling pathway by this compound.

Conclusion

Assessing the specificity of a thiol-reactive compound like this compound requires a systematic and multi-faceted approach. The experimental framework outlined in this guide, combining direct target identification (AC-MS), cellular target engagement validation (CETSA), proteome-wide reactivity profiling (Competitive ABPP), and specific off-target screening (in vitro kinase profiling), provides a robust strategy to build a comprehensive specificity profile. By comparing the results for this compound with those of well-characterized compounds ranging from non-specific to highly targeted, researchers can objectively evaluate its potential as a selective therapeutic agent and guide future drug development efforts. The inherent reactivity of such compounds necessitates a thorough understanding of their cellular interaction landscape to ensure both efficacy and safety.

References

Benchmarking Thiocystine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Thiocystine, a trisulfide analog of cystine, with established research tools in the field of redox biology and cellular signaling. The information presented herein is supported by experimental data to aid in the informed selection of reagents for studying sulfane sulfur and persulfide-related signaling pathways.

Introduction to this compound

This compound, a stable trisulfide analog of Cystine, functions as a persulfide, donating its sulfane sulfur to thiophilic acceptors.[1] In cellular systems, treatment with this compound has been shown to increase the intracellular levels of hydropersulfides, such as cysteine hydropersulfide (CysSSH) and glutathione hydropersulfide (GSSH).[1] This positions this compound as a valuable tool for investigating the physiological and pathological roles of persulfides in various biological processes. This guide will compare this compound to other commonly used sulfur donors, providing a framework for its application in research.

Comparison with Established Persulfide and H₂S Donors

The study of hydrogen sulfide (H₂S) and other reactive sulfur species has led to the development of various donor molecules. These compounds are crucial for elucidating the roles of these signaling molecules in health and disease. Below is a comparative overview of this compound and other established donors.

Table 1: Comparison of Sulfur Donor Characteristics

FeatureThis compoundGYY4137Na₂S₄ (Sodium Polysulfide)N-acetylcysteine persulfide (NAC-SSH)Diallyl Trisulfide (DATS)
Compound Type TrisulfidePhosphorodithioateInorganic PolysulfidePersulfideOrganosulfur Compound
Primary Donated Species Sulfane Sulfur (leading to persulfides)H₂S (slow release)Polysulfides/Sulfane SulfurPersulfideH₂S and Polysulfides
Release Mechanism Intracellular metabolismHydrolysisSpontaneous decompositionDirect deliveryMetabolism
Key Applications Study of persulfide signaling, oxidative stressLong-term H₂S signaling studiesInduction of protein persulfidationDirect study of persulfide effectsCardioprotection, cancer research

Quantitative Performance Data

Direct quantitative comparisons of this compound with other sulfur donors are limited in the current literature. However, data from studies on related compounds can provide insights into their relative activities. For instance, studies have compared the efficacy of Na₂S₄ and GYY4137 in inducing protein persulfidation. It is important to note that these comparisons do not directly include this compound, and thus, the following table should be interpreted with caution.

Table 2: Relative Efficacy of Persulfide Induction (Illustrative)

Donor CompoundConcentrationCell LineMethodRelative Persulfide InductionReference
Na₂S₄ 200 µMHEK293qPerS-SIDHigh(Hypothetical Data)
GYY4137 1 mMHEK293qPerS-SIDModerate(Hypothetical Data)
This compound Data not available--Data not available-

Note: The data in this table is illustrative and based on findings from studies comparing Na₂S₄ and GYY4137. Direct comparative data for this compound is needed for a conclusive assessment.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Antioxidant Response Pathway

A key signaling pathway influenced by reactive sulfur species is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-driven genes, which encode for a variety of cytoprotective proteins. Persulfides, such as those generated from this compound, are thought to play a role in the modification of Keap1, thereby activating the Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Nrf2_degraded Nrf2 Degradation Keap1_Nrf2->Nrf2_degraded Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation Ub Ubiquitin This compound This compound Persulfides Persulfides This compound->Persulfides Persulfides->Keap1_Nrf2 Modification of Keap1 Cysteines Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway activation by this compound-derived persulfides.

Experimental Workflow: Measuring Intracellular Persulfides

The following workflow outlines a general procedure for measuring intracellular persulfide levels using the fluorescent probe SSP4.

Persulfide_Measurement_Workflow start Start: Seed cells in a multi-well plate treat Treat cells with this compound or other sulfur donors start->treat incubate Incubate for a defined period treat->incubate wash Wash cells to remove excess compound incubate->wash add_probe Add SSP4 fluorescent probe wash->add_probe incubate_probe Incubate in the dark add_probe->incubate_probe measure Measure fluorescence (e.g., plate reader or microscopy) incubate_probe->measure analyze Analyze and compare fluorescence intensity measure->analyze

Caption: Workflow for measuring intracellular persulfides using a fluorescent probe.

Experimental Protocols

General Protocol for Measuring Intracellular Persulfide Levels with SSP4 Probe

This protocol provides a general guideline for assessing the intracellular persulfide-donating capacity of this compound and other compounds using the fluorescent probe SSP4.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well black, clear bottom for fluorescence reading)

  • This compound and other sulfur donor compounds

  • SSP4 fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare stock solutions of this compound and other sulfur donors in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells with the compounds for a specific time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing: Carefully remove the medium containing the compounds and wash the cells gently with PBS to remove any extracellular compounds.

  • Probe Loading: Prepare a working solution of SSP4 probe in serum-free medium or PBS according to the manufacturer's instructions (e.g., 5-10 µM). Add the SSP4 solution to each well.

  • Probe Incubation: Incubate the cells with the SSP4 probe for a specified time (e.g., 30 minutes) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Plate Reader: If using a plate reader, wash the cells with PBS to remove excess probe and then add fresh PBS to the wells. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescein product of the SSP4 reaction (e.g., Ex/Em = ~482/515 nm).[2]

    • Fluorescence Microscopy: For imaging, wash the cells with PBS and mount them with a suitable imaging medium. Observe the cells under a fluorescence microscope using the appropriate filter set.

  • Data Analysis: Quantify the fluorescence intensity for each treatment group. Normalize the fluorescence values to a measure of cell number or protein concentration if necessary. Compare the fluorescence intensity of cells treated with this compound to those treated with other sulfur donors and the vehicle control.

Conclusion

This compound serves as a valuable research tool for investigating the roles of persulfides in cellular signaling and redox biology. Its ability to increase intracellular persulfide levels makes it a useful compound for studying downstream effects, such as the activation of the Keap1-Nrf2 pathway. While direct quantitative comparisons with other established sulfur donors are currently limited, the information and protocols provided in this guide offer a foundation for researchers to design and conduct their own comparative studies. As the field of reactive sulfur species continues to evolve, further research directly benchmarking this compound against other donors will be crucial for a more complete understanding of its relative efficacy and potential applications.

References

Thiocystine: A Comparative Analysis Against Other Sulfur-Containing Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic and research applications for sulfur-containing compounds, the quest for superior alternatives is perpetual. This guide offers a comprehensive comparison of Thiocystine against other prominent sulfur-containing molecules such as L-Cysteine, N-Acetylcysteine (NAC), and Glutathione (GSH). The objective is to provide researchers, scientists, and drug development professionals with a data-driven analysis of their respective performance, supported by experimental evidence.

Performance Comparison: Antioxidant Activity and Glutathione Induction

The efficacy of sulfur-containing compounds is often evaluated based on their antioxidant capacity and their ability to replenish intracellular glutathione, a cornerstone of cellular antioxidant defense.

Antioxidant Capacity (DPPH Radical Scavenging Activity)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the antioxidant activity of compounds. The EC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric. While direct comparative studies under identical conditions are limited, the available data provides insights into the relative antioxidant potential of these compounds.

CompoundDPPH EC50 ValueSource
This compound Data not available-
N-Acetylcysteine (NAC) Higher than N-Acetylcysteine Amide (NACA)[1]
L-Cysteine derivative (N-Boc-L-cysteine methyl ester) (1048.67 ± 43.25) × 10⁻³ µmol/mL[2]
S-allyl-L-cysteine 30 to 66 times weaker than ascorbic acid[3]
Glutathione (GSH) Data not available in direct comparison-

Note: The antioxidant activity of these compounds can vary significantly based on the assay conditions.

Intracellular Glutathione and Cysteine Induction

The ability of a compound to increase intracellular levels of cysteine and subsequently glutathione is a critical determinant of its therapeutic potential, particularly in conditions associated with oxidative stress.

CompoundEffect on Intracellular Glutathione/Cysteine LevelsSource
This compound Functions as a persulfide, transferring its sulfane sulfur; potential cysteine donor. Quantitative data on intracellular concentration changes is limited.[4]
N-Acetylcysteine (NAC) Dietary supplementation restored tissue GSH levels in protein-malnourished mice.[5]
L-Cysteine/L-Cystine Treatment of E. coli with cystine led to an approximately eightfold increase in intracellular cysteine concentration.
Glutathione (GSH) Exogenous administration did not restore intracellular GSH after depletion, but did elevate intracellular cysteine tenfold, likely through thiol/disulfide exchange with cystine in the medium.
Cysteine Prodrugs (general) Normalized hepatic GSH levels in a murine colitis model.

Mechanisms of Action: A Comparative Overview

The functional differences between this compound and its alternatives are rooted in their distinct chemical structures and metabolic pathways.

This compound , a trisulfide analog of cystine, is proposed to act as a "persulfide," capable of donating its central sulfur atom. This property may allow it to participate in unique signaling pathways and post-translational modifications. Its primary mechanism is thought to involve the delivery of cysteine for glutathione synthesis, though the precise kinetics and efficiency of this process require further investigation.

L-Cysteine is the direct precursor for glutathione synthesis. However, its direct administration is limited by its instability and potential for toxicity.

N-Acetylcysteine (NAC) is a more stable and bioavailable precursor of L-cysteine. Upon administration, it is deacetylated to release cysteine, which can then be incorporated into glutathione. This makes NAC a widely used agent for replenishing glutathione stores.

Glutathione (GSH) , while being the body's primary endogenous antioxidant, has poor oral bioavailability and is not effectively transported into most cells when administered exogenously.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these compounds with cellular machinery, the following diagrams illustrate the glutathione biosynthesis pathway and a typical experimental workflow for assessing antioxidant activity.

Glutathione_Biosynthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cysteine_int L-Cysteine This compound->Cysteine_int Cysteine Delivery NAC NAC NAC->Cysteine_int Deacetylation Cysteine_ext L-Cysteine Cysteine_ext->Cysteine_int Transport GSH_ext Glutathione GCL Glutamate-Cysteine Ligase (GCL) Cysteine_int->GCL gamma_GC γ-Glutamylcysteine Cysteine_int->gamma_GC Glutamate GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH_int Glutathione (GSH) gamma_GC->GSH_int Glycine GS->GSH_int Antioxidant_Defense Antioxidant Defense Detoxification GSH_int->Antioxidant_Defense

Glutathione biosynthesis pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH solution with Test Compound solution DPPH_Solution->Mix Test_Compounds Prepare Test Compound Solutions (this compound, NAC, Cysteine, GSH) at various concentrations Test_Compounds->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Measure_Absorbance->Calculate_Scavenging Determine_EC50 Determine EC50 Value Calculate_Scavenging->Determine_EC50

DPPH radical scavenging assay workflow.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of sulfur-containing compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound, NAC, L-Cysteine, GSH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a series of dilutions for each test compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each test compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain only the DPPH solution and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Measurement of Intracellular Glutathione

Objective: To quantify the changes in intracellular glutathione levels after treatment with sulfur-containing compounds.

Materials:

  • Cell culture medium

  • Test compounds

  • Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet, monochlorobimane)

  • Flow cytometer or fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with different concentrations of the test compounds (this compound, NAC, L-Cysteine) for a specified period.

  • Cell Staining: After treatment, wash the cells with PBS. Incubate the cells with a thiol-reactive fluorescent probe according to the manufacturer's instructions. This probe will react with intracellular thiols, primarily GSH, to produce a fluorescent signal.

  • Analysis:

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.

    • Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope and quantify the fluorescence intensity per cell.

  • Data Interpretation: An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular glutathione levels.

Conclusion

The selection of an appropriate sulfur-containing compound for research or therapeutic development depends on the specific application and desired outcome. While NAC is a well-established and effective precursor for intracellular glutathione synthesis with good bioavailability, this compound presents an intriguing alternative with a potentially unique mechanism of action as a persulfide donor. However, the current body of literature lacks sufficient quantitative data to definitively position this compound as a superior alternative to other sulfur-containing compounds. Further comparative studies focusing on its antioxidant efficacy, bioavailability, and impact on intracellular thiol status are warranted to fully elucidate its potential. L-Cysteine remains a fundamental building block but is hampered by practical limitations, and exogenous glutathione has poor cellular uptake. Researchers and drug developers should carefully consider these factors when selecting a sulfur-containing compound for their specific needs.

References

A Quantitative Comparison of Thiol-Reactive Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, quantitative comparison of the reactivity of common chemical groups used to target cysteine residues in proteins and other biomolecules. The focus is on providing researchers, scientists, and drug development professionals with objective data to select the appropriate chemistry for their specific application, be it protein labeling, inhibitor development, or drug delivery. We will compare the performance of maleimides, iodoacetamides, and disulfides, which are foundational tools in thiol-targeted covalent chemistry.

Overview of Thiol Reactivity

The thiol side chain of cysteine is a potent, yet relatively rare, nucleophile in proteins at physiological pH. Its reactivity is governed by the pKa of the thiol group (typically ~8.5), which determines the concentration of the more reactive thiolate anion (S⁻). This unique reactivity allows for highly specific modification of proteins. The primary reaction chemistries targeting thiols are Michael addition, S-alkylation, and thiol-disulfide exchange.

Quantitative Reactivity Comparison

The selection of a thiol-reactive chemical group depends on the desired reaction speed, the stability of the final conjugate, and the required selectivity. The following table summarizes the second-order rate constants for the reaction of maleimides, iodoacetamides, and pyridyl disulfides with cysteine, providing a quantitative basis for comparison.

Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups with Cysteine

Functional GroupReaction MechanismSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics & Stability
Maleimide Michael Addition~10² - 10⁴[1]High Reactivity: Very fast reaction at neutral pH (7.0-7.5).[1] Selectivity: Excellent selectivity for thiols over amines at pH ~7.[2][3] Stability: The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability, especially in the presence of other thiols.[4] The succinimide ring can be hydrolyzed to improve long-term stability.
Iodoacetamide S-Alkylation (Sɴ2)~10¹ - 10²Moderate Reactivity: Slower reaction compared to maleimides. Stability: Forms a highly stable, irreversible thioether bond. Selectivity: Good selectivity for thiols, but can react with other nucleophiles (e.g., His, Lys, N-terminus) at higher pH or with prolonged incubation.
Pyridyl Disulfide Thiol-Disulfide ExchangeVariable (pH-dependent)Reversible Reaction: Forms a disulfide bond that can be cleaved by other thiols. Tunable Reactivity: The reaction rate is dependent on pH and the concentration of the reacting thiol. Application: Ideal for applications requiring a cleavable linker, such as drug release in a reducing environment.

Note: Rate constants are approximate and can vary based on the specific molecule, solvent, temperature, and pH of the reaction.

Experimental Protocols

Accurate comparison of reactivity requires standardized experimental protocols. Below are methodologies for determining the reaction kinetics of thiol-reactive compounds.

Protocol: Determination of Second-Order Rate Constant

This protocol is used to measure the rate of reaction between a thiol-reactive compound (e.g., a maleimide derivative) and a model thiol (e.g., N-acetyl-L-cysteine or glutathione).

Objective: To determine the second-order rate constant (k₂) for the conjugation reaction.

Materials:

  • Thiol-reactive compound (e.g., N-ethylmaleimide)

  • Thiol compound (e.g., Glutathione, GSH)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

  • Quenching solution: High concentration of a thiol like β-mercaptoethanol or DTT.

  • Analytical instrument: Spectrophotometer or HPLC system.

Procedure:

  • Preparation of Reactants: Prepare stock solutions of the thiol-reactive compound (e.g., 10 mM in DMSO) and the thiol compound (e.g., 100 mM in degassed PBS).

  • Kinetic Assay (Pseudo-First-Order Conditions):

    • In a cuvette or reaction vial, add the reaction buffer.

    • Add the thiol-reactive compound to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the thiol compound to a much higher final concentration (e.g., 1 mM to 10 mM) to ensure pseudo-first-order kinetics.

  • Monitoring the Reaction:

    • Spectrophotometric Method: If the thiol-reactive compound or the product has a unique absorbance, monitor the change in absorbance over time at a specific wavelength. For example, the disappearance of N-ethylmaleimide can be monitored at 300 nm.

    • HPLC Method: At various time points, take an aliquot of the reaction mixture, quench the reaction (e.g., by adding quenching solution or acidifying), and analyze the sample by reverse-phase HPLC to quantify the concentration of the remaining reactant or the formed product.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Thiol] , where [Thiol] is the concentration of the thiol used in the experiment.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes.

Thiol-Reactive Conjugation Pathways

This diagram illustrates the three primary chemical reactions discussed for modifying cysteine residues.

G Figure 1: Thiol-Reactive Conjugation Mechanisms cluster_0 Michael Addition cluster_1 S-Alkylation cluster_2 Thiol-Disulfide Exchange Cys_SH_MA Cysteine Thiol (R-SH) Product_MA Stable Thioether Adduct Cys_SH_MA->Product_MA + Maleimide Maleimide Maleimide->Product_MA Cys_SH_Alk Cysteine Thiol (R-SH) Product_Alk Irreversible Thioether Bond Cys_SH_Alk->Product_Alk + Iodoacetamide Iodoacetamide (I-CH2-CO-R') Iodoacetamide->Product_Alk Cys_SH_DS Cysteine Thiol (R-SH) Product_DS Reversible Disulfide Bond Cys_SH_DS->Product_DS + Pyridyl_DS Pyridyl Disulfide (Py-S-S-R') Pyridyl_DS->Product_DS Product_DS->Cys_SH_DS Reversible G Figure 2: Workflow for Kinetic Analysis prep 1. Prepare Reactants (Thiol & Reagent Stocks) mix 2. Initiate Reaction (Pseudo-first-order conditions) prep->mix monitor 3. Monitor Reaction vs. Time (HPLC or Spectrophotometry) mix->monitor analyze 4. Data Analysis (Plot ln[A] vs. time) monitor->analyze calc 5. Calculate Rate Constants (k' and k₂) analyze->calc G Figure 3: Glutaredoxin Catalytic Cycle PSSG Protein-SSG (Glutathionylated Protein) Grx_SSG Grx-SSG Intermediate PSSG->Grx_SSG + Grx-SH Grx_SH Reduced Grx-SH GSSG Oxidized Glutathione (GSSG) Grx_SSG->GSSG + GSH P_SH Reduced Protein-SH Grx_SSG->P_SH Releases GSH Glutathione (GSH) GSSG->Grx_SH via Glutathione Reductase (NADPH)

References

A Comparative Guide to the Validation of Analytical Methods for Thiocystine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of thiocystine, a sulfur-containing amino acid, is crucial for various biochemical and pharmaceutical studies. This guide provides an objective comparison of validated analytical methods for this compound quantification, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of different validated methods.

Parameter HPLC-UV HPLC-Fluorescence LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.078 - 100 µM[1]
Limit of Detection (LOD) ~0.05 µg/mL< 4 pmol[2]0.0192 µM[1]
Limit of Quantification (LOQ) ~0.1 µg/mL-0.0582 µM[1]
Precision (CV%) < 5%Intra-assay: 3.31%, Inter-assay: 4.85%[2]≤10%
Accuracy/Recovery 95 - 105%-94% - 106%
Run Time ~15-20 min~20 min3 - 7.5 min
Selectivity ModerateHigh (with derivatization)Very High
Sample Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published methods and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Extraction: Samples are extracted with a protein precipitation agent, such as acetonitrile or trichloroacetic acid, to remove larger molecules.

  • Derivatization (Optional but Recommended): To enhance UV detection, thiols can be derivatized. A common derivatizing agent is 1-benzyl-2-chloropyridinium bromide.

  • Filtration: The resulting solution is filtered through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% sulfuric acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 200 nm.

  • Injection Volume: 20 µL.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Sample Extraction Extraction Sample->Extraction Add Acetonitrile Derivatization Derivatization Extraction->Derivatization Add Derivatizing Agent Filtration Filtration Derivatization->Filtration 0.22 µm Filter HPLC_System HPLC_System Filtration->HPLC_System Inject C18_Column C18_Column HPLC_System->C18_Column Separation UV_Detector UV_Detector C18_Column->UV_Detector Detection at 200 nm Data_Analysis Data_Analysis UV_Detector->Data_Analysis Quantification G cluster_prep Sample Preparation cluster_hplc HPLC-Fluorescence Analysis Sample Sample Reduction Reduction Sample->Reduction Add TCEP Derivatization Derivatization Reduction->Derivatization Add Fluorescent Tag Precipitation Precipitation Derivatization->Precipitation Add Perchloric Acid Centrifugation Centrifugation Precipitation->Centrifugation HPLC_System HPLC_System Centrifugation->HPLC_System Inject Supernatant C18_Column C18_Column HPLC_System->C18_Column Separation FLD_Detector FLD_Detector C18_Column->FLD_Detector Fluorescence Detection Data_Analysis Data_Analysis FLD_Detector->Data_Analysis Quantification G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample IS_Addition IS_Addition Sample->IS_Addition Add Internal Standard Precipitation Precipitation IS_Addition->Precipitation Add Cold Acetonitrile Centrifugation Centrifugation Precipitation->Centrifugation UPLC_System UPLC_System Centrifugation->UPLC_System Inject Supernatant C18_Column C18_Column UPLC_System->C18_Column Rapid Separation Mass_Spec Mass_Spec C18_Column->Mass_Spec Ionization MRM_Detection MRM_Detection Mass_Spec->MRM_Detection MRM Mode Data_Analysis Data_Analysis MRM_Detection->Data_Analysis Quantification

References

Safety Operating Guide

Proper Disposal Procedures for Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of thiocystine, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Potential Hazards: While specific toxicity data for this compound is limited, related compounds such as cysteine and thiocyanates present known hazards. These include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes serious eye damage.[1]

  • May cause skin and respiratory irritation.

  • Contact with acids may liberate very toxic gas (a known hazard for thiocyanates).[1][2][3]

  • Organic sulfur compounds can have a strong, unpleasant odor.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound and related compounds for reference.

PropertyThis compoundL-CysteineSodium Thiocyanate
CAS Number 14172-54-452-90-4540-72-7
Molecular Formula C6H12N2O4S3C3H7NO2SNaSCN
Molecular Weight 272.37 g/mol 121.16 g/mol 81.07 g/mol
Physical State SolidWhite crystalline powderWhite crystalline solid
Hazards Assumed hazardous based on related compoundsSkin, eye, and respiratory irritant; harmful if ingested.Harmful if swallowed, in contact with skin, or inhaled; causes serious eye damage; contact with acids liberates very toxic gas.
Decomposition Degrades in the presence of amines or at alkaline pH to disulfides and elemental sulfur.May produce hazardous combustion products including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.Thermal decomposition can lead to the release of irritating gases and vapors.

Disposal Operational Plan

Adherence to local, state, and federal regulations for chemical waste disposal is mandatory. The following protocols provide a general framework for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for the disposal of this compound and materials contaminated with it.

Step 1: Waste Segregation and Collection

  • Treat all forms of this compound waste (unused product, solutions, contaminated labware) as hazardous chemical waste.

  • Collect this compound waste in a dedicated, properly labeled, and leak-proof container. The container must be chemically compatible with the compound.

  • Do not mix this compound waste with other waste streams, particularly acidic waste, to prevent the potential release of toxic gases.

Step 2: Labeling

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "14172-54-4"

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant")

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources and incompatible chemicals.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.

Option 2: Chemical Treatment (For Advanced Users)

Chemical treatment to degrade this compound into less hazardous compounds may be considered but should only be performed by trained personnel with a thorough understanding of the chemical reactions and associated risks. This is generally not the preferred method due to the potential for generating other hazardous byproducts.

Potential Treatment Method: Oxidation Organic trisulfides can be oxidized to sulfoxides and ultimately to sulfonic acids, which may be less hazardous. A common laboratory oxidant for sulfur compounds is hydrogen peroxide.

Experimental Protocol: Oxidation of this compound (Illustrative) This is a general guideline and must be adapted and validated for safety and efficacy in a controlled laboratory setting.

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of this compound.

  • Reaction: Slowly add a slight excess of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution with stirring. The reaction may be exothermic, so cooling may be necessary.

  • Monitoring: Monitor the reaction to ensure the complete degradation of this compound. This may be done using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Disposal: Once the reaction is complete, the resulting solution should be neutralized if necessary. The final solution must be evaluated for any remaining hazards before being disposed of in accordance with local regulations. The treated waste may still need to be collected as hazardous waste.

Caution: The oxidation of sulfur compounds can produce various byproducts. It is crucial to have a thorough understanding of the reaction chemistry before attempting any chemical treatment.

Spill Management
  • Minor Spills:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

Mandatory Visualizations

Thiocystine_Disposal_Workflow cluster_assessment Waste Assessment cluster_primary_disposal Primary Disposal Route (Recommended) cluster_secondary_disposal Secondary Disposal Route (Advanced) Assess Waste Assess this compound Waste (Solid, Solution, Contaminated Labware) Segregate Segregate as Hazardous Waste Assess Waste->Segregate Standard Procedure Chemical_Treatment Consider Chemical Treatment (e.g., Oxidation) Assess Waste->Chemical_Treatment Expert User Only Label Label Container 'Hazardous Waste - this compound' Segregate->Label Store Store in Satellite Accumulation Area Label->Store Professional_Disposal Arrange for Professional Disposal via EHS Store->Professional_Disposal Treated_Waste Assess Treated Waste for Hazards Chemical_Treatment->Treated_Waste Treated_Waste->Segregate If still hazardous

This compound Disposal Decision Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal Start Start: this compound Waste Prepare_Solution Prepare Dilute Aqueous Solution in Fume Hood Start->Prepare_Solution Add_Oxidant Slowly Add Oxidizing Agent (e.g., H2O2) with Stirring Prepare_Solution->Add_Oxidant Monitor Monitor Reaction (e.g., TLC, HPLC) Add_Oxidant->Monitor Neutralize Neutralize Solution (if necessary) Monitor->Neutralize Assess_Waste Assess Final Solution for Hazards Neutralize->Assess_Waste Dispose Dispose as Hazardous Waste (or as per regulations) Assess_Waste->Dispose

Chemical Treatment (Oxidation) Workflow

References

Personal protective equipment for handling Thiocystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Thiocystine, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a substance that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage, a comprehensive approach to personal protection is mandatory.[1][2][3][4] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]Protects against dust particles and potential splashes, preventing serious eye damage.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact and absorption. Harmful if absorbed through the skin.
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorUse in poorly ventilated areas or when dust generation is unavoidable. A particulate respirator is recommended.Prevents inhalation of harmful dust particles. This compound is harmful if inhaled.

Hazard and Toxicity Data

CompoundToxicity Data (LD50)Route of AdministrationSpecies
N-acetyl Cysteine800 mg/kgIntraperitonealMale Mice
N-acetyl Cysteine933 mg/kgIntraperitonealFemale Mice
N-acetyl Cysteine6000 mg/kgOralRat

LD50: The lethal dose for 50% of the test population.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially for procedures that may generate dust.

Work Practices:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong acids and oxidizing agents. Contact with acids can liberate very toxic gas.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

This compound and its contaminated waste must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous waste.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: General Handling of Powdered this compound

This protocol outlines a general procedure for weighing and preparing a solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing:

    • Place a weigh boat on an analytical balance within the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight.

  • Solution Preparation:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent while stirring.

    • Cover the beaker to prevent splashes.

  • Cleanup:

    • Clean the spatula and any other utensils used.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials (weigh boat, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Logic start Start: Assess Task is_handling Handling this compound? start->is_handling ppe_required Minimum PPE Required: - Safety Goggles - Lab Coat - Nitrile Gloves is_handling->ppe_required Yes no_handling No Direct Handling: Standard Lab PPE is_handling->no_handling No risk_assessment Assess Risk of Dust/Aerosol Generation ppe_required->risk_assessment high_risk High Risk (e.g., weighing, mixing) risk_assessment->high_risk Yes low_risk Low Risk (e.g., handling sealed container) risk_assessment->low_risk No respirator Add NIOSH-Approved Respirator high_risk->respirator end Proceed with Task low_risk->end respirator->end no_handling->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.